molecular formula C5H7N3S2 B182065 5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine CAS No. 30062-44-3

5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B182065
CAS No.: 30062-44-3
M. Wt: 173.3 g/mol
InChI Key: KKGCJNIVVSSVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine (CAS 30062-44-3) is a specialized thiadiazole derivative of interest in medicinal chemistry and materials science. This compound features a 1,3,4-thiadiazole core functionalized with an amine group at the 2-position and a unique allylsulfanyl (-S-CH₂-CH=CH₂) substituent at the 5-position, which introduces distinct steric and electronic properties . The molecular formula is C 5 H 7 N 3 S 2 and it has a molecular weight of 173.3 g/mol . Its primary research application is as a key synthetic building block. It has been utilized in the synthesis of more complex hybrid molecules, such as 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1,3,4]thiadiazol-2-yl)-amide, via amide bond formation in the presence of coupling agents like TBTU and triethylamine . The amine group at the 2-position is amenable to acylation reactions, allowing for the creation of various amide and carboxamide derivatives, a class of compounds known to be explored for antimicrobial and anti-inflammatory activities . Furthermore, the presence of the sulfur atoms and the amine group allows it to act as a ligand for transition metals, forming stable coordination complexes . Researchers value this compound for its versatility in constructing novel heterocyclic frameworks with potential biological activities. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S2/c1-2-3-9-5-8-7-4(6)10-5/h2H,1,3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGCJNIVVSSVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326107
Record name 5-[(Prop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30062-44-3
Record name 30062-44-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-[(Prop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Allylsulfanyl-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Allylsulfanyl-thiadiazol-2-ylamine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed, field-proven protocol for its preparation and a multi-faceted approach to its structural elucidation and purity assessment. The synthesis section delineates a robust two-step process, commencing with the synthesis of the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole, followed by its S-alkylation. The characterization section offers an in-depth analysis using modern spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide emphasizes the causality behind experimental choices and provides a framework for the self-validation of the described protocols, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1][2] The presence of the =N-C-S moiety is often credited for its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The 2-amino-5-substituted-1,3,4-thiadiazole framework is particularly noteworthy for its versatile biological profile, which can be finely tuned by the nature of the substituent at the 5-position.

5-Allylsulfanyl-thiadiazol-2-ylamine, with its reactive allyl group, presents a valuable building block for further chemical modifications, enabling the development of novel derivatives with potentially enhanced biological activities or unique material properties. The allyl group can participate in a variety of chemical transformations, including addition reactions and polymerization, opening avenues for its application in drug discovery and materials science. This guide provides a comprehensive methodology for the synthesis and detailed characterization of this important heterocyclic compound.

Synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine

The synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine is efficiently achieved through a two-step process. The first step involves the synthesis of the crucial precursor, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). The second step is the selective S-alkylation of AMT with an allyl halide.

Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)

The most common and efficient method for the preparation of AMT involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[4][5]

reagents H2N-NH-CS-NH2 + CS2 intermediate [Intermediate Dithiocarbazate Salt] reagents->intermediate KOH, Ethanol, Reflux product 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) intermediate->product Acidification (e.g., HCl)

Caption: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT).

  • To a stirred solution of potassium hydroxide (0.1 mol) in ethanol (100 mL) in a round-bottom flask, add thiosemicarbazide (0.1 mol).

  • To this mixture, add carbon disulfide (0.1 mol) dropwise.

  • Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Carefully acidify the residue with 10% hydrochloric acid to precipitate the product.

  • Filter the pale-yellow precipitate, wash it with cold water, and dry it to obtain pure 2-amino-5-mercapto-1,3,4-thiadiazole.[4]

The reaction proceeds through the formation of a dithiocarbazate salt intermediate. The basic conditions facilitate the nucleophilic attack of the hydrazine nitrogen of thiosemicarbazide on the electrophilic carbon of carbon disulfide. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable 1,3,4-thiadiazole ring. Acidification protonates the thiol group, leading to the precipitation of the final product.

Step 2: Synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine

The target compound is synthesized via the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole with allyl bromide in the presence of a base.[6]

reagents 2-Amino-5-mercapto-1,3,4-thiadiazole + Allyl Bromide product 5-Allylsulfanyl-thiadiazol-2-ylamine reagents->product Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetone), RT

Caption: S-alkylation of AMT to yield 5-Allylsulfanyl-thiadiazol-2-ylamine.

  • In a round-bottom flask, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone (20 mL).

  • Add a base (e.g., sodium hydride (1.1 mmol) or potassium carbonate (1.5 mmol)) to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.

  • To this mixture, add allyl bromide (1.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-Allylsulfanyl-thiadiazol-2-ylamine.

The reaction is a nucleophilic substitution (SN2) where the thiolate anion, generated in situ by the deprotonation of the mercapto group of AMT by a base, acts as a potent nucleophile. This nucleophile attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the C-S bond. The choice of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more reactive.

Parameter Step 1: AMT Synthesis Step 2: S-Alkylation
Key Reagents Thiosemicarbazide, CS2, KOHAMT, Allyl Bromide, Base (e.g., K2CO3)
Solvent EthanolDMF or Acetone
Temperature RefluxRoom Temperature
Reaction Time 24 hours4-6 hours
Work-up Acidification & FiltrationPrecipitation in water & Filtration

Characterization of 5-Allylsulfanyl-thiadiazol-2-ylamine

A comprehensive characterization of the synthesized compound is crucial to confirm its identity, structure, and purity. A combination of spectroscopic techniques is employed for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
N-H (Amino group)Stretching3350 - 3100 (two bands for primary amine)[7]
C-H (Allyl group)Stretching (sp² and sp³)3100 - 3000 and 3000 - 2850[5]
C=N (Thiadiazole ring)Stretching1620 - 1580[5]
C=C (Allyl group)Stretching1650 - 1630
C-S (Thioether)Stretching700 - 600[8]

The presence of two distinct N-H stretching bands confirms the primary amino group. The disappearance of the S-H stretching band (around 2600-2550 cm⁻¹) from the spectrum of the starting material (AMT) is a key indicator of successful S-alkylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of each atom.

The ¹H-NMR spectrum is expected to show signals corresponding to the protons of the amino group and the allyl group.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-NH₂~7.0 - 7.5Broad singlet-
-S-CH₂ -CH=CH₂~3.6 - 3.8Doublet~7.0
-S-CH₂-CH =CH₂~5.8 - 6.0Multiplet (ddt)J(trans) ≈ 17.0, J(cis) ≈ 10.0, J(vicinal) ≈ 7.0
-S-CH₂-CH=CH₂ (cis)~5.1 - 5.2Doublet of tripletsJ(cis) ≈ 10.0, J(geminal) ≈ 1.5
-S-CH₂-CH=CH₂ (trans)~5.2 - 5.4Doublet of tripletsJ(trans) ≈ 17.0, J(geminal) ≈ 1.5

Note: Chemical shifts are reported for DMSO-d₆ as the solvent. The amino proton signal is exchangeable with D₂O.

The ¹³C-NMR spectrum will confirm the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C2 (Thiadiazole ring, attached to -NH₂)~168 - 172
C5 (Thiadiazole ring, attached to -S-allyl)~155 - 160
-S-C H₂-CH=CH₂~35 - 40
-S-CH₂-C H=CH₂~130 - 135
-S-CH₂-CH=C H₂~115 - 120

Note: Chemical shifts are reported for DMSO-d₆ as the solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): For C₅H₇N₃S₂, the expected monoisotopic mass is approximately 173.02 g/mol .

  • Fragmentation Pattern: The thiadiazole ring is relatively stable. Common fragmentation pathways may involve the loss of the allyl group or fragments thereof.[7][9] The fragmentation of the allyl group is a characteristic feature.

Structural Confirmation by X-ray Crystallography

The definitive three-dimensional structure of 5-Allylsulfanyl-thiadiazol-2-ylamine has been confirmed through single-crystal X-ray diffraction analysis of its copper(II) bromide complex.[6] This analysis reveals a square-pyramidal coordination geometry of the copper atom, coordinated by four nitrogen atoms from four molecules of the title compound. This provides authoritative evidence for the molecular structure and connectivity of 5-Allylsulfanyl-thiadiazol-2-ylamine.

Conclusion

This technical guide has detailed a reliable and reproducible methodology for the synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine, a valuable heterocyclic building block. The two-step synthesis, starting from readily available precursors, is robust and scalable. The comprehensive characterization protocol, employing a suite of modern spectroscopic techniques, provides a clear framework for the unambiguous identification and purity assessment of the final product. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and materials science to confidently synthesize and utilize this versatile compound in their research endeavors.

References

  • Chhajed, S. S., et al. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Journal of the Serbian Chemical Society, 78(12), 1829-1844.
  • El-Sayed, W. M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. BMC Chemistry, 18(1), 1-19.
  • Hassan, A. S., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences, 5(4), 468-476.
  • Jain, A. K., et al. (2013). 1,3,4-Thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576.
  • Karcz, D., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International Journal of Molecular Sciences, 21(16), 5735.
  • Krasavin, M. (2021). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. Molecules, 26(17), 5205.
  • Muğlu, H., & Çavuş, M. S. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340.
  • Nikolova, S., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 2056.
  • Rauf, A., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Chemistry Central Journal, 12(1), 1-13.
  • Salimon, J., et al. (2010). Synthesis and characterization of new 5-substituted-2-mercapto-1,3,4-oxadiazole derivatives. Journal of the Serbian Chemical Society, 75(11), 1481-1490.
  • Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... - ResearchGate. Available at: [Link].

  • Sharma, V., et al. (2013). 1,3,4-Thiadiazole and its derivatives: a review on the synthesis, chemistry and biological activities. Journal of Chemical and Pharmaceutical Research, 5(2), 127-142.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. Available at: [Link].

  • Synthesis of 2-amino-5-alkylmercapto-1,3,4-thiadiazole aus Dithiocarbazinsäureestern und Bromcyan. Available at: [Link].

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology. Available at: [Link].

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives - ResearchGate. Available at: [Link].

  • Tereshchenko, A. M., et al. (2020). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 21(23), 9081.
  • Torambetov, B., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN3]copper(II) bromide.
  • US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents.
  • Zemtsova, M. N., et al. (2021).

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Significance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, offering a rich scaffold for developing novel therapeutic agents.[1] Among these, the 1,3,4-thiadiazole ring system has garnered significant attention due to its wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This is often attributed to the thiadiazole core acting as a bioisostere of pyrimidine, allowing it to interfere with biological pathways like DNA replication.[4]

This guide focuses on a specific, promising derivative: 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine (CAS: 30062-44-3). This molecule uniquely combines the bioactive 2-amino-1,3,4-thiadiazole core with an allyl sulfide substituent. The allyl group is a particularly interesting functional moiety, known for its presence in natural products and its potential for diverse chemical modifications. This compound serves as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents, with potential applications in developing new antimicrobial and antifungal drugs.[5]

Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher aiming to unlock its full potential. These parameters—solubility, lipophilicity (logP), and acidity (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for designing effective in vitro assays and formulating in vivo studies. This document provides a comprehensive overview of these properties, blending known data with established, rigorous experimental protocols for their determination.

Core Molecular and Physical Properties

A foundational understanding begins with the basic structural and physical data for 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine.

PropertyValueSource
Molecular Formula C₅H₇N₃S₂[6]
Molecular Weight 173.25 g/mol [6]
CAS Number 30062-44-3[6]
Predicted Boiling Point 316.10 °C (at 760 mmHg)[7]
Predicted Density 1.35 ± 0.1 g/cm³[7]
Physical Appearance Expected to be a solid at room temperature.General Observation
Storage & Stability Recommended storage at 2-8°C, dry and sealed. Shelf life of 1095 days.[6]

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity is a critical parameter influencing a molecule's ability to cross biological membranes. It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP), representing the ratio of a compound's concentration in a lipid phase (n-octanol) to its concentration in an aqueous phase at equilibrium.

Estimated Value: While no experimental logP value for 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine is published, we can infer an estimate from its close, less lipophilic analog, 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine, which has a computed XLogP3 of 0.9.[2] The addition of two carbons and a double bond in the allyl group would be expected to increase this value. A reasonable estimate for the logP of the title compound would therefore be in the range of 1.5 to 2.0 .

Authoritative Experimental Protocol: OECD 107 Shake Flask Method

For a definitive determination, the OECD Test Guideline 107 "Shake Flask Method" is the gold standard for compounds with an expected logP between -2 and 4.[8] The causality behind this choice is its direct measurement of partitioning, providing unambiguous, high-quality data when performed correctly.

Methodology Workflow:

Caption: Workflow for LogP Determination via Shake Flask Method.

Step-by-Step Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Stock Solution: Prepare a stock solution of the test compound in the pre-saturated aqueous phase. The concentration should be low enough to remain in the linear range of the analytical method.

  • Partitioning: In a suitable vessel, combine the aqueous solution with a volume of pre-saturated n-octanol. The volume ratio should be adjusted based on the expected logP. For an expected logP > 1, a higher volume of the aqueous phase is used.

  • Equilibration: Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached. This is typically achieved by gentle shaking for 5-15 minutes.[9]

  • Phase Separation: Separate the two phases by centrifugation. This is a critical step to prevent the formation of emulsions, which can lead to erroneous results.[9]

  • Quantification: Accurately determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase (Co) to the concentration in the aqueous phase (Cw). The final LogP is the base-10 logarithm of P.

Acidity and Basicity: The pKa Value

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. For 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine, the primary amino group (-NH₂) is the principal basic center, while the thiadiazole ring nitrogens can also exhibit basicity. Understanding its pKa is vital for predicting its charge state in physiological environments, which profoundly affects solubility and receptor binding.

Estimated Value: The pKa of the parent 2-amino-1,3,4-thiadiazole is influenced by substituents. For 2-amino-5-phenyl-1,3,4-thiadiazole, an experimental pKa has been noted in the IUPAC dataset.[10] Given the electron-donating nature of the amino group and the properties of the thiadiazole ring, the primary amino group is expected to have a pKa in the range of 4.0 to 5.5 .

Authoritative Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly reliable and direct method for pKa determination.[11] Its selection is based on its precision and ability to directly measure the change in pH upon addition of a titrant, allowing for the clear identification of the half-equivalence point where pH = pKa.

Methodology Workflow:

G prep Prepare Analyte Solution (e.g., 1 mM in water/co-solvent) acidify Acidify to ~pH 2 with 0.1 M HCl prep->acidify titrate Titrate with 0.1 M NaOH (Incremental Additions) acidify->titrate measure Record pH after each addition titrate->measure measure->titrate Equilibrium Check plot Plot pH vs. Volume of NaOH measure->plot analyze Identify Inflection Point (Equivalence Point) plot->analyze calc Determine Half-Equivalence Point (pH = pKa) analyze->calc

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11]

  • Initial Acidification: Acidify the solution to a pH of approximately 1.8-2.0 using a standardized solution of hydrochloric acid (0.1 M) to ensure the amino group is fully protonated.

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse a calibrated pH electrode. Titrate the solution by making small, incremental additions of a standardized sodium hydroxide solution (0.1 M).

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[11]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope (inflection point) on the titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point (the volume of NaOH added is exactly half of that required to reach the equivalence point).[12] At this point, the concentrations of the protonated and neutral species are equal. The experiment should be repeated at least in triplicate for statistical validity.[11]

Aqueous Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. It is a critical determinant of oral bioavailability and formulation feasibility. For drug discovery, a kinetic solubility assay is often employed for high-throughput screening, while thermodynamic solubility provides the true equilibrium value.

Estimated Value: Many 2-amino-1,3,4-thiadiazole derivatives are described as being sparingly soluble or almost insoluble in water.[4][13] The presence of both a polar amino group and a nonpolar allyl sulfide group suggests that the solubility will be modest. A reasonable goal for drug discovery compounds is a solubility of >60 µg/mL.[10]

Authoritative Experimental Protocol: Kinetic Solubility Assay (UV/Nephelometry)

The kinetic solubility assay is chosen for its high-throughput nature, making it ideal for early-stage drug discovery.[10] It measures the solubility of a compound precipitating out of a supersaturated solution, which is relevant to many in vitro assay conditions where compounds are introduced from DMSO stocks.

Methodology Workflow:

G A Prepare DMSO Stock (e.g., 10-50 mM) C Add DMSO stock to buffer in microplate A->C B Prepare Aqueous Buffer (e.g., PBS pH 7.4) B->C D Incubate & Shake (e.g., 2 hours at 25°C) C->D E Nephelometry: Measure light scattering D->E F Direct UV: Filter precipitate D->F H Calculate Solubility vs. Standard Curve E->H G Measure UV absorbance of filtrate F->G G->H

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 50 mM.[14]

  • Assay Plate Preparation: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate.

  • Incubation: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the final test concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[15]

  • Equilibration: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours, to allow for precipitation to occur.[15]

  • Detection & Quantification:

    • Nephelometry: Measure the turbidity of the solution in each well using a nephelometer. The amount of light scattering is proportional to the amount of precipitated compound.[10]

    • Direct UV Absorption: Filter the contents of each well using a solubility filter plate to remove any precipitate.[16] Measure the UV absorbance of the clear filtrate in a UV-compatible plate.

  • Calculation: Quantify the concentration of the dissolved compound by comparing the readings to a standard curve prepared by diluting the DMSO stock in a mixture of buffer and an organic solvent (like acetonitrile or DMSO) to ensure complete dissolution.

Synthesis and Spectral Characterization

General Synthetic Route

The synthesis of 2-amino-5-alkylsulfanyl-1,3,4-thiadiazoles is well-established. A common and efficient method involves the S-alkylation of the commercially available 5-amino-1,3,4-thiadiazole-2-thiol.[1][17]

Reaction Scheme: The synthesis proceeds via the deprotonation of the thiol group with a base, such as potassium hydroxide, to form a thiolate salt. This nucleophilic thiolate then undergoes an SN2 reaction with an appropriate alkylating agent, in this case, an allyl halide (e.g., allyl bromide).

Caption: General synthesis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine.

Expected Spectral Properties

The structural elucidation of the synthesized compound relies on standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are expected:

  • ¹H NMR (DMSO-d₆):

    • -NH₂ (Amino): A broad singlet around δ 7.1-7.3 ppm . For the analogous 5-propylsulfanyl derivative, this signal appears at δ 7.3 ppm.[1]

    • -S-CH₂- (Allyl): A doublet around δ 3.3-3.6 ppm .

    • =CH- (Allyl): A multiplet (likely a doublet of triplets) in the region of δ 5.7-6.0 ppm .

    • =CH₂ (Allyl): Two multiplets in the region of δ 5.0-5.4 ppm .

  • ¹³C NMR (DMSO-d₆):

    • C2 (Thiadiazole, C-NH₂): Expected in the range of δ 165-170 ppm .

    • C5 (Thiadiazole, C-S): Expected in the range of δ 155-160 ppm .

    • Allyl Carbons: Signals for the three allyl carbons are expected around δ 134 ppm (=CH), δ 118 ppm (=CH₂), and δ 35 ppm (-S-CH₂-).

  • FT-IR (KBr, cm⁻¹):

    • N-H Stretching: Two characteristic bands for the primary amine in the range of 3100-3400 cm⁻¹ .

    • C=N Stretching: A strong absorption band characteristic of the thiadiazole ring around 1600-1630 cm⁻¹ .

    • C-S Stretching: Bands associated with the C-S bonds are expected in the fingerprint region, typically around 600-800 cm⁻¹ .

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 173 , corresponding to the molecular weight of the compound.

    • Fragmentation: Key fragmentation patterns would likely involve the loss of the allyl group (C₃H₅•, m/z = 41) leading to a fragment at m/z = 132, and potential cleavages of the thiadiazole ring.

Conclusion

5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine is a molecule of significant interest for drug discovery and development, built upon a privileged heterocyclic scaffold. This guide has provided a comprehensive technical overview of its core physicochemical properties. While some data is based on predictions and analysis of close structural analogs, we have presented authoritative, field-proven experimental protocols to enable researchers to determine these critical parameters with high confidence. A thorough understanding and experimental validation of its logP, pKa, and solubility are essential next steps for any research program aiming to translate the promise of this versatile compound into tangible therapeutic or agrochemical advancements.

References

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery.
  • An overview of biological activities of thiadiazole derivatives. (2024).
  • Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). ResearchGate. Available from: [Link]

  • Thiadiazole derivatives in clinical trials. (n.d.). ResearchGate. Available from: [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Available from: [Link]

  • 5-Allylsulfanyl-[1][3][4]Thiadiazol-2-Ylamine. LabSolutions. Available from: [Link]

  • 1,3,4-thiadiazol-2-amine. Solubility of Things. Available from: [Link]

  • PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole. National Library of Medicine. Available from: [Link]

  • ADME Solubility Assay. BioDuro. Available from: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. National Library of Medicine. Available from: [Link]

  • 2-Amino-5-(ethylthio)-1,3,4-thiadiazole. Georganics. Available from: [Link]

  • OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water), Shake Flask Method. OECD Publishing.
  • PubChem. 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine. National Library of Medicine. Available from: [Link]

  • Kinetic Solubility. Charnwood Discovery. Available from: [Link]

  • 5-(Propylsulfanyl)-1, 3, 4-thiadiazol-2-amine, min 98%, 25 grams. CP Lab Safety. Available from: [Link]

  • 5-Allylsulfanyl-[1][3][4]Thiadiazol-2-Ylamine. MySkinRecipes. Available from: [Link]

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). PMC. Available from: [Link]

  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2013). ResearchGate. Available from: [Link]

  • pKa Value Determination Guidance 2024. (2021). PharmaeliX. Available from: [Link]

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2025). ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018). ResearchGate. Available from: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). JOCPR. Available from: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2017). PMC. Available from: [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (2019). Journal of Global Pharma Technology. Available from: [Link]

  • PubChem. 5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine. National Library of Medicine. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine is a heterocyclic compound with significant potential as a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] Its utility in these applications is fundamentally linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the critical aspects of these properties, offering both theoretical insights and practical, field-proven methodologies for their assessment. The document is structured to empower researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and characterize this molecule, ensuring data integrity and accelerating development timelines. We will delve into the causal factors governing the solubility and stability of this thiadiazole derivative, present detailed experimental protocols for robust characterization, and discuss the interpretation of the resulting data in the context of drug discovery and development.

Introduction: The Significance of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The presence of the allyl- and amino- substituents on the thiadiazole ring of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine imparts specific electronic and steric characteristics that are crucial for its function as a versatile building block. The sulfur atom in the thiadiazole ring, along with the exocyclic sulfur of the allyl- group, can participate in various non-covalent interactions, which is a key aspect of its potential biological activity.[4][5]

A thorough understanding of the solubility and stability of this compound is paramount for several reasons:

  • In Vitro Assay Performance: Poor solubility can lead to erroneous results in biological screening assays, potentially causing promising candidates to be overlooked.

  • Formulation Development: Knowledge of solubility in various solvent systems is critical for developing viable formulations for in vivo studies and, ultimately, for clinical use.

  • Pharmacokinetics: The aqueous solubility and stability in physiological pH ranges directly impact the absorption, distribution, metabolism, and excretion (ADME) profile of any resulting drug candidate.

  • Process Chemistry: Stability under various conditions is essential for the synthesis, purification, and storage of the compound, ensuring its purity and integrity.

This guide will provide a framework for systematically evaluating these critical parameters.

Solubility Profile: A Multifaceted Assessment

The solubility of a compound is not a single value but rather a profile that depends on the interplay of the solid-state properties of the compound and the nature of the solvent. For an ionizable molecule like 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine, pH plays a pivotal role.

Theoretical Considerations

The molecular structure of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine (Figure 1) suggests a molecule with moderate polarity. The amino group and the nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, while the amino group can also be a hydrogen bond donor. The allyl- group introduces a degree of lipophilicity.

Figure 1: Chemical Structure of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium and is considered the "gold standard" for solubility measurement. [4][6]The shake-flask method is the most reliable technique for this determination. [1][4] Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine to a series of vials containing the solvents of interest (e.g., water, PBS pH 7.4, ethanol, methanol, acetonitrile, DMSO, hexane).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand for a period to allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Causality: This method ensures that the system has reached a true equilibrium between the solid and dissolved states, providing a definitive solubility value under the specified conditions.

Table 1: Predicted and Experimental Solubility of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

SolventPredicted SolubilityExperimental Value (mg/mL)Method
Water (pH 7.0)LowData to be determinedThermodynamic
PBS (pH 7.4)LowData to be determinedThermodynamic
0.1 M HClHighData to be determinedThermodynamic
EthanolSolubleData to be determinedThermodynamic
MethanolSolubleData to be determinedThermodynamic
DMSOVery SolubleData to be determinedThermodynamic
AcetonitrileModerately SolubleData to be determinedThermodynamic
HexaneInsolubleData to be determinedThermodynamic

*Note: Experimental data needs to be generated following the described protocols.

For ionizable compounds, understanding the relationship between pH and solubility is crucial. [7][8]The pH-solubility profile is determined by measuring the thermodynamic solubility in a series of buffers across a wide pH range (e.g., pH 1 to 10). [9] Experimental Protocol: pH-Solubility Profile Determination

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range.

  • Shake-Flask Method: Perform the thermodynamic solubility determination (as described in 2.2.2) in each of these buffers.

  • Data Analysis: Plot the logarithm of the solubility as a function of the final measured pH of the saturated solution.

Causality: This profile is critical for predicting the in vivo dissolution and absorption of a drug candidate in different segments of the gastrointestinal tract, which have varying pH environments.

Stability Assessment: Ensuring Compound Integrity

The stability of a drug candidate is a critical quality attribute that must be thoroughly investigated. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods. [5][10][11][12][13]These studies are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q1B for photostability testing. [2][3][14][15][16][17][18][19][20][21]

Forced Degradation Studies (Stress Testing)

The goal of forced degradation is to induce about 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so excessive that secondary degradation occurs. [10][11]

Hydrolysis is a common degradation pathway for many drug molecules.

Experimental Protocol: Hydrolytic Degradation

  • Sample Preparation: Prepare solutions of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days). Samples should be taken at various time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Causality: This study simulates the acidic environment of the stomach and the neutral to slightly basic conditions of the intestines, providing insights into the compound's stability in the gastrointestinal tract.

Oxidation can be a significant degradation pathway, particularly for molecules containing sulfur atoms.

Experimental Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Store the solution at room temperature and monitor the degradation over time.

  • Analysis: Analyze the samples by HPLC to determine the extent of degradation.

Causality: The sulfur atoms in the thiadiazole ring and the allyl- group are potential sites for oxidation. This study helps to identify the susceptibility of the molecule to oxidative stress.

Thermal stability is assessed to understand the impact of temperature on the compound.

Experimental Protocol: Thermal Degradation

  • Sample Preparation: Store the solid compound in a controlled temperature and humidity chamber (e.g., 60°C).

  • Incubation: Expose the sample for a defined period.

  • Analysis: Dissolve the stored solid and analyze by HPLC.

Causality: This study provides information on the appropriate storage and handling conditions for the solid compound.

Photostability testing determines the compound's sensitivity to light.

Experimental Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides a combination of visible and UV light, as specified in ICH Q1B. [15][17][19][20][21]A dark control sample should be stored under the same conditions but protected from light.

  • Exposure: The total illumination should be not less than 1.2 million lux hours, and the near UV exposure should be not less than 200 watt hours/m². [15][21]3. Analysis: Analyze both the light-exposed and dark control samples by HPLC.

Causality: This study is essential for determining the need for light-protective packaging and for understanding potential degradation upon exposure to light during manufacturing and administration.

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A crucial component of stability testing is the development and validation of a stability-indicating analytical method, typically a reverse-phase HPLC method. [22][23][24][25][26]This method must be able to separate the parent compound from all potential degradation products and process-related impurities.

Key Aspects of Method Development:

  • Column Selection: A C18 column is a common starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detector: A UV detector is suitable for this chromophoric molecule. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Summary and Conclusions

The solubility and stability of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine are critical parameters that dictate its suitability for further development as a pharmaceutical or agrochemical agent. This guide has provided a comprehensive framework for the systematic evaluation of these properties. While specific experimental data for this compound is not yet widely available, the detailed protocols presented herein provide a clear path for researchers to generate high-quality, reliable data.

A thorough characterization, encompassing kinetic and thermodynamic solubility, pH-solubility profiling, and forced degradation studies under various stress conditions, is essential. The insights gained from these studies will enable informed decisions in lead optimization, formulation development, and the establishment of appropriate storage and handling procedures. By adhering to the principles and methodologies outlined in this guide, researchers can ensure the scientific integrity of their data and accelerate the translation of this promising molecule from the laboratory to real-world applications.

References

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Carman, S. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. [YouTube Video]. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ICH Official. (2024). Q1A (R2) A deep dive in Stability Studies. [YouTube Video]. [Link]

  • SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Pharma Stability. Photostability (ICH Q1B). [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • ResearchGate. General protocol for forced degradation studies (stress testing) of drug substances and drug products. [Link]

  • Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405. [Link]

  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Oxford Academic. Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. [Link]

  • BioPharma PEG. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • ResearchGate. Degradation of heterocyclic sulfur compounds. [Link]

  • PhysChem Forum. (2010). Solubility-pH profile of drugs. Experiences and surprises in logS measurements. [Link]

  • ResearchGate. Microbial degradation of sulfur, nitrogen and oxygen heterocycles. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • Pan, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3054-3071. [Link]

  • Synapse. PH Solubility Profile: Significance and symbolism. [Link]

  • SlideShare. Phase solubility analysis and pH solubility profile. [Link]

  • Al-Sabagh, A. M., & El-Din, M. R. N. (2001). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Photochemical & Photobiological Sciences, 1(12), 957-964. [Link]

  • ResearchGate. Study of pH-dependent drugs solubility in water. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Solubility of Things. 1,3,4-thiadiazol-2-amine. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • ResearchGate. Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e and the hydrochlorides 11a-d. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

Sources

The 1,3,4-Thiadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of 1,3,4-Thiadiazole Derivatives

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its mesoionic character, allow derivatives to readily cross cellular membranes and interact with a diverse array of biological targets.[2][3] This guide provides a comprehensive technical overview of the significant biological activities exhibited by 1,3,4-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present visual workflows and signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the 1,3,4-Thiadiazole Core

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, the 1,3,4-thiadiazole scaffold holds a place of distinction.[1][4] This is largely due to its bioisosteric relationship with other key heterocycles like pyrimidine and oxadiazole, allowing it to mimic endogenous molecules and interact with their biological targets.[2][5] The inherent aromaticity and metabolic stability of the 1,3,4-thiadiazole ring further contribute to its appeal as a pharmacophore.[6] Derivatives of this versatile core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic properties.[7][8][9] This guide will explore the most prominent of these activities, offering both theoretical insights and practical methodologies for their investigation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine. 1,3,4-Thiadiazole derivatives have shown considerable promise in this arena, exhibiting cytotoxic effects against a wide range of cancer cell lines, including those of the breast, lung, colon, and prostate.[8] Their mechanisms of action are often multifaceted, targeting several key pathways involved in cancer progression.

Mechanistic Insights into Anticancer Action

The anticancer activity of 1,3,4-thiadiazole derivatives stems from their ability to interfere with critical cellular processes essential for tumor growth and survival.[4] Several key mechanisms have been elucidated:

  • Inhibition of Signaling Pathways: Many derivatives have been shown to disrupt oncogenic signaling pathways that promote uncontrolled cell proliferation. For instance, they can inhibit protein kinases such as tyrosine kinases, which are crucial components of pathways like the PI3K/Akt and MAPK/ERK signaling cascades.[8] Inhibition of these pathways can halt the cell cycle and prevent tumor growth. Some derivatives have also shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5]

  • Induction of Apoptosis: A primary goal of many cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Certain 1,3,4-thiadiazole derivatives have been demonstrated to trigger apoptosis by activating key effector proteins like Caspase 3 and Caspase 8, and upregulating pro-apoptotic proteins such as BAX.[4][10]

  • Enzyme Inhibition: These compounds can target enzymes vital for cancer cell function. For example, some derivatives act as inhibitors of topoisomerase II, an enzyme involved in DNA replication, and histone deacetylases (HDACs), which play a role in gene expression.[7][11]

  • Anti-angiogenic Properties: Some studies suggest that 1,3,4-thiadiazole derivatives can inhibit the formation of new blood vessels (angiogenesis), which is crucial for supplying nutrients to growing tumors.[8]

Signaling Pathway: Induction of Apoptosis by 1,3,4-Thiadiazole Derivatives

G Thiadiazole 1,3,4-Thiadiazole Derivative BAX BAX Activation Thiadiazole->BAX BCL2 BCL-2 Inhibition Thiadiazole->BCL2 Inhibits DeathReceptor Death Receptor Pathway Thiadiazole->DeathReceptor Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis BAX->Mitochondrion BCL2->Mitochondrion CytochromeC->Caspase9 Activates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase8->Caspase3 Activates

Caption: Simplified intrinsic and extrinsic apoptosis pathways activated by 1,3,4-thiadiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[12]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,3,4-thiadiazole derivatives in complete culture medium. A vehicle control (e.g., DMSO) should also be prepared at the same concentration as in the highest compound dilution.

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for a further 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow: MTT Assay for Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in 96-well plate Compound_Prep 2. Prepare serial dilutions of thiadiazole derivatives Treat_Cells 3. Treat cells with compounds (24-72h) Compound_Prep->Treat_Cells Add_MTT 4. Add MTT solution (2-4h incubation) Treat_Cells->Add_MTT Solubilize 5. Solubilize formazan crystals with DMSO Add_MTT->Solubilize Read_Absorbance 6. Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 7. Calculate % viability and IC50 value Read_Absorbance->Calculate_IC50

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. 1,3,4-Thiadiazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[9][12][13]

Mechanistic Insights into Antimicrobial Action

The precise mechanisms of antimicrobial action for many 1,3,4-thiadiazole derivatives are still under investigation, but several modes of action have been proposed. It is believed that these compounds can disrupt key biochemical pathways essential for microbial survival.[14] The presence of the –N=C-S– moiety within the thiadiazole ring is thought to be crucial for their biological activity.[4] Some derivatives may act by inhibiting enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication in microorganisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[1]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth (turbidity).

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 1,3,4-Thiadiazole derivatives

  • Sterile 96-well microtiter plates

  • Standardized inoculum of the microorganism (0.5 McFarland standard)

  • Spectrophotometer or turbidimeter

  • Microplate reader (optional)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dissolve the 1,3,4-thiadiazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of a 2x working solution of the compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the compound.

  • Inoculum Preparation:

    • From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of the Microtiter Plate:

    • Inoculate each well (except for a sterility control well containing only broth) with 50 µL of the standardized bacterial inoculum.

    • Include a growth control well containing broth and inoculum but no antimicrobial agent.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Workflow: Broth Microdilution for MIC Determination

G Start Start Prep_Compound Prepare serial dilutions of 1,3,4-thiadiazole derivative in 96-well plate Start->Prep_Compound Prep_Inoculum Prepare standardized microbial inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate wells with microbial suspension Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate plate (16-20h at 37°C) Inoculate->Incubate Read_Results Visually inspect for turbidity or read OD600 Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties.[15][16]

Mechanistic Insights into Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of some 1,3,4-thiadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[17][18][19][20] COX-2 is an inducible enzyme that plays a major role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of new compounds.[7]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • 1,3,4-Thiadiazole derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard, and test groups for different doses of the thiadiazole derivative).

  • Compound Administration:

    • Administer the 1,3,4-thiadiazole derivatives or the standard drug (e.g., Indomethacin, 10 mg/kg) to the respective groups, typically via oral or intraperitoneal routes, 30-60 minutes before carrageenan injection.

    • The control group receives only the vehicle.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Statistically analyze the data to determine the significance of the anti-inflammatory effect.

Other Notable Biological Activities

Beyond the major areas discussed, 1,3,4-thiadiazole derivatives have shown promise in several other therapeutic fields:

  • Antiviral Activity: Certain derivatives have been evaluated for their activity against various viral strains, including HIV and Tobacco Mosaic Virus (TMV).[9][14][21]

  • Antidiabetic Activity: Some 1,3,4-thiadiazoles have demonstrated the ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential in the management of diabetes.[8][22]

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold is undeniably a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, highlight the immense potential of this heterocyclic core. The continued exploration of structure-activity relationships, elucidation of precise mechanisms of action, and advancements in synthetic methodologies will undoubtedly pave the way for the discovery of new and improved 1,3,4-thiadiazole-based drugs to address pressing global health challenges.

References

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). BEPLS.
  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI.
  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC. Retrieved from [Link]

  • A Review on Antidiabetic Activity of Substituted 1, 3, 4 –Thiadiazole Derivatives. (n.d.). Research Journal of Pharmacy and Technology.
  • New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. (n.d.). ThaiScience.
  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. (n.d.).
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI. Retrieved from [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). PubMed. Retrieved from [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Retrieved from [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Retrieved from [Link]

  • New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (n.d.). PMC. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (n.d.). PMC. Retrieved from [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). PubMed. Retrieved from [Link]

  • Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. (n.d.). MDPI. Retrieved from [Link]

  • Thiadiazole derivatives as anticancer agents. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved from [Link]

  • Anti-inflammatory and analgesic effect of LD-RT and some novel thiadiazole derivatives through COX-2 inhibition. (2020). PubMed. Retrieved from [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC. Retrieved from [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][5][7]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). ResearchGate. Retrieved from [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][4][5][7]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). PubMed. Retrieved from [Link]

  • Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats. (n.d.). PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Thiadiazole Scaffold

In the landscape of medicinal chemistry and drug development, the thiadiazole nucleus stands as a "privileged scaffold." This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is not merely a synthetic curiosity but a cornerstone in a multitude of therapeutic agents.[1] Its isomeric forms are key components in drugs exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and diuretic effects.[2][3][4] The stability conferred by its aromaticity, coupled with its capacity for diverse substitutions, allows for the fine-tuning of biological activity, making it a high-value target for synthetic chemists.[5][6]

This guide is structured to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of the core synthetic strategies for accessing the primary isomers of thiadiazole. We will move beyond simple reaction schemes to explore the causality behind methodological choices, offering field-proven insights into why certain reagents are chosen, why specific conditions are paramount, and how these factors coalesce to produce the target molecule. Each protocol is presented not as a mere recipe, but as a self-validating system, grounded in authoritative literature.

The Four Faces of Thiadiazole: Core Isomeric Structures

Thiadiazole exists in four isomeric forms, distinguished by the relative positions of the sulfur and nitrogen atoms.[6][7] The 1,3,4- and 1,2,4-isomers are the most extensively studied in medicinal chemistry, largely due to their synthetic accessibility and broad biological profiles.

Thiadiazole_Isomers cluster_134 1,3,4-Thiadiazole cluster_124 1,2,4-Thiadiazole cluster_123 1,2,3-Thiadiazole cluster_125 1,2,5-Thiadiazole T134 N-N bond is absent img134 img134 T124 Contains N-S bond img124 img124 T123 Contains N-N bond img123 img123 T125 Contains N-S-N moiety img125 img125

Caption: The four primary isomers of the thiadiazole ring system.

Part 1: Synthesis of 1,3,4-Thiadiazoles: The Workhorse Isomer

The 1,3,4-thiadiazole ring is arguably the most pharmacologically significant isomer.[8] Its synthesis is well-established and typically relies on the cyclization of open-chain precursors containing the requisite N-N-C-S skeleton.

Key Strategy: Cyclodehydration of Thiosemicarbazides

One of the most robust and widely employed methods involves the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[9] The thiosemicarbazide provides the N-N-C-S backbone, while the carboxylic acid provides the second carbon atom of the heterocyclic ring.

Causality Behind the Method: The core of this transformation is a cyclodehydration reaction. Strong acids or dehydrating agents like phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA) are essential.[6][10] Their role is twofold: first, to activate the carboxylic acid carbonyl group for nucleophilic attack by the terminal nitrogen of the thiosemicarbazide, and second, to facilitate the elimination of a water molecule to drive the ring-closing step, forming the stable aromatic thiadiazole ring.[9]

Thiosemicarbazide_Route start_mat Carboxylic Acid (R-COOH) intermediate Acyl Thiosemicarbazide Intermediate start_mat->intermediate + Thiosemicarbazide (Nucleophilic Acyl Substitution) thiosemicarbazide Thiosemicarbazide product 2-Amino-5-substituted- 1,3,4-Thiadiazole intermediate->product Cyclodehydration (e.g., POCl₃, H₂SO₄)

Caption: General workflow for 1,3,4-thiadiazole synthesis from thiosemicarbazides.

Detailed Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

This protocol is adapted from established procedures for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[6]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired aromatic carboxylic acid (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (approx. 3-5 mL per mmol of acid) under a fume hood. The POCl₃ acts as both the solvent and the dehydrating agent.

  • Stir the mixture at room temperature for 20 minutes. This initial step forms a reactive acyl chloride or mixed anhydride intermediate.

Step 2: Addition of Thiosemicarbazide

  • To the stirred mixture, add thiosemicarbazide (1.0 eq) portion-wise. The addition may be slightly exothermic; maintain control by adding slowly.

  • Once the addition is complete, heat the reaction mixture to 80-90 °C and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Hydrolysis

  • Cool the reaction mixture in an ice bath. This is a critical safety step, as the subsequent addition of water to residual POCl₃ is highly exothermic.

  • Slowly and carefully quench the reaction by pouring it onto crushed ice or adding ice-cold water (approx. 10 volumes).

  • Reflux the resulting aqueous suspension for approximately 4 hours to ensure complete hydrolysis of any phosphate esters.[6]

Step 4: Isolation and Purification

  • Cool the mixture and neutralize it to a pH of ~8 using a concentrated base solution (e.g., 50% NaOH). This deprotonates the aminothiadiazole, causing it to precipitate.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the crude product with cold water to remove inorganic salts.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole. The structure should be confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).[6]

Part 2: Synthesis of 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole isomer is another scaffold of significant interest.[11] Synthetic routes often involve the oxidative formation of an S-N bond.

Key Strategy: Oxidative Dimerization of Thioamides

A powerful and environmentally friendly approach is the oxidative dimerization of thioamides.[7] This method constructs the 3,5-disubstituted-1,2,4-thiadiazole ring by forming an S-N bond and an S-C bond between two thioamide molecules.

Causality Behind the Method: The reaction requires an oxidant to facilitate the key S-N bond formation. Catalytic amounts of iodine (I₂) with an oxidant like molecular oxygen (O₂) are commonly used.[7] The iodine likely forms a reactive sulfenyl iodide intermediate, which is then attacked by the nitrogen of a second thioamide molecule. Subsequent cyclization and elimination yield the aromatic product. This method is advantageous due to its atom economy and the use of a mild, inexpensive catalyst.

Table 1: Comparison of Oxidative Cyclization Methods for 1,2,4-Thiadiazoles
Starting MaterialReagent/CatalystKey FeatureYield RangeReference
ThioamidesI₂ / O₂ (in water)Environmentally benign; uses oxygen as the terminal oxidant.Good to Excellent[7]
Imidoyl ThioureasPIFAMetal-free; very short reaction times.70-87%[7][11]
Nitriles & ThioamidesI₂One-pot synthesis from readily available nitriles.Good[12]

PIFA: Phenyliodine(iii) bis(trifluoroacetate)

Part 3: Synthesis of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole ring, while less common in pharmaceuticals than its 1,3,4- and 1,2,4-isomers, has important applications, particularly in agrochemicals.[13]

Key Strategy: The Hurd-Mori Reaction

The Hurd-Mori reaction is the classical and most reliable method for synthesizing 1,2,3-thiadiazoles.[14][15] It involves the thermal decomposition of the tosylhydrazone derivative of a ketone or aldehyde in the presence of a sulfur source.

Causality Behind the Method: The reaction proceeds via the cyclization of an α-diazo thioketone intermediate. Thionyl chloride (SOCl₂) was originally used, but the process has been significantly improved by using elemental sulfur (S₈) and a catalyst.[13][14] The N-tosylhydrazone, upon heating with a base, eliminates p-toluenesulfinic acid to generate a diazo intermediate. This highly reactive species then reacts with sulfur, cyclizes, and extrudes dinitrogen to form the stable 1,2,3-thiadiazole ring. Catalysts like tetrabutylammonium iodide (TBAI) facilitate the reaction under milder conditions.[14]

Hurd_Mori_Workflow start_mat Ketone / Aldehyde intermediate N-Tosylhydrazone start_mat->intermediate + p-Tosylhydrazine tosylhydrazine p-Tosylhydrazine product 4,5-disubstituted- 1,2,3-Thiadiazole intermediate->product + Sulfur (S₈) + Catalyst (e.g., TBAI) (Cyclization)

Caption: Simplified workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Detailed Experimental Protocol: TBAI-Catalyzed Hurd-Mori Synthesis

This protocol is a modern, improved version of the Hurd-Mori reaction.[14]

Step 1: Preparation of the N-Tosylhydrazone

  • Dissolve the starting ketone or aldehyde (1.0 eq) and p-toluenesulfonhydrazide (1.05 eq) in a suitable solvent like methanol or ethanol.

  • Add a few drops of catalytic acid (e.g., concentrated HCl or acetic acid).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The N-tosylhydrazone product often precipitates from the solution upon cooling. Isolate it by filtration and wash with cold solvent. Dry the intermediate before proceeding.

Step 2: Cyclization Reaction

  • In a reaction vessel, combine the dried N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and tetrabutylammonium iodide (TBAI) (0.1 eq).

  • Add a high-boiling polar aprotic solvent such as DMSO or DMF.

  • Heat the mixture to 100-120 °C and stir for several hours until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a larger volume of water.

  • Extract the aqueous mixture several times with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the desired 1,2,3-thiadiazole derivative.

Part 4: Synthesis of 1,2,5-Thiadiazoles

The 1,2,5-thiadiazole isomer is noted for its high aromaticity and unique electronic properties.[16] Its synthesis often starts from precursors that already contain a C-C bond.

Key Strategy: Cyclization of 1,2-Diamines

The most direct route involves the reaction of a 1,2-diamine with a sulfur-transfer reagent.[16][17]

Causality Behind the Method: Reagents like sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) provide the sulfur atom and also act as the oxidant. The reaction involves the formation of N-S bonds with both nitrogen atoms of the diamine, followed by oxidative cyclization to form the stable aromatic ring. This method is straightforward for simple, unsubstituted 1,2,5-thiadiazoles.

Conclusion

The synthesis of thiadiazole compounds is a rich and well-developed field, offering multiple pathways to each of its core isomers. For the medicinal chemist, mastery of these routes is essential. The choice of strategy—be it the robust cyclodehydration for 1,3,4-thiadiazoles, oxidative dimerization for 1,2,4-isomers, the classic Hurd-Mori for 1,2,3-thiadiazoles, or diamine cyclization for the 1,2,5-scaffold—depends on starting material availability, desired substitution patterns, and scalability. By understanding the chemical principles that underpin these transformations, researchers can rationally design and execute syntheses to build novel and potent therapeutic agents.

References

  • Vertex AI Search. (n.d.). Hantzsch Thiazole Synthesis - Chem Help Asap.
  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
  • ResearchGate. (n.d.). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review.
  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
  • ResearchGate. (n.d.). (PDF) Building 1,2,4-Thiadiazole: Ten Years of Progress.
  • ResearchGate. (n.d.). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.
  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
  • PubMed Central. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
  • NANO BIOMED. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives.
  • Bio-Byword Scientific Publishing. (2024). An overview of biological activities of thiadiazole derivatives.
  • IOP Publishing. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).
  • NIH. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • PubMed. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • ResearchGate. (n.d.). (PDF) 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities.
  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
  • RSC Publishing. (n.d.). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B.
  • Bentham Science. (2022). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities.
  • ResearchGate. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
  • ResearchGate. (n.d.). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles | Request PDF.
  • PubMed Central. (2023). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold.
  • Taylor & Francis. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles.
  • ChemicalBook. (2022). Synthesis of 1,2,5-Thiadiazole.
  • ACS Publications. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry.
  • Bioengineer.org. (2026). New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles.
  • Sci-Hub. (1989). ChemInform Abstract: Synthesis of 1,3,4‐Thiadiazole Derivatives by Reaction of Thiobenzhydrazide with Some Acylacetylenes.
  • Semantic Scholar. (1975). Synthesis of 1,2,3-thiadiazoles.
  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
  • Chemical Methodologies. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.
  • ACS Publications. (n.d.). New synthesis of 1,2,4-thiadiazoles.
  • MDPI. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials.
  • SciSpace. (n.d.). Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review.
  • Wikipedia. (n.d.). Einhorn–Brunner reaction.
  • Wiley Online Library. (n.d.). Einhorn-Brunner Reaction.
  • Benchchem. (n.d.). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
  • Benchchem. (n.d.). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.

Sources

Mechanism of action of 5-Allylsulfanyl-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanisms of Action of 5-Allylsulfanyl-thiadiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad pharmacological versatility.[1] This guide focuses on a specific derivative, 5-Allylsulfanyl-thiadiazol-2-ylamine, a molecule of interest due to its structural features. While direct mechanistic studies on this compound are not extensively documented, this guide synthesizes data from structurally related 2-amino-1,3,4-thiadiazoles to postulate its primary mechanisms of action. We will explore its potential as a carbonic anhydrase inhibitor, a modulator of protein kinase activity, and an antimicrobial agent. This document provides a foundational framework for future research, complete with detailed experimental protocols to validate these hypotheses.

Introduction to 5-Allylsulfanyl-thiadiazol-2-ylamine and the 1,3,4-Thiadiazole Scaffold

5-Allylsulfanyl-thiadiazol-2-ylamine (Chemical Formula: C₅H₇N₃S₂) is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring. This five-membered ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and is noted for its aromaticity and in vivo stability, which contributes to favorable pharmacokinetic properties.[1][2] The toxophoric N-C-S linkage is a key feature believed to contribute to the diverse biological activities of its derivatives.[2]

The 1,3,4-thiadiazole nucleus is present in several clinically approved drugs, including the carbonic anhydrase inhibitor Acetazolamide and the antibiotic Cefazolin.[2] Its derivatives have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities.[3][4] The biological function of these derivatives is highly dependent on the nature of the substituents at the C2 and C5 positions. In the case of 5-Allylsulfanyl-thiadiazol-2-ylamine, the key functional groups are the 2-amino group, which provides a site for hydrogen bonding and further chemical modification, and the 5-allylsulfanyl group, which adds a flexible, lipophilic thioether moiety.

Putative Mechanisms of Action

Based on extensive literature on the 1,3,4-thiadiazole class, we can hypothesize several primary mechanisms of action for 5-Allylsulfanyl-thiadiazol-2-ylamine.

Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are vital in physiological processes such as pH regulation, fluid secretion, and biosynthetic pathways. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them a critical therapeutic target.[5]

Hypothesized Mechanism: The 1,3,4-thiadiazole ring is a classical scaffold for carbonic anhydrase inhibitors (CAIs).[1] While the most potent CAIs are often sulfonamides (like acetazolamide), non-sulfonamide thiadiazoles can also exhibit inhibitory activity. The mechanism involves the coordination of the thiadiazole ring's nitrogen atoms to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby inhibiting the enzyme's function. The 2-amino group of 5-Allylsulfanyl-thiadiazol-2-ylamine could further stabilize this interaction through hydrogen bonding with key amino acid residues in the active site, such as Thr199.[6] The 5-allylsulfanyl tail would likely occupy a hydrophobic pocket within the active site, potentially conferring selectivity for different CA isoforms.[6]

cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor 5-Allylsulfanyl-thiadiazol-2-ylamine ZN Zn²⁺ THR199 Thr199 ZN->THR199 GLU106 Glu106 ZN->GLU106 H2O H₂O ZN->H2O Catalytic Water Inhibitor Thiadiazole Ring Inhibitor->ZN Coordinates & Displaces H₂O Amino 2-Amino Group Inhibitor->Amino Allyl 5-Allylsulfanyl Group Inhibitor->Allyl Amino->THR199 H-Bond Stabilization

Figure 1: Hypothesized binding of the compound to the Carbonic Anhydrase active site.
Modulation of Protein Kinase Activity

Protein kinases are critical regulators of cellular signaling pathways, controlling processes like cell growth, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.

Hypothesized Mechanism: Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of various protein kinases, including tyrosine kinases like c-Src and Abl.[3][4] The mechanism typically involves the compound acting as an ATP-competitive inhibitor. The thiadiazole scaffold can form hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, a critical interaction for many kinase inhibitors. The substituents at the C2 and C5 positions then occupy adjacent hydrophobic pockets, determining the inhibitor's potency and selectivity. The 2-amino group is a crucial hydrogen bond donor, while the 5-allylsulfanyl group could interact with hydrophobic residues in the kinase domain.

cluster_pathway Normal Kinase Activity cluster_inhibition Inhibitory Action ATP ATP Kinase Kinase Active Site (ATP-Binding Pocket) ATP->Kinase Substrate Protein Substrate Kinase->Substrate Binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Compound 5-Allylsulfanyl- thiadiazol-2-ylamine Compound->Kinase Competitive Binding (Blocks ATP)

Figure 2: Proposed ATP-competitive inhibition of a protein kinase.
Antimicrobial and Antiviral Activity

The 2-amino-1,3,4-thiadiazole moiety is a well-established scaffold for the development of antimicrobial and antiviral agents.[2][7]

Hypothesized Mechanism: The precise mechanisms for antimicrobial activity are diverse and often depend on the specific pathogen. However, potential modes of action include:

  • Enzyme Inhibition: Inhibition of essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.

  • Cell Wall Synthesis Disruption: Interference with the biosynthesis of peptidoglycan in bacteria or chitin in fungi.

  • Membrane Disruption: The lipophilic nature of the allyl group combined with the polar thiadiazole ring could allow the molecule to intercalate into and disrupt the integrity of microbial cell membranes.

For antiviral activity, the thiadiazole ring can act as a bioisostere of natural nucleoside components, potentially interfering with viral replication by inhibiting enzymes like viral polymerases or reverse transcriptases.[2]

Proposed Experimental Workflows for Mechanism Elucidation

To validate the hypothesized mechanisms, a series of targeted in vitro assays are required. The following protocols provide a self-validating system for researchers.

Carbonic Anhydrase Inhibition Assay

This workflow determines the compound's ability to inhibit various human CA isoforms.

Figure 3: Workflow for determining Carbonic Anhydrase inhibitory activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Allylsulfanyl-thiadiazol-2-ylamine in DMSO. Perform serial dilutions in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4) to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme and Substrate: Use purified, recombinant human CA isoforms (e.g., hCA I, II, IV, IX). The substrate is p-nitrophenyl acetate (NPA).

  • Assay Plate Setup: In a 96-well plate, add 20 µL of each compound dilution. Include wells for a positive control (Acetazolamide) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add 100 µL of assay buffer followed by 20 µL of a working solution of the CA enzyme to each well.

  • Incubation: Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 20 µL of NPA solution to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm over time (kinetic read). The product, p-nitrophenol, is yellow.

  • Analysis: Calculate the reaction rate (slope of the absorbance curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Kinase Inhibition Profiling

This workflow assesses the compound's inhibitory activity against a broad panel of protein kinases.

Step-by-Step Protocol:

  • Assay Platform: Utilize a commercial kinase profiling service or an in-house platform (e.g., ADP-Glo™, Z'-LYTE™). These assays measure the consumption of ATP or the phosphorylation of a substrate.

  • Compound Submission: Submit 5-Allylsulfanyl-thiadiazol-2-ylamine for screening at a fixed concentration (e.g., 10 µM) against a panel of 50-400 different human kinases.

  • Primary Screen Analysis: Identify "hits" where the compound causes significant inhibition (e.g., >50% inhibition).

  • Dose-Response Confirmation: For any identified hits, perform a follow-up dose-response assay to determine the IC₅₀ value, as described in the CA assay protocol.

  • Mechanism of Action Study: For potent hits, perform further studies (e.g., Michaelis-Menten kinetics with varying ATP concentrations) to confirm if the inhibition is ATP-competitive.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This workflow determines the lowest concentration of the compound that prevents visible growth of a microorganism.

Step-by-Step Protocol:

  • Microorganism Preparation: Culture selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains to the mid-logarithmic growth phase. Adjust the inoculum to a standard concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in the broth media.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (no compound) and a negative control (no microbes).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.

Data Summary

While specific quantitative data for 5-Allylsulfanyl-thiadiazol-2-ylamine is unavailable, the table below presents representative inhibitory concentrations for related 2-amino-1,3,4-thiadiazole derivatives against various targets to provide context for expected potency.

Compound ClassTargetReported Activity (IC₅₀ / Kᵢ / MIC)Reference
2-amino-1,3,4-thiadiazole sulfonamidesCarbonic Anhydrase II7.9 nM - 16.7 nM (Kᵢ)[5][8]
2-amino-5-substituted-1,3,4-thiadiazolesS. aureus62.5 µg/mL (MIC)[7]
2-amino-5-substituted-1,3,4-thiadiazolesC. albicans32-42 µg/mL (MIC)[7]
2-arylamino-5-aryl-1,3,4-thiadiazolesHuman Cancer Cell Lines4.3 - 9.2 µM (IC₅₀)[4]

Conclusion

5-Allylsulfanyl-thiadiazol-2-ylamine is a compound built upon the versatile and pharmacologically privileged 1,3,4-thiadiazole scaffold. While its specific mechanism of action requires direct experimental validation, a strong theoretical framework based on extensive research into related analogues points towards three primary putative mechanisms: inhibition of carbonic anhydrases , modulation of protein kinase activity , and general antimicrobial action . The presence of the 2-amino and 5-allylsulfanyl moieties provides unique structural features that may confer novel potency and selectivity. The experimental workflows detailed in this guide offer a clear path for researchers to rigorously test these hypotheses and unlock the full therapeutic potential of this promising molecular scaffold.

References

  • Matysiak, J. (2018). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Content uploaded to ResearchGate. [URL: https://www.researchgate.net/publication/326102142_Biological_and_pharmacological_activities_of_134-thiadiazole_based_compounds]
  • Mihai, C. M., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5957070/]
  • Mihai, C. M., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(21), 5193. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7663884/]
  • Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Full-text available on ResearchGate. [URL: https://www.researchgate.net/publication/326102142_Biological_and_pharmacological_activities_of_134-thiadiazole_based_compounds]
  • De Simone, G., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204–6208. [URL: https://pubmed.ncbi.nlm.nih.gov/17000084/]
  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 15(2), 185–200. [URL: https://pubmed.ncbi.nlm.nih.gov/10938927/]
  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(1), 1. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8746738/]
  • Gül, H. İ., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101–105. [URL: https://pubmed.ncbi.nlm.nih.gov/29353727/]
  • Boussaid, F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30045–30058. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra05391k]

Sources

A Comprehensive Guide to the Quantum Chemical and In-Silico Analysis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific derivative, 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine, a versatile synthetic intermediate with significant potential in drug design and materials science.[5][6] We present a detailed theoretical framework for characterizing this molecule using advanced computational techniques. This document serves as a technical whitepaper for researchers and drug development professionals, outlining the principles and step-by-step protocols for quantum chemical calculations via Density Functional Theory (DFT) and predictive biological activity assessment through molecular docking. By elucidating the molecule's structural, electronic, and interactive properties, this guide aims to accelerate its development from a promising chemical entity to a functionally validated lead compound.

Strategic Imperative: Why Computational Analysis Matters

In modern drug discovery, a "fail fast, fail cheap" philosophy is paramount. Before committing to expensive and time-consuming synthesis and in-vitro screening, computational chemistry provides a predictive lens into a molecule's behavior. For a molecule like 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine, this approach allows us to:

  • Validate Molecular Structure: Correlate theoretical vibrational data with experimental spectra (e.g., FT-IR) to confirm structural integrity.

  • Predict Reactivity and Stability: Analyze frontier molecular orbitals (HOMO-LUMO) to understand electronic transitions, charge transfer, and chemical reactivity hotspots.

  • Identify Interactive Sites: Use the Molecular Electrostatic Potential (MEP) map to visualize electron-rich and electron-deficient regions, predicting how the molecule will interact with biological targets.

  • Hypothesize Biological Activity: Employ molecular docking to simulate the binding of the molecule to a protein active site, providing a rationale for its potential therapeutic mechanism and guiding future assay development.

This in-silico-first approach de-risks development by building a robust, theory-grounded understanding of the molecule's intrinsic properties.

Methodological Framework: A Self-Validating System

The protocols described herein are based on well-established and widely published methodologies that have been validated for the analysis of heterocyclic compounds.[7][8]

Quantum Chemical Calculations Protocol

The core of the quantum chemical analysis is performed using Density Functional Theory (DFT), which offers an optimal balance between computational accuracy and resource efficiency for organic molecules of this size.

Experimental Protocol: DFT Analysis

  • Software: Gaussian 09 or a subsequent version is the industry standard for these calculations.[7]

  • Initial Structure: The 3D structure of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine is first drawn using molecular modeling software (e.g., GaussView 6).

  • Geometry Optimization:

    • Method: The structure is optimized to its lowest energy conformation.

    • Level of Theory: We select the B3LYP/6-311++G(d,p) level.

      • Causality: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has demonstrated high accuracy for a broad range of chemical systems. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogens to accurately model lone pairs and non-covalent interactions, and polarization functions (d,p) to allow for orbital shape flexibility, which is critical for heteroatoms like sulfur and nitrogen.[7]

  • Vibrational Frequency Calculation:

    • Purpose: This step is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

    • Output: This calculation generates the theoretical vibrational spectrum (FT-IR), which can be compared with experimental data for structural validation.

  • Electronic Property Analysis: From the optimized geometry, single-point energy calculations are performed to derive the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

G cluster_workflow Quantum Chemical Workflow cluster_props Property Derivation mol_build 1. 3D Model Construction (GaussView) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc 3. Frequency Calculation (Confirm Energy Minimum) geom_opt->freq_calc Optimized Structure homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo Electronic Orbitals mep MEP Surface geom_opt->mep Electron Density ir_spectra Theoretical IR Spectrum freq_calc->ir_spectra Vibrational Modes

Caption: Workflow for Quantum Chemical Analysis.

Molecular Docking Protocol

To hypothesize a biological function, we can dock the molecule against a relevant protein target. Given the known anticancer activities of many thiadiazole derivatives, a suitable target is Dihydrofolate Reductase (DHFR), an enzyme critical for nucleotide synthesis and a validated target for cancer chemotherapy.[9]

Experimental Protocol: Molecular Docking

  • Software: AutoDock Vina, a widely used and validated open-source docking program, is recommended.

  • Ligand Preparation: The optimized 3D structure of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine obtained from the DFT calculations is converted to the required PDBQT format using AutoDock Tools. This step assigns partial charges and defines rotatable bonds.

  • Protein Preparation:

    • The crystal structure of the target protein (e.g., DHFR, PDB ID: 3NU0) is downloaded from the Protein Data Bank.

    • All non-essential components such as water molecules and co-crystallized ligands are removed.

    • Polar hydrogens and Gasteiger charges are added to the protein structure.

  • Grid Box Definition: A 3D grid box is defined around the active site of the enzyme. The dimensions are chosen to be large enough to encompass the entire binding pocket, allowing the ligand to explore all possible binding conformations.

  • Docking Simulation: AutoDock Vina is executed. It will repeatedly dock the ligand into the defined grid box, exploring various conformations and orientations, and will score the final poses based on a semi-empirical free energy force field.

  • Analysis: The results are analyzed by examining the binding energy (docking score) of the best pose and visualizing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.

Anticipated Results & Technical Discussion

While experimental results require laboratory synthesis and analysis, the computational framework allows us to predict key data with high confidence.

Optimized Molecular Geometry

The geometry optimization will yield the most stable 3D conformation of the molecule. Key structural parameters of the thiadiazole ring are expected to be in line with those observed in crystallographic studies of similar compounds.[6][10] The allyl group will likely exhibit conformational flexibility.

Table 1: Predicted Key Geometric Parameters

ParameterAtom Pair / TripletExpected Value (Å / °)Significance
Bond Lengths
N1-N2~1.38 ÅTypical N-N single bond in a heterocyclic ring.
C3=N1~1.30 ÅCharacteristic C=N double bond within the thiadiazole ring.
C5-S(allyl)~1.75 ÅC-S single bond, point of substitution.
C4-N(amino)~1.36 ÅC-N bond with partial double bond character due to resonance.
Bond Angles
C3-S-C4~87°Acute angle typical for a sulfur atom in a five-membered aromatic ring.
N2-N1-C3~115°Defines the geometry of the thiadiazole core.
Vibrational Analysis (FT-IR)

The calculated vibrational frequencies provide a theoretical FT-IR spectrum. This is invaluable for confirming the identity of a synthesized compound by matching theoretical peaks to experimental ones.

Table 2: Predicted Characteristic Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Description
N-H Asymmetric Stretch-NH₂ (Amino)3400 - 3500A strong, sharp peak indicating the primary amine group.
N-H Symmetric Stretch-NH₂ (Amino)3300 - 3400Paired with the asymmetric stretch.
C-H Stretch (Allyl)=C-H (sp²)3050 - 3150Stretching of hydrogens on the allyl double bond.
C=N StretchThiadiazole Ring1620 - 1650A strong absorption characteristic of the C=N bonds within the ring.
N-H Scissoring-NH₂ (Amino)1590 - 1620In-plane bending of the amino group.
C-S StretchThiadiazole & Allyl-S650 - 750Stretching vibrations involving the multiple sulfur atoms in the molecule.
Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: The highest occupied molecular orbital is predicted to be localized primarily on the electron-rich regions: the amino group (-NH₂) and the sulfur atoms, which have available lone pairs. This indicates these sites are the most susceptible to electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital is expected to be distributed across the π-system of the 1,3,4-thiadiazole ring. This suggests the ring is the primary site for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Thiadiazole derivatives typically exhibit a moderate energy gap, balancing stability with the reactivity needed for biological interactions.

Sources

Methodological & Application

Title: A Step-by-Step Synthesis Protocol for 5-Allylsulfanyl-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Synthesis Protocol for Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the two-step synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine, a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The synthesis commences with the cyclization of thiosemicarbazide to form the pivotal intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole. This is followed by a selective S-alkylation to yield the final product. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety precautions, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction and Scientific Background

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of compounds exhibiting potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[2][3] The specific functionalization of this heterocyclic core allows for the modulation of its pharmacological profile. 5-Allylsulfanyl-thiadiazol-2-ylamine, in particular, serves as a versatile building block, with its allylthio group providing a reactive handle for further molecular elaboration.

The synthetic strategy detailed herein is a robust and well-established two-step process:

  • Cyclization: Formation of the 2-amino-5-mercapto-1,3,4-thiadiazole ring system from inexpensive starting materials.

  • S-Alkylation: Introduction of the allyl group onto the sulfur atom of the thiol intermediate.

This protocol emphasizes not only the procedural steps but also the underlying chemical principles, empowering the researcher to troubleshoot and adapt the methodology as needed.

Overall Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Cyclization cluster_step2 Step 2: S-Alkylation Thiosemicarbazide Thiosemicarbazide Intermediate 2-Amino-5-mercapto- 1,3,4-thiadiazole Thiosemicarbazide->Intermediate + CS2, KOH Ethanol, Reflux Final_Product 5-Allylsulfanyl-thiadiazol- 2-ylamine Intermediate->Final_Product + Allyl Bromide, KOH Ethanol, RT

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (Intermediate)

This initial step involves the formation of the thiadiazole ring through the acid-catalyzed cyclization of thiosemicarbazide with carbon disulfide.

Mechanistic Principle

The reaction proceeds via the nucleophilic attack of the hydrazine nitrogen of thiosemicarbazide on the electrophilic carbon of carbon disulfide in a basic medium. This forms a dithiocarbazate intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable 1,3,4-thiadiazole ring.[4][5] The use of a base like potassium hydroxide is crucial for deprotonating the thiol, facilitating the reaction.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Thiosemicarbazide≥99%Sigma-Aldrich
Carbon Disulfide (CS₂)ACS Reagent, ≥99.9%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific
Ethanol (EtOH)Anhydrous, 200 proofVWR Chemicals
Hydrochloric Acid (HCl)10% Aqueous SolutionJ.T. Baker
Distilled Water
  • Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, dropping funnel, Buchner funnel, standard laboratory glassware, pH paper.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve potassium hydroxide (5.6 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol) in 100 mL of anhydrous ethanol. Stir the mixture until all solids are dissolved.[6]

  • Reagent Addition: To the stirred solution, add carbon disulfide (7.6 g, 6.0 mL, 0.1 mol) dropwise from the dropping funnel over 30 minutes. Caution: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature with continuous stirring for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Concentrate the reaction mixture by removing the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting solid residue in approximately 100 mL of cold distilled water. Acidify the aqueous solution slowly with 10% hydrochloric acid while stirring, until the pH reaches 5-6. A pale-yellow precipitate will form.[6][7]

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold distilled water to remove any inorganic salts. Dry the product in a vacuum oven at 60°C to a constant weight. The typical yield is 85-95%.

Part 2: Synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine (Final Product)

This step involves the nucleophilic substitution reaction between the thiol intermediate and an allyl halide.

Mechanistic Principle

This reaction is a classic Williamson ether synthesis analogue for thioethers, proceeding via an SN2 mechanism.[8] The thiol group of the 2-amino-5-mercapto-1,3,4-thiadiazole is deprotonated by a base (KOH) to form a potent nucleophile, the thiolate anion (RS⁻). This thiolate then attacks the electrophilic carbon of the allyl halide (e.g., allyl bromide), displacing the bromide ion and forming the C-S bond.[9]

SN2_Mechanism Thiolate Thiadiazole-S⁻ Thiolate Anion (Nucleophile) TransitionState Transition State [Br···CH₂···S-Thiadiazole]⁻ Thiolate->TransitionState AllylBromide CH₂=CH-CH₂-Br Allyl Bromide (Electrophile) AllylBromide->TransitionState Product Product TransitionState->Product

Caption: SN2 mechanism for S-alkylation.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-Amino-5-mercapto-1,3,4-thiadiazole (from Part 1)Synthesized-
Allyl Bromide99%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific
Ethanol (EtOH)Anhydrous, 200 proofVWR Chemicals
Distilled Water
  • Equipment: 250 mL round-bottom flask, magnetic stirrer, standard laboratory glassware, filtration apparatus.

Step-by-Step Experimental Protocol
  • Thiolate Formation: In a 250 mL round-bottom flask, suspend the 2-amino-5-mercapto-1,3,4-thiadiazole (13.3 g, 0.1 mol) from Part 1 in 100 mL of ethanol. Add a solution of potassium hydroxide (5.6 g, 0.1 mol) in 20 mL of ethanol. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium thiolate salt.

  • Alkylation: To this suspension, add allyl bromide (12.1 g, 8.7 mL, 0.1 mol) dropwise over 15 minutes. Caution: Allyl bromide is a lachrymator and toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's completion using TLC (a typical eluent system is ethyl acetate/hexane).

  • Isolation: Upon completion, pour the reaction mixture into 300 mL of ice-cold distilled water with gentle stirring. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with water and then recrystallize from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 5-Allylsulfanyl-thiadiazol-2-ylamine. Dry the final product under vacuum. The typical yield is 80-90%.

Quantitative Data Summary

StepReagentMW ( g/mol )Mass (g)Moles (mol)Molar Eq.
1 Thiosemicarbazide91.139.10.11.0
Carbon Disulfide76.147.60.11.0
Potassium Hydroxide56.115.60.11.0
Intermediate Product 133.19 ~12.0 ~0.09 ~90%
2 Intermediate Product133.1913.30.11.0
Allyl Bromide120.9812.10.11.0
Potassium Hydroxide56.115.60.11.0
Final Product 173.25 ~14.7 ~0.085 ~85%

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values.

  • FT-IR Spectroscopy: To identify key functional groups (N-H, C=N, C-S).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry: To verify the molecular weight of the synthesized compounds.

Safety and Handling

  • Carbon Disulfide (CS₂): Extremely flammable, volatile, and toxic. It has a low flash point and autoignition temperature. All operations must be conducted within a certified chemical fume hood, away from ignition sources.

  • Allyl Bromide: A lachrymator (tear-inducing), toxic, and corrosive. Avoid inhalation of vapors and contact with skin and eyes. Use appropriate gloves and eye protection.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care, using appropriate protective equipment.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure adequate ventilation.

References

  • Li, W.-Y., Song, Y., Chen, H.-B., & Yang, W.-L. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Heterocyclic Communications, 20(1), 33–36. [Link]

  • Al-Timimi, F. A. A., & Al-Juburi, S. A. A. (2018). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). International Journal of Pharmaceutical and Clinical Research, 10(4), 134-143.
  • ResearchGate. (n.d.). Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS2. [Link]

  • Singh, P., & Kumar, A. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Advances in Pharmacy, Biology and Chemistry, 1(2), 2277-4688.
  • Clapp, R. C. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. U.S. Patent No. 2,891,961. Washington, DC: U.S.
  • ResearchGate. (n.d.). Thiosemicarbazides: Synthesis and reactions. [Link]

  • Der Pharma Chemica. (2016). Antibacterial activity of thiosemicarbazide derivatives. [Link]

  • Zięba, A., et al. (2019). 5-Mercapto-1,3,4-thiadiazole-2(3H)-thione: Synthesis and Structure of Alkylated Derivatives. ChemistrySelect, 4(29), 8538-8543.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 21(1), 60-68.
  • Głowacki, E. D., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(8), 1888.
  • MySkinRecipes. (n.d.). 5-Allylsulfanyl-[2][4][5]Thiadiazol-2-Ylamine. [Link]

  • Stahle, H., & Koppe, H. (1974). Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole. U.S. Patent No. 3,849,429. Washington, DC: U.S.
  • Peter, S., & Eidem, P. (1953). Preparation of thiosemicarbazides. U.S. Patent No. 2,657,234. Washington, DC: U.S.
  • ResearchGate. (n.d.). Synthesis of 5-aryl-2-ethylsulfanyl-[2][4][5]thiadiazolo[3,2,a][2][4][10] triazine-7-selones via a three-component condensation of 5-ethylsulfanyl-[2][4][5]thiadiazol-2-ylamine, potassium selenocyanate and an acyl chloride. [Link]

  • Al-Jbouri, M. S., & Al-Janabi, A. S. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
  • ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. [Link]

  • ResearchGate. (n.d.). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. [Link]

Sources

Applications of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the medicinal chemistry applications of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine and its derivatives. The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel therapeutic agents due to its versatile pharmacological profile. This document will detail the synthesis, potential mechanisms of action, and detailed protocols for evaluating the biological activities of compounds centered around this promising heterocyclic core.

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is present in a variety of clinically used drugs, including the diuretic acetazolamide and the antibiotic cefazolin. Its prevalence in medicinal chemistry stems from its favorable physicochemical properties, such as its ability to participate in hydrogen bonding and its metabolic stability. The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, has been extensively investigated and has demonstrated a broad spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and diuretic properties. The introduction of an allylsulfanyl group at the 5-position presents a unique chemical entity with potential for novel biological interactions and therapeutic applications.

Synthesis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

Proposed Synthetic Pathway

Synthesis_Pathway Allylamine Allylamine Dithiocarbazate S-Allyl Dithiocarbazate Allylamine->Dithiocarbazate CS2 Carbon Disulfide CS2->Dithiocarbazate Hydrazine Hydrazine Hydrazine->Dithiocarbazate Thiadiazole 5-Allylsulfanyl-1,3,4- thiadiazol-2-amine Dithiocarbazate->Thiadiazole Cyclization Cyclizing_Agent Cyclizing Agent (e.g., H2SO4, POCl3) Cyclizing_Agent->Thiadiazole

Caption: Proposed synthesis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine.

Representative Synthetic Protocol

Objective: To synthesize 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine.

Materials:

  • Allylamine

  • Carbon disulfide

  • Hydrazine hydrate

  • Concentrated sulfuric acid or phosphorus oxychloride

  • Ethanol

  • Diethyl ether

  • Sodium bicarbonate solution

  • Standard laboratory glassware and safety equipment

Procedure:

  • Synthesis of S-Allyl Dithiocarbazate:

    • In a fume hood, dissolve allylamine in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add carbon disulfide dropwise to the stirred solution.

    • After the addition is complete, continue stirring in the ice bath for 30 minutes.

    • Slowly add hydrazine hydrate to the reaction mixture and continue stirring for an additional 2 hours at room temperature.

    • The resulting precipitate of S-allyl dithiocarbazate is collected by filtration, washed with cold diethyl ether, and dried.

  • Cyclization to 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine:

    • In a fume hood, carefully add the dried S-allyl dithiocarbazate to a flask containing a cyclizing agent such as concentrated sulfuric acid or phosphorus oxychloride, cooled in an ice bath.

    • After the initial exothermic reaction subsides, allow the mixture to slowly warm to room temperature and then heat under reflux for a specified time (typically 2-4 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Potential Medicinal Chemistry Applications and Evaluation Protocols

Based on the extensive research on the 1,3,4-thiadiazole scaffold, 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine is a promising candidate for several therapeutic areas. Below are detailed protocols for evaluating its potential in key applications.

Antimicrobial Activity

Rationale: The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in antimicrobial agents. The sulfur atom and the nitrogen atoms of the ring can interact with microbial enzymes and proteins, leading to the inhibition of essential cellular processes.

Objective: To determine the minimum concentration of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine that inhibits the visible growth of a microorganism.

Materials:

  • 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL). Prepare stock solutions of the standard antimicrobial agents.

  • Preparation of Inoculum: Grow microbial cultures overnight in their respective broths. Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution with the appropriate broth to obtain a range of concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a dilution series for the standard antimicrobial agent.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the absorbance at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Compound Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Microbial Inoculum Inoculate Inoculate with Microorganism Inoculum->Inoculate Dilution->Inoculate Controls Include Positive, Negative & Standard Controls Inoculate->Controls Incubate Incubate Plate Controls->Incubate Readout Visual Inspection or Absorbance Reading Incubate->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for MIC determination.

Anticancer Activity

Rationale: Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][3] Their mechanisms of action can be diverse, including inhibition of kinases, topoisomerases, or induction of apoptosis.[4]

Objective: To assess the cytotoxic effect of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine on cancer cell lines.

Materials:

  • 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compound and the standard drug in the cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

Parameter Description
Cell Lines MCF-7, A549, HeLa
Seeding Density 5,000 - 10,000 cells/well
Incubation Time 48 - 72 hours
MTT Concentration 0.5 mg/mL
Wavelength 570 nm
Carbonic Anhydrase Inhibition

Rationale: The 1,3,4-thiadiazole-2-sulfonamide scaffold is a classic carbonic anhydrase inhibitor (e.g., acetazolamide). While 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine lacks the sulfonamide group, the core heterocycle may still exhibit inhibitory activity against various carbonic anhydrase (CA) isoforms, some of which are implicated in glaucoma, epilepsy, and cancer.

Objective: To determine the inhibitory effect of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine on carbonic anhydrase activity.

Materials:

  • 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

  • Purified human carbonic anhydrase isozymes (e.g., hCA I, hCA II, hCA IX)

  • p-Nitrophenyl acetate (p-NPA) as a substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microtiter plates

  • Standard CA inhibitor (e.g., Acetazolamide)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound and the standard inhibitor in a suitable solvent (e.g., DMSO). Prepare a solution of the CA enzyme in the buffer. Prepare a solution of the substrate, p-NPA.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10 minutes) at room temperature.

  • Initiation of Reaction: Add the p-NPA solution to each well to start the enzymatic reaction. The enzyme will hydrolyze p-NPA to p-nitrophenol, which is yellow.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time using a plate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

CA_Inhibition_Pathway CA Carbonic Anhydrase (Enzyme) Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) CA->Inhibited_Complex Inhibitor 5-Allylsulfanyl-1,3,4- thiadiazol-2-ylamine Inhibitor->CA Binding Substrate p-Nitrophenyl Acetate (Colorless) Product p-Nitrophenol (Yellow) Substrate->Product Hydrolysis by CA Inhibited_Complex->Substrate No Reaction

Caption: Mechanism of carbonic anhydrase inhibition assay.

Conclusion

5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine is a molecule of significant interest within the broader class of pharmacologically active 1,3,4-thiadiazoles. Its unique substitution pattern warrants further investigation into its potential as an antimicrobial, anticancer, and enzyme inhibitory agent. The protocols detailed in this guide provide a robust framework for researchers and drug development professionals to explore the therapeutic potential of this and related compounds, paving the way for the discovery of novel medicines.

References

  • The Rising Potential of Thiadiazoles in Oncology: An In-depth Technical Guide to their In Vitro Anticancer Activity. Benchchem.
  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activ
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
  • Synthesis,in Vitro Anticancer and Antioxidant Activity of Thiadiazole Substituted Thiazolidin-4-ones. SciSpace.
  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH.

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Therapeutic Potential of the 2-Amino-1,3,4-Thiadiazole Scaffold

The dramatic rise of multidrug-resistant pathogens represents a critical global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,3,4-thiadiazole ring system has garnered significant attention for its diverse pharmacological activities.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, are recognized for their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The potency of this scaffold is attributed to the =N-C-S moiety, which can interact with various biological targets, and the overall physicochemical properties of the ring system that allow for favorable cell permeability.[5]

This document focuses on a specific derivative, 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine (CAS No. 30062-44-3). While this compound is known as a key intermediate in the synthesis of novel pharmaceutical agents, its intrinsic antimicrobial and cytotoxic profile is not yet extensively documented in publicly available literature.[6] These application notes, therefore, provide a comprehensive framework and detailed protocols for the systematic evaluation of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine as a potential antimicrobial agent. The methodologies described herein are designed to establish its spectrum of activity, determine its potency, and provide an initial assessment of its safety profile.

Synthesis and Characterization

A plausible synthetic route to 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine involves the cyclization of a thiosemicarbazone precursor.[7] Generally, thiosemicarbazide can be reacted with an appropriate carboxylic acid or its derivative, followed by cyclization to form the 2-amino-1,3,4-thiadiazole ring.[8] The allyl-sulfanyl group can be introduced via S-alkylation of a 5-mercapto-1,3,4-thiadiazol-2-ylamine intermediate. Researchers should fully characterize the synthesized compound using techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry to confirm its identity and purity before biological evaluation.[7]

Part 1: Antimicrobial Susceptibility Testing

The initial and most critical step in evaluating a new antimicrobial agent is to determine its spectrum of activity and potency. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1.1. Principle

This assay involves challenging a standardized suspension of a test microorganism with serial dilutions of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine in a liquid growth medium. After a specified incubation period, the presence or absence of microbial growth is determined, typically by visual inspection of turbidity. The lowest concentration of the compound that inhibits growth is the MIC.

1.2. Materials

  • 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator (35-37°C)

1.3. Experimental Workflow

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading A Prepare stock solution of 5-Allylsulfanyl-thiadiazol-2-ylamine in DMSO B Prepare 0.5 McFarland standard bacterial/fungal inoculum C Dilute inoculum in CAMHB to achieve ~5 x 10^5 CFU/mL F Add diluted inoculum to each well C->F D Dispense CAMHB into wells of a 96-well plate E Perform 2-fold serial dilutions of the test compound across the plate D->E E->F E->F G Include sterility, growth, and positive antibiotic controls F->G H Incubate plate at 37°C for 16-20 hours I Visually inspect for turbidity H->I J Determine MIC: Lowest concentration with no visible growth I->J

Caption: Workflow for the broth microdilution MIC assay.

1.4. Step-by-Step Procedure

  • Preparation of Test Compound: Prepare a stock solution of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine in sterile DMSO at a concentration of 10 mg/mL. Further dilutions should be made in CAMHB. Causality: DMSO is used to solubilize the often hydrophobic test compounds. The concentration should be kept low (typically ≤1%) in the final assay to avoid solvent-induced toxicity.

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation and Serial Dilution:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the working solution of the test compound (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.

  • Inoculation: Add 50 µL of the standardized inoculum (prepared in step 2) to wells 1 through 11. This brings the total volume in these wells to 100 µL and dilutes the compound and inoculum to their final concentrations.

  • Controls:

    • Growth Control (Well 11): Contains 50 µL of CAMHB and 50 µL of inoculum. This well should show turbidity.

    • Sterility Control (Well 12): Contains 100 µL of uninoculated CAMHB. This well should remain clear.

    • Positive Control: A separate row of the plate should be set up with a standard antibiotic (e.g., ciprofloxacin) to ensure the assay is performing correctly.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for yeast.

  • Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine at which there is no visible growth.

1.5. Data Presentation

Summarize the quantitative MIC data in a clear and structured table. This allows for easy comparison of the activity against different microbial strains.

Microbial StrainGram Stain5-Allylsulfanyl-thiadiazol-2-ylamine MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus ATCC 29213Gram-positive[Insert Data][Insert Data]N/A
E. coli ATCC 25922Gram-negative[Insert Data][Insert Data]N/A
P. aeruginosa ATCC 27853Gram-negative[Insert Data][Insert Data]N/A
C. albicans ATCC 90028Fungi[Insert Data]N/A[Insert Data]

Part 2: Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that a potential therapeutic agent is not toxic to host cells at concentrations where it is effective against pathogens. The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[10]

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

2.1. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells. Cell death leads to a decrease in metabolic activity and thus a reduction in color formation.

2.2. Materials

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at ~570 nm)

  • CO₂ incubator (37°C, 5% CO₂)

2.3. Experimental Workflow

MTT_Workflow MTT Cytotoxicity Assay Workflow cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_assay Assay & Measurement A Seed mammalian cells into a 96-well plate B Incubate for 24 hours to allow for cell attachment A->B D Treat cells with compound dilutions and incubate for 24-48 hours B->D C Prepare serial dilutions of 5-Allylsulfanyl-thiadiazol-2-ylamine C->D E Include vehicle and untreated controls D->E F Add MTT solution to each well and incubate for 2-4 hours G Solubilize formazan crystals with DMSO or SDS solution F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

2.4. Step-by-Step Procedure

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine in culture medium from the DMSO stock solution.

    • After 24 hours of cell incubation, carefully remove the old medium and add 100 µL of the diluted compounds to the respective wells.

    • Include wells with untreated cells (negative control) and wells treated with the highest concentration of DMSO used in the dilutions (vehicle control).

    • Incubate the plate for a desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition and Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. Causality: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells and formazan crystals. Add 100 µL of DMSO or solubilization solution to each well to dissolve the purple crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

2.5. Data Analysis and Presentation

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the % Cell Viability against the compound concentration (log scale) to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation Table:

Cell Line5-Allylsulfanyl-thiadiazol-2-ylamine IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
HEK293[Insert Data][Insert Data]
HepG2[Insert Data][Insert Data]

Interpretation and Next Steps

The data generated from these protocols will provide a foundational understanding of the antimicrobial potential of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine. A desirable antimicrobial agent will exhibit low MIC values against a broad range of pathogens and a high IC₅₀ value in mammalian cell lines, indicating a favorable therapeutic window.

Based on the structure-activity relationships of similar 1,3,4-thiadiazole derivatives, it is plausible that this compound may exhibit more potent activity against Gram-positive bacteria.[1] Further investigations could include:

  • Mechanism of Action Studies: Investigating how the compound inhibits microbial growth (e.g., inhibition of DNA synthesis, cell wall synthesis, or specific enzymes).

  • Time-Kill Kinetic Assays: To determine if the compound is bactericidal or bacteriostatic.

  • In Vivo Efficacy Studies: To evaluate the compound's effectiveness in an animal model of infection.

References

  • Gier-Krężel, A., et al. (2021). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Future Medicinal Chemistry, 13(15), 1335-1353. Available from: [Link]

  • Gier-Krężel, A., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(18), 4236. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. Available from: [Link]

  • Kovalenko, S., et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Semantic Scholar. Available from: [Link]

  • Gier-Krężel, A., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Preprints.org. Available from: [Link]

  • MySkinRecipes. (n.d.). 5-Allylsulfanyl-[1][4][11]Thiadiazol-2-Ylamine. Retrieved from [Link]

  • Singh, P., et al. (2019). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Research Journal of Pharmacy and Technology, 12(10), 4789-4793. Available from: [Link]

  • Krężel, A., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 27(23), 8233. Available from: [Link]

  • Szymański, P., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(17), 3115. Available from: [Link]

  • Shawky, A. M., et al. (2018). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 23(11), 2939. Available from: [Link]

  • Al-Sultani, K. H., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry, 67(10), 241-249. Available from: [Link]

  • Mustafa, I. F., & Hussain, E. M. (2017). Synthesis and antimicrobial evaluation of new 1,3,4 – Thiadiazole Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 27(1), 297-305. Available from: [Link]

  • Gouda, M. A., et al. (2018). Synthesis and Cytotoxic Activity of Some New Sulfa Drugs Containing Thiadiazole. Organic & Medicinal Chemistry International Journal, 6(5). Available from: [Link]

  • Begum, S. A., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of Applicable Chemistry, 8(5), 2269-2278. Available from: [Link]

  • Fayed, E. A., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4463. Available from: [Link]

  • Akylbekov, N., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1261. Available from: [Link]

  • Request PDF. (n.d.). Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. Retrieved from [Link]

  • Panahi, F., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Scientific Reports, 12(1), 8996. Available from: [Link]

  • Patel, K. D., et al. (2012). Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. Journal of Young Pharmacists, 4(1), 25-29. Available from: [Link]

  • Krężel, A., et al. (2022). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 27(18), 5894. Available from: [Link]

  • Kumar, S., et al. (2017). Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. Mangalmay Journal of Management & Technology, 7(2). Available from: [Link]

Sources

Application Notes & Protocols: 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine as a High-Efficacy Corrosion Inhibitor for Ferrous Alloys

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and materials scientists on the application of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine (AStA) as a potential corrosion inhibitor, particularly for mild steel in acidic environments. These notes detail the underlying inhibition mechanisms, present standardized protocols for performance evaluation using electrochemical and surface analysis techniques, and offer insights into data interpretation. AStA, a heterocyclic compound rich in nitrogen and sulfur, demonstrates significant potential by forming a robust protective barrier on the metal surface, mitigating both anodic and cathodic corrosion reactions.

Introduction and Mechanism of Action

Corrosion of metallic infrastructure, particularly carbon steel, in industrial environments like acid pickling, industrial cleaning, and oil and gas processing, represents a significant economic and safety challenge.[1] The use of organic corrosion inhibitors is a primary strategy for mitigation.[2] Effective organic inhibitors are typically molecules that contain heteroatoms (such as N, O, S, P) and/or multiple bonds, which act as centers for adsorption onto the metal surface.[1][2]

5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine (AStA) is a promising inhibitor candidate due to its unique molecular structure. The 1,3,4-thiadiazole ring is a stable aromatic system containing two nitrogen and two sulfur atoms, which are known to be highly effective adsorption centers.[3][4]

Key Molecular Features Contributing to Inhibition:

  • Heteroatom Adsorption Centers: The molecule possesses five potential adsorption sites: two ring nitrogen atoms, two ring/exocyclic sulfur atoms, and the exocyclic amine group (-NH₂). These heteroatoms have lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, initiating a strong coordinate (chemisorption) bond.[1]

  • π-Electron System: The aromatic thiadiazole ring provides a source of π-electrons that can interact with the metal surface, further strengthening the adsorption bond.

  • Allyl Group (prop-2-en-1-ylsulfanyl): The allyl group can enhance the inhibitor's performance. Its double bond offers additional π-electrons for adsorption. Furthermore, the flexible allyl chain can contribute to a more densely packed inhibitor film on the metal surface, creating a more effective physical barrier against corrosive species.[5]

The inhibition mechanism of AStA proceeds via adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can be a combination of physisorption (electrostatic interaction between charged metal surface and charged molecule) and chemisorption (charge sharing or transfer from the inhibitor molecule to the metal surface).[3][6] This adsorbed layer effectively blocks both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[7][8]

Diagram: Proposed Corrosion Inhibition Mechanism

The following diagram illustrates the proposed mechanism of AStA adsorption and protective film formation on a steel surface in an acidic medium.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface (Fe) H_ion H⁺ Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ (gas) H_ion->Cathodic Attacks Cathodic Site Cl_ion Cl⁻ H2O H₂O AStA AStA Molecule Fe_surface Fe (Anodic Sites) Fe (Cathodic Sites) AStA->Fe_surface Adsorbs via N, S Heteroatoms & π-electrons AStA_adsorbed Protective AStA Film Anodic Anodic Reaction Fe → Fe²⁺ + 2e⁻ Fe_surface->Anodic Dissolves AStA_adsorbed->Anodic Blocks Sites AStA_adsorbed->Cathodic Blocks Sites

Caption: Adsorption mechanism of AStA on a steel surface.

Experimental Evaluation Protocols

To quantitatively assess the performance of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine (AStA) as a corrosion inhibitor, a suite of electrochemical and surface analysis techniques should be employed.

Materials and Solution Preparation
  • Working Electrode: Mild steel coupons (e.g., ASTM A108 Grade 1018) with a consistent exposed surface area (e.g., 1 cm²). The remaining area should be insulated with an appropriate resin.

  • Surface Preparation: Before each experiment, the working electrode must be mechanically polished using successive grades of silicon carbide (SiC) paper (e.g., from 240 down to 1200 grit), rinsed thoroughly with deionized water and ethanol, and dried in a stream of warm air.[9] This ensures a reproducible surface state.

  • Corrosive Medium: Prepare a 1.0 M Hydrochloric Acid (HCl) solution by diluting concentrated HCl with deionized water.

  • Inhibitor Solutions: Prepare a stock solution of AStA (e.g., 10 mM) in the corrosive medium. Subsequent concentrations for testing (e.g., 0.1, 0.5, 1.0, 2.0 mM) are prepared by serial dilution of the stock solution.

Electrochemical Measurements

Electrochemical tests should be performed using a standard three-electrode cell configuration with a potentiostat.

  • Working Electrode (WE): Prepared mild steel coupon.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode (CE): A platinum or graphite rod/mesh with a surface area significantly larger than the WE.

Diagram: Electrochemical Testing Workflow

Electrochemical_Workflow prep 1. Prepare Steel Electrode & Solutions cell 2. Assemble Three-Electrode Cell prep->cell ocp 3. Stabilize at Open Circuit Potential (OCP) for ~1 hr cell->ocp eis 4. Perform EIS (100 kHz to 10 mHz) ocp->eis pdp 5. Perform Potentiodynamic Polarization (e.g., -250mV to +250mV vs OCP) eis->pdp analysis 6. Analyze Data (Calculate IE%, Rct, icorr) pdp->analysis

Caption: Standard workflow for electrochemical evaluation.

Protocol 1: Potentiodynamic Polarization (PDP)

This technique provides information on corrosion kinetics, corrosion potential (Ecorr), corrosion current density (icorr), and the anodic/cathodic behavior of the inhibitor.[10][11]

  • Immerse the three-electrode setup in the test solution (with and without AStA).

  • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[11]

  • Apply a potential scan from -250 mV to +250 mV relative to the stable OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[12]

  • Record the resulting current density to generate a Tafel plot (log(i) vs. E).

  • Extrapolate the linear cathodic and anodic regions of the Tafel plot back to the Ecorr to determine the corrosion current density (icorr).

  • Calculate the Inhibition Efficiency (IE%) using the following equation:

    • IE% = [ (icorr_blank - icorr_inh) / icorr_blank ] * 100

    • Where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inh is the corrosion current density in its presence.[13]

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.[14][15][16]

  • After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP.

  • Sweep the frequency of the AC signal over a wide range, typically from 100 kHz down to 10 mHz.

  • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and Phase Angle vs. log frequency).

  • The Nyquist plot for an effective inhibitor will show a larger semicircle diameter compared to the blank solution. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).

  • Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like solution resistance (Rs) and charge transfer resistance (Rct).[3][15]

  • Calculate the Inhibition Efficiency (IE%) from the Rct values:

    • IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] * 100

    • Where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.[8]

Surface Analysis Techniques

Surface analysis confirms the formation of a protective film and provides morphological evidence of corrosion inhibition.[17][18]

Protocol 3: Scanning Electron Microscopy (SEM)

  • Immerse mild steel coupons in the corrosive solution with and without the optimal concentration of AStA for a prolonged period (e.g., 24 hours).

  • After immersion, carefully remove the coupons. Gently rinse with deionized water to remove loose deposits, followed by a rinse with ethanol, and then dry completely.[19]

  • Mount the samples on stubs and sputter-coat with a thin layer of gold or carbon if necessary to improve conductivity.

  • Examine the surface morphology under the SEM. The coupon from the blank solution is expected to show a rough, pitted surface characteristic of severe corrosion, while the inhibited coupon should display a much smoother, protected surface.[7][18]

Protocol 4: X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface film, providing direct evidence of inhibitor adsorption.[20][21]

  • Prepare samples as in the SEM protocol, but with extreme care to avoid surface contamination after removal from the test solution.[19]

  • Introduce the inhibited sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for key elements: Fe 2p, C 1s, N 1s, and S 2p.

  • The presence of N 1s and S 2p peaks on the inhibited sample, which are absent on the blank, confirms the adsorption of the AStA molecule onto the steel surface. Deconvolution of these peaks can provide insight into the chemical bonding states.[20][21]

Expected Results and Data Presentation

The following tables summarize hypothetical but representative data for AStA, based on published results for similar thiadiazole derivatives.[3][7][8]

Table 1: Potentiodynamic Polarization Data for AStA on Mild Steel in 1.0 M HCl
AStA Conc. (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)IE%
0 (Blank)-475105075125-
0.1-4601897211882.0
0.5-45294.57011591.0
1.0-44542.06811296.0
2.0-44031.56511097.0
  • Interpretation: AStA acts as a mixed-type inhibitor, as indicated by the minimal shift in Ecorr and the reduction in both anodic (βa) and cathodic (βc) Tafel slopes.[3][8] The corrosion current density (icorr) decreases significantly with increasing inhibitor concentration, leading to high inhibition efficiency.

Table 2: Electrochemical Impedance Spectroscopy Data for AStA on Mild Steel in 1.0 M HCl
AStA Conc. (mM)Rct (Ω·cm²)Cdl (µF/cm²)nIE%
0 (Blank)501200.85-
0.1290550.8882.8
0.5580380.9091.4
1.01250250.9296.0
2.01600210.9396.9
  • Interpretation: The charge transfer resistance (Rct) increases dramatically with AStA concentration, indicating a more resistive surface that impedes charge transfer and thus corrosion. The decrease in the double-layer capacitance (Cdl) is attributed to the adsorption of AStA molecules, which displace water molecules and reduce the local dielectric constant at the interface.[7][22] The non-ideality parameter 'n' close to 1 suggests a more homogeneous surface film.

Conclusion

5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine is a highly effective corrosion inhibitor for mild steel in acidic media. Its performance is rooted in its ability to chemisorb onto the steel surface via its multiple heteroatoms and π-electron systems, forming a stable and dense protective film. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate and validate the efficacy of AStA and other novel inhibitor candidates, ensuring reliable and reproducible results.

References

  • Electrochemical and physiochemical studies on the effects of thiadiazole derivatives in corrosion inhibition of Muntz metal in sulfide-polluted marine environment. (n.d.). ProQuest. Retrieved from [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Electrochemical Science. Retrieved from [Link]

  • Zhang, D., et al. (2020). Theoretical evaluation of corrosion inhibition performance of six thiadiazole derivatives. Journal of Porphyrins and Phthalocyanines. Retrieved from [Link]

  • Semire, B., et al. (2018). Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. Journal of Advances in Scientific Research & Applications. Retrieved from [Link]

  • Sastri, V. S. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE International Annual Conference. Retrieved from [Link]

  • Kim, Y., et al. (2020). Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. MDPI. Retrieved from [Link]

  • Hassan, H. H., et al. (2007). Role of some thiadiazole derivatives as inhibitors for the corrosion of C-steel in 1 M H2SO4. Electrochimica Acta. Retrieved from [Link]

  • Fouda, A. E. A. S., et al. (2022). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. MDPI. Retrieved from [Link]

  • A Computational Study of Substituent Effect 1, 3, 4-Thiadiazole on Corrosion Inhibition. (2021). CyberLeninka. Retrieved from [Link]

  • Electrochemical and physiochemical studies on the effects of thiadiazole derivatives in corrosion inhibition of Muntz metal in sulfide-polluted marine environment. (2021). Semantic Scholar. Retrieved from [Link]

  • Effect of thiadiazole derivatives on the corrosion of brass in natural seawater by electrochemical techniques. (2012). Semantic Scholar. Retrieved from [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. Retrieved from [Link]

  • CO2 Corrosion Inhibition by Sulfur-Containing Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantum chemical and molecular dynamics simulation studies on inhibition performances of some thiazole and thiadiazole derivatives against corrosion of iron. (2016). ResearchGate. Retrieved from [Link]

  • Theoretical evaluation of corrosion inhibition performance of six thiadiazole derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Prince, P. (2000). New sulfur-containing corrosion inhibitor. OSTI.GOV. Retrieved from [Link]

  • New sulfur-containing corrosion inhibitor. (2000). OSTI.GOV. Retrieved from [Link]

  • Feng, L., et al. (2022). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. National Institutes of Health. Retrieved from [Link]

  • Walczak, M. S., et al. (2019). Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. ResearchGate. Retrieved from [Link]

  • How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (2023). ResearchGate. Retrieved from [Link]

  • G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023). ASTM International. Retrieved from [Link]

  • Study of corrosion inhibition phenomena in acidic media by electrochemical and surface analysis techniques. (n.d.). ResearchGate. Retrieved from [Link]

  • Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021). ACS Publications. Retrieved from [Link]

  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM. Retrieved from [Link]

  • Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Potentiodynamic Corrosion Testing. (n.d.). ResearchGate. Retrieved from [Link]

  • Why Use Electrochemical Techniques for Corrosion Measurement?. (n.d.). Gamry Instruments. Retrieved from [Link]

  • Potentiodynamic Corrosion Testing. (2016). PubMed. Retrieved from [Link]

  • 5-Allylsulfanyl-[5][7][23]Thiadiazol-2-Ylamine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 5-Allylsulfanyl-[5][7][23]Thiadiazol-2-Ylamine. (n.d.). LabSolutions. Retrieved from [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019). ResearchGate. Retrieved from [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Retrieved from [Link]

  • 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine. (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. (n.d.). Latinoamerican Journal of Pharmacy. Retrieved from [Link]

  • 5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution. (2008). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction: The Potential of the Thiadiazole Scaffold in Modern Agriculture

The 1,3,4-thiadiazole heterocyclic ring system is a cornerstone in the development of novel agrochemicals due to its diverse biological activities.[1][2] Derivatives of this scaffold have demonstrated potent fungicidal, herbicidal, and plant growth-regulating properties.[3][4] The presence of the sulfur and nitrogen heteroatoms in the five-membered ring is believed to be crucial for their interaction with various biological targets.[3] 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine is an emerging member of this class, identified as a key intermediate in the synthesis of bioactive compounds for crop protection.[5] Its unique combination of an allyl-sulfanyl group and an amino moiety at the C5 and C2 positions, respectively, suggests a potential for a broad spectrum of agrochemical applications.

These application notes provide a comprehensive guide for researchers to explore the potential of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine as a novel fungicide, herbicide, and plant growth regulator. The protocols outlined below are designed to be robust and adaptable, enabling a thorough evaluation of this promising compound.

Physicochemical Properties and Synthesis

A foundational understanding of the compound's properties is critical for its effective application in research.

PropertyValueSource
Molecular Formula C₅H₇N₃S₂Inferred
Molecular Weight 189.26 g/mol Inferred
Appearance Off-white to yellow crystalline powderTypical for this class
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in waterTypical for this class
CAS Number 30062-44-3Vendor Information
Proposed Synthesis Pathway

The synthesis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine can be achieved through a multi-step process, as extrapolated from general synthesis methods for substituted 1,3,4-thiadiazoles.[3][6] A plausible synthetic route is outlined below:

Synthesis_Pathway Thiosemicarbazide Thiosemicarbazide CS2_NaOH CS₂ / NaOH Thiosemicarbazide->CS2_NaOH Cyclization Intermediate1 5-Amino-1,3,4-thiadiazole-2-thiol CS2_NaOH->Intermediate1 AllylBromide Allyl Bromide Intermediate1->AllylBromide S-Alkylation Product 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine AllylBromide->Product

Caption: Proposed synthesis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine.

Application Area 1: Fungicidal Activity

Thiadiazole derivatives are known to exhibit significant antifungal properties, often by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] The following protocols are designed to evaluate the efficacy of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine against common plant pathogenic fungi.

Protocol 1.1: In Vitro Antifungal Bioassay - Poisoned Food Technique

This method provides a rapid and quantitative assessment of the compound's ability to inhibit mycelial growth.[7]

Objective: To determine the EC₅₀ (Effective Concentration for 50% inhibition) of the test compound against selected fungal pathogens.

Materials:

  • 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool to 45-50°C.

  • Poisoned Media Preparation: Add the required volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 ppm). A control plate should be prepared with an equivalent amount of DMSO without the test compound.

  • Plating: Pour approximately 20 mL of the poisoned and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial disc from the edge of a 7-day-old culture of the test fungus in the center of each plate.

  • Incubation: Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelium in the control plate reaches the edge of the dish.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where, dc = average diameter of the fungal colony in the control plate, and dt = average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Determine the EC₅₀ value by probit analysis of the inhibition data.

Protocol 1.2: In Vivo Antifungal Bioassay - Detached Leaf Assay

This assay evaluates the protective and curative activity of the compound on plant tissue.[8]

Objective: To assess the efficacy of the test compound in preventing or treating fungal infection on detached leaves.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, cucumber)

  • Spore suspension of a pathogenic fungus (e.g., Phytophthora infestans)

  • Aqueous solutions of the test compound at various concentrations (with a non-phytotoxic surfactant)

  • Moist chambers (e.g., Petri dishes with moist filter paper)

Procedure:

  • Leaf Preparation: Detach healthy leaves and wash them gently with sterile distilled water.

  • Protective Treatment:

    • Spray a set of leaves with the test compound solutions until runoff.

    • Allow the leaves to air dry for 2 hours.

    • Inoculate the treated leaves with a droplet of the spore suspension.

  • Curative Treatment:

    • Inoculate a separate set of leaves with the spore suspension.

    • After 24 hours, spray the inoculated leaves with the test compound solutions.

  • Control: Treat a set of leaves with water and the surfactant only, and another set with a commercial fungicide.

  • Incubation: Place the leaves in moist chambers and incubate at a suitable temperature and light regime for the pathogen (e.g., 18-22°C with a 12h photoperiod).

  • Data Collection: After 5-7 days, assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected.

  • Analysis: Compare the disease severity in the treated leaves with the control to determine the percentage of disease control.

Fungicide_Testing_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation PoisonedFood Poisoned Food Technique EC50 Determine EC₅₀ PoisonedFood->EC50 Mycelial Growth Inhibition DetachedLeaf Detached Leaf Assay EC50->DetachedLeaf Promising candidates Protective Protective Activity DetachedLeaf->Protective Curative Curative Activity DetachedLeaf->Curative GreenhouseTrials Greenhouse/Field Trials Protective->GreenhouseTrials Further Evaluation Curative->GreenhouseTrials Further Evaluation Start Compound Synthesis Start->PoisonedFood

Caption: Workflow for evaluating fungicidal potential.

Application Area 2: Herbicidal Activity

Certain thiadiazole derivatives are known to interfere with essential plant processes like photosynthesis, making them effective herbicides.[8] The following protocols are designed to screen for both pre-emergent and post-emergent herbicidal activity.

Protocol 2.1: Pre-Emergent Herbicidal Bioassay

This assay assesses the compound's ability to inhibit weed seed germination and seedling emergence.[9][10]

Objective: To evaluate the pre-emergent herbicidal activity of the test compound on indicator weed species.

Materials:

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds

  • Pots or trays filled with a sterile soil mix

  • Aqueous solutions of the test compound at various concentrations

  • Growth chamber or greenhouse

Procedure:

  • Sowing: Sow a known number of weed seeds (e.g., 20-30) at a uniform depth in the pots.

  • Application: Immediately after sowing, apply a measured volume of the test compound solution evenly to the soil surface. A control group should be treated with water only.

  • Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Data Collection: After 14-21 days, record the number of emerged seedlings and assess their health (e.g., stunting, chlorosis, necrosis).

  • Analysis: Calculate the percentage of germination inhibition and the degree of injury to the emerged seedlings compared to the control.

Protocol 2.2: Post-Emergent Herbicidal Bioassay

This protocol evaluates the compound's effectiveness in controlling established weeds.[9][11]

Objective: To assess the post-emergent herbicidal activity of the test compound on young weed seedlings.

Materials:

  • Young, actively growing weed seedlings (at the 2-4 leaf stage)

  • Pots with a single weed species

  • Aqueous solutions of the test compound with a surfactant

  • Spray chamber or handheld sprayer

  • Growth chamber or greenhouse

Procedure:

  • Seedling Preparation: Grow weed seedlings in pots until they reach the 2-4 leaf stage.

  • Application: Spray the seedlings with the test compound solutions until the foliage is uniformly wet. A control group should be sprayed with water and surfactant only.

  • Incubation: Return the pots to the growth chamber or greenhouse.

  • Data Collection: After 7 and 14 days, visually assess the percentage of plant injury or mortality using a rating scale (e.g., 0 = no effect, 100 = complete kill).

  • Analysis: Determine the effective dose for significant weed control.

Application Area 3: Plant Growth Regulation

Thiadiazole derivatives can also influence plant development, acting as plant growth regulators (PGRs).[10] These assays are designed to detect such effects.

Protocol 3.1: Seed Germination and Seedling Vigor Bioassay

This is a fundamental assay to screen for PGR effects on early plant development.[12][13]

Objective: To determine the effect of the test compound on seed germination and early seedling growth.

Materials:

  • Seeds of a model plant (e.g., Lactuca sativa (lettuce), Triticum aestivum (wheat))

  • Petri dishes with filter paper

  • Aqueous solutions of the test compound at various concentrations

  • Incubator

Procedure:

  • Preparation: Place two layers of filter paper in each Petri dish and moisten with a known volume of the test solution or distilled water (control).

  • Sowing: Place a known number of seeds (e.g., 25) on the filter paper in each dish.

  • Incubation: Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for 3-5 days.

  • Data Collection:

    • Count the number of germinated seeds to calculate the germination percentage.

    • Measure the length of the radicle (root) and coleoptile/hypocotyl (shoot) of the germinated seedlings.

  • Analysis: Compare the germination percentage and seedling growth in the treated groups to the control to identify any stimulatory or inhibitory effects.

PGR_Testing_Workflow cluster_results Analysis of Effects Start Compound SeedGermination Seed Germination Assay Start->SeedGermination RootElongation Root Elongation Assay SeedGermination->RootElongation Germinated Seeds ShootElongation Shoot Elongation Assay SeedGermination->ShootElongation Germinated Seeds Inhibition Inhibitory Effect RootElongation->Inhibition Stimulation Stimulatory Effect RootElongation->Stimulation NoEffect No Significant Effect RootElongation->NoEffect ShootElongation->Inhibition ShootElongation->Stimulation ShootElongation->NoEffect

Caption: Workflow for evaluating plant growth regulator effects.

Data Interpretation and Further Steps

The results from these initial screenings will guide the subsequent stages of research and development. Compounds showing high efficacy and selectivity in these assays should be advanced to more rigorous testing, including:

  • Dose-response studies: To precisely determine the optimal application rates.

  • Spectrum of activity: Testing against a wider range of fungal pathogens or weed species.

  • Mode of action studies: Investigating the biochemical and physiological mechanisms by which the compound exerts its effects.

  • Phytotoxicity testing: Assessing the safety of the compound on non-target crop plants.

  • Greenhouse and field trials: Evaluating performance under more realistic growing conditions.

Conclusion

5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine represents a promising scaffold for the development of novel agrochemicals. The application notes and protocols provided herein offer a structured and scientifically sound framework for researchers to systematically evaluate its potential as a fungicide, herbicide, or plant growth regulator. Through rigorous application of these methodologies, the scientific community can unlock the full potential of this and similar compounds, contributing to the future of sustainable agriculture.

References

  • Anthwal, A., et al. (2022). Synthesis and biological activity of some novel 1,3,4-thiadiazole derivatives. Sarcouncil Journal of Plant and Agronomy, 3(1), 11-15.
  • Ayed, F., et al. (2006). In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. Journal of Biological Sciences, 6(5), 943-948.
  • Balai, L. P., et al. (2020). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. Legume Research, 43(2), 268-275.
  • Dayan, F. E., et al. (2009). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of the Mississippi Academy of Sciences, 54(2), 65-69.
  • Foroumadi, A., et al. (1999). Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives. Arzneimittelforschung, 49(12), 1035-1038.
  • Gomha, S. M., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS One, 14(9), e0222479.
  • Hanson, B. (2011). Bioassays for residual herbicides. UC Weed Science Blog.
  • International Journal of Advanced Biochemistry Research. (n.d.). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp.
  • Kubo, H., et al. (1970). Herbicidal activity of 1,3,4-thiadiazole derivatives. Journal of Agricultural and Food Chemistry, 18(1), 60-65.
  • Kumar, V., & Singh, D. (2017). Effect of plant growth regulators on germination of seed of Podophyllum hexandrum. International Journal of Bioassays, 6(9), 5526-5529.
  • MySkinRecipes. (n.d.). 5-Allylsulfanyl-[8][14][15]Thiadiazol-2-Ylamine. Retrieved from [Link]

  • Panse, V. G., & Sukhatme, P. V. (1967). Statistical methods for agricultural workers. Indian Council of Agricultural Research.
  • Sarcouncil Journal of Plant and Agronomy. (2025). Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil Journal of Plant and Agronomy, 3(1).
  • Sharvelle, E. G. (1961). The nature and uses of modern fungicides. Burgess Publishing Company.
  • Singh, A. K., & Singh, D. (2013). Synthesis and in vitro anti-inflammatory activity of 5-aryl-1,3,4-thiadiazol-2-amine derivatives.
  • The Aquila Digital Community. (n.d.). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides. The University of Southern Mississippi.
  • Wang, M., et al. (2010). Screening rules for leads of fungicides, herbicides, and insecticides. Journal of Agricultural and Food Chemistry, 58(5), 2673-2684.
  • Wheeler, B. E. J. (1969). An introduction to plant diseases. John Wiley & Sons.
  • Zhang, Y., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports, 6, 20075.

Sources

Application Note & Protocols: Strategic Derivatization of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine for Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of novel derivatives from 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[1][2][3][4] The starting material, 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine, serves as a versatile intermediate, offering two primary reactive sites for chemical modification: a nucleophilic 2-amino group and a functionalizable 5-allylthio substituent.[5] This guide focuses on leveraging the reactivity of the 2-amino group to construct two distinct classes of compounds: Schiff bases and azo derivatives. We present validated, step-by-step protocols, explain the chemical rationale behind experimental choices, and provide guidance on characterization and troubleshooting. These methodologies are designed to be robust and adaptable, enabling researchers in drug discovery and materials science to efficiently generate diverse compound libraries for screening and development.

Introduction: The Strategic Value of the Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif due to its strong aromaticity, metabolic stability, and ability to act as a bioisostere for other ring systems.[1][6] Its structure, featuring a hydrogen bond-accepting domain and a two-electron donor system, allows for potent interactions with various biological targets.[1][6] Consequently, thiadiazole derivatives are integral components of numerous marketed drugs and clinical candidates.[4][7]

Our starting scaffold, 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine, is particularly advantageous. The primary amino group at the C2 position is a versatile handle for a range of chemical transformations. This guide details two high-impact synthetic pathways originating from this amine:

  • Formation of Schiff Bases (Imines): Condensation with aldehydes produces Schiff bases, introducing new aryl or alkyl moieties. This modification significantly alters the molecule's steric and electronic properties, lipophilicity, and potential for hydrogen bonding, which are critical determinants of pharmacological activity.[8][9]

  • Formation of Azo Compounds: A two-step process involving diazotization of the amine followed by coupling with electron-rich aromatic systems yields azo derivatives.[10][11][12] These compounds are not only valuable as dyes and molecular probes due to their extended π-conjugation but have also demonstrated unique biological activities.[13][14][15]

These protocols provide a robust foundation for creating a targeted library of novel compounds for structure-activity relationship (SAR) studies.

General Synthetic Workflow & Rationale

The overall strategy involves leveraging the nucleophilic character of the 2-amino group for two distinct transformations. The choice of reaction pathway—either condensation or diazotization—is dictated by the desired final scaffold.

G cluster_0 Pathway A: Schiff Base Synthesis cluster_1 Pathway B: Azo Compound Synthesis start 5-Allylsulfanyl-1,3,4- thiadiazol-2-ylamine node_A1 Aldehyde (R-CHO) Ethanol, Acetic Acid (cat.) Reflux start->node_A1 Condensation node_B1 1. NaNO₂, HCl 0-5 °C start->node_B1 Diazotization product_A Schiff Base Derivative (Imine) node_A1->product_A intermediate_B Diazonium Salt (Unstable Intermediate) node_B1->intermediate_B node_B2 2. Coupling Agent (Ar-H) NaOH, 0-5 °C intermediate_B->node_B2 Azo Coupling product_B Azo Derivative node_B2->product_B

Caption: General synthetic pathways from the starting amine.

Detailed Experimental Protocols

General Laboratory Practices:

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

  • Reagents: All reagents should be of analytical grade or higher and used as received from the supplier unless otherwise noted.

  • Characterization: Purity and structural confirmation should be performed using standard analytical techniques such as Thin Layer Chromatography (TLC), Melting Point (M.P.), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).

Protocol 1: Synthesis of Schiff Base Derivatives via Condensation

This protocol describes the synthesis of N-((4-hydroxybenzylidene)-5-(allylthio)-1,3,4-thiadiazol-2-amine as a representative example.

Rationale: The reaction proceeds via nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid (glacial acetic acid) is used to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity. The subsequent dehydration step is driven to completion by refluxing, effectively removing water and shifting the equilibrium towards the imine product.

Materials:

  • 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.05 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic, ~3-4 drops)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard laboratory glassware for filtration and washing

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine (e.g., 1.73 g, 10 mmol) and 4-hydroxybenzaldehyde (e.g., 1.28 g, 10.5 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask. The mixture may not fully dissolve initially.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a stirring hotplate. Maintain reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), observing the consumption of the starting amine and the formation of a new, typically less polar, product spot.

  • Product Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, and then in an ice bath for 30 minutes. A solid precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold ethanol (2 x 10 mL) to remove unreacted aldehyde and catalyst, followed by n-hexane (1 x 10 mL) to aid in drying.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product is typically a crystalline solid.

G A Combine Reactants (Amine + Aldehyde) in Ethanol B Add Catalytic Acetic Acid A->B C Reflux (4-6 hours) B->C D Cool to RT, then Ice Bath C->D E Filter Precipitate D->E F Wash with Cold Ethanol & Hexane E->F G Dry Under Vacuum F->G

Caption: Workflow for Schiff base synthesis.
Protocol 2: Synthesis of Azo Derivatives via Diazotization-Coupling

This protocol details the synthesis of an azo dye by coupling the diazonium salt of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine with 2-naphthol.

Rationale: This is a two-step process.

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form a diazonium salt. This temperature is critical; at higher temperatures, the highly unstable diazonium salt would rapidly decompose, releasing nitrogen gas.

  • Azo Coupling: The resulting electrophilic diazonium salt is immediately reacted with an electron-rich coupling partner (e.g., an activated aromatic ring like 2-naphthol). The reaction occurs under alkaline conditions, which deprotonate the phenol to the more strongly activating phenoxide ion, facilitating electrophilic aromatic substitution to form the stable azo linkage (-N=N-).

Materials:

  • 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.0 eq)

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ice, distilled water

  • Beakers, stirring plate, pH paper or meter

Procedure: Part A: Diazotization

  • Amine Solution: In a 250 mL beaker, suspend 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine (e.g., 1.73 g, 10 mmol) in a mixture of 5 mL concentrated HCl and 20 mL of water. Cool the mixture to 0-5 °C in a salt-ice bath with constant stirring.

  • Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (e.g., 0.69 g, 10 mmol) in 10 mL of cold water.

  • Diazonium Salt Formation: Add the sodium nitrite solution dropwise to the stirred amine suspension over 15-20 minutes. Crucially, maintain the temperature below 5 °C throughout the addition. A clear solution of the diazonium salt should form. Stir for an additional 15 minutes in the ice bath after the addition is complete.

Part B: Azo Coupling 4. Coupling Solution: In a separate 400 mL beaker, dissolve 2-naphthol (e.g., 1.44 g, 10 mmol) in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath. 5. Coupling Reaction: Slowly add the cold diazonium salt solution (from step 3) to the cold, stirred 2-naphthol solution over 20-30 minutes. Maintain the temperature below 5 °C. An intensely colored precipitate (typically red or orange) will form immediately. 6. Completion: Continue stirring the mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion. 7. Isolation and Washing: Collect the solid azo dye by vacuum filtration. Wash the product thoroughly with a large volume of cold water until the filtrate is neutral (pH ~7). 8. Drying: Dry the product in a vacuum oven at 50-60 °C.

Characterization Data & Interpretation

The successful synthesis of the derivatives must be confirmed by spectroscopic analysis. Below is a table of expected data for the representative products.

Compound IDStructure/SubstituentsMol. FormulaMW ( g/mol )Yield (%)M.P. (°C)Key Spectroscopic Data
SB-1 R = 4-hydroxyphenyl (Schiff Base)C₁₂H₁₁N₃OS₂277.3785-95>200IR (cm⁻¹): ~3400 (O-H), ~1610 (C=N), ~1580 (C=C). ¹H NMR (DMSO-d₆, δ ppm): ~9.8 (s, 1H, OH), ~8.5 (s, 1H, -CH=N-).
AZO-1 Coupling Partner = 2-naphtholC₁₅H₁₂N₄OS₂328.4180-90>220IR (cm⁻¹): ~3420 (O-H), ~1550 (N=N), ~1590 (C=C). ¹H & ¹³C NMR: Complex aromatic region confirming both ring systems.

Expert Interpretation:

  • For Schiff Bases: The most definitive evidence in the FT-IR spectrum is the appearance of a strong absorption band around 1600-1625 cm⁻¹ corresponding to the C=N (imine) stretch, and the disappearance of the characteristic N-H stretching bands of the primary amine (typically two bands around 3300-3400 cm⁻¹).[8] The ¹H NMR spectrum should show a characteristic singlet for the imine proton (-CH=N-) in the downfield region (δ 8.0-9.0 ppm).[6]

  • For Azo Dyes: Azo compounds are intensely colored, which is the first qualitative indicator of success. The FT-IR spectrum will show a weak to medium band for the N=N stretch around 1550-1575 cm⁻¹. Spectroscopic confirmation via NMR is used to verify the full structure, though the azo group itself is silent in NMR. Mass spectrometry is crucial to confirm the final molecular weight.[15][16]

Troubleshooting & Optimization

  • Low Yield in Schiff Base Synthesis: If yields are low or the reaction is incomplete, ensure the ethanol is absolute, as water can hydrolyze the imine product back to the starting materials. A Dean-Stark apparatus can be used to azeotropically remove water for particularly stubborn reactions.

  • Decomposition during Diazotization: The primary failure point is temperature control. If the temperature rises above 5-10 °C, the diazonium salt will decompose, evidenced by bubbling (N₂ gas evolution) and a brown, tarry mixture. Ensure the ice bath is well-maintained and the nitrite solution is added very slowly.

  • Purification Challenges: If the crude product is impure, recrystallization from an appropriate solvent (e.g., ethanol, DMF, or acetic acid) is the preferred method of purification. Column chromatography can be used but may be difficult for some of the more polar or poorly soluble compounds.

Conclusion

The protocols detailed in this application note provide reliable and scalable methods for the synthesis of novel Schiff base and azo derivatives from 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine. These synthetic strategies are highly versatile, allowing for the creation of large, structurally diverse compound libraries by simply varying the aldehyde or coupling partner. The resulting derivatives are promising candidates for screening in drug discovery programs, particularly in the search for new antimicrobial, anti-inflammatory, and anticancer agents.[1][6][17]

References

  • Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. [Link]

  • Gomha, S. M., et al. (2017). Biological activity of oxadiazole and thiadiazole derivatives. BMC Chemistry, 15(1), 1-20. [Link]

  • Bansal, R. K., & Gupta, R. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical biology & drug design, 81(5), 557-576. [Link]

  • Maradiya, H. R. (2017). Synthesis and Characterization of 2-amino 1,3,4-thiadiazole Based Azo Dyes. International Journal of Advance Research, Ideas and Innovations in Technology, 3(4), 133-139. [Link]

  • Selivanova, G., et al. (2022). Azo dyes containing 1,3,4-thiadiazole fragment: synthesis and properties. New Journal of Chemistry, 46(5), 1929-1942. [Link]

  • Otutu, J. O., et al. (2012). synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on polyester fibre. Journal of Chemical and Pharmaceutical Research, 4(10), 4647-4653. [Link]

  • Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. [Link]

  • Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30045-30058. [Link]

  • Patel, D. (2021). Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. International Journal for Innovative Research in Multidisciplinary Field, 7(5), 1-7. [Link]

  • Pop, F., et al. (2021). Azo dyes containing 1,3,4-thiadiazole fragment: synthesis, properties. ResearchGate. [Link]

  • Al-Adilee, K. J., & Hasoon, B. A. (2016). Synthesized azodyes of 2-amino-1, 3, 4- thiadiazole - 5 - thiol. Digital Repository of University of Kerbala. [Link]

  • Mohammed, S. H., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(5), 374-382. [Link]

  • Gonder, E. L., et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(11), 2828. [Link]

  • Sharma, P. C., et al. (2012). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. International Journal of Research in Pharmacy and Chemistry, 2(2), 325-331. [Link]

  • Kaplaushenko, A., et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59. [Link]

  • Foroumadi, A., et al. (2013). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 12(Suppl), 121-126. [Link]

  • MySkinRecipes. (n.d.). 5-Allylsulfanyl-[1][3][10]Thiadiazol-2-Ylamine. MySkinRecipes. [Link]

  • Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology, 10(4), 581-586. [Link]

Sources

A Validated RP-HPLC-UV Method for the Quantification of 5-Allylsulfanyl-1,3,4-thiadiazol-2-amine in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 5-Allylsulfanyl-thiadiazol-2-ylamine

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantitative determination of 5-Allylsulfanyl-1,3,4-thiadiazol-2-amine. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection, a technique widely adopted for its precision and reliability in pharmaceutical analysis. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose of assay and purity determination.[1][2]

Introduction and Scientific Rationale

5-Allylsulfanyl-1,3,4-thiadiazol-2-amine (CAS: 30062-44-3, Formula: C₅H₇N₃S₂) is a heterocyclic compound belonging to the thiadiazole class. Thiadiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[3][4] As with any active pharmaceutical ingredient (API) or intermediate, a reliable and accurate analytical method is crucial for ensuring product quality, stability, and consistency during research, development, and manufacturing.

Method Selection Rationale:

The selection of RP-HPLC with UV detection is based on the physicochemical properties of the analyte.

  • Reversed-Phase HPLC: The molecule possesses both nonpolar (allyl-sulfur group) and polar (amine and thiadiazole nitrogen atoms) characteristics, making it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The 1,3,4-thiadiazole heterocyclic ring system contains conjugated double bonds, which act as a chromophore, allowing for strong absorbance in the UV region. This provides the necessary sensitivity for quantification.[5][6]

  • Acidified Mobile Phase: The presence of a primary amine group necessitates the use of an acidic modifier (e.g., acetic acid or formic acid) in the mobile phase. At a controlled acidic pH, the amine group is protonated, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate integration.[7]

Alternative methods such as Gas Chromatography (GC) are less suitable. While the molecule's boiling point (~316°C) might suggest GC is possible, its polarity and thermal stability could be problematic, potentially requiring derivatization and leading to a more complex and less robust method.[8][9]

Experimental Methodology

Materials and Reagents
  • 5-Allylsulfanyl-thiadiazol-2-ylamine Reference Standard (Purity ≥99.5%)

  • Acetonitrile (HPLC Grade, ≥99.9%)

  • Methanol (HPLC Grade, ≥99.9%)

  • Deionized Water (Type I, 18.2 MΩ·cm)

  • Acetic Acid (Glacial, ACS Grade, ≥99.7%)

  • 0.45 µm PTFE Syringe Filters

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Inertsil ODS-3 C18, 4.6 x 250 mm, 5 µm, or equivalent
Mobile Phase Isocratic: Acetonitrile and 0.1% Acetic Acid in Water (v/v)
Ratio: 60:40 (Acetonitrile: 0.1% Acetic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Methanol

Rationale for Wavelength Selection: The detection wavelength of 265 nm was selected based on the UV absorption maximum (λmax) of the thiadiazole ring, providing optimal sensitivity for the analyte. A PDA detector can be used during method development to confirm the λmax and assess peak purity.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 5-Allylsulfanyl-thiadiazol-2-ylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the bulk drug sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the mobile phase. Prior to injection, filter the solution through a 0.45 µm PTFE syringe filter.

Detailed Protocol: Quantification Workflow

This protocol outlines the step-by-step procedure for quantifying 5-Allylsulfanyl-thiadiazol-2-ylamine.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions (Stock & Working) sys_setup Instrument Setup & Equilibration (Flow Rate, Temp, Wavelength) prep_std->sys_setup prep_smp Prepare Sample Solutions (Weigh, Dissolve, Dilute, Filter) prep_smp->sys_setup prep_mp Prepare Mobile Phase (60:40 ACN:0.1% Acetic Acid) prep_mp->sys_setup sys_suit System Suitability Test (SST) (Inject Standard 5x) sys_setup->sys_suit analyze Analyze Samples (Inject Blank, Standard, Samples) sys_suit->analyze If SST Passes (%RSD < 2.0%) integrate Integrate Chromatograms (Identify & Measure Peak Area) analyze->integrate calculate Calculate Concentration (Using Standard's Response Factor) integrate->calculate report Generate Final Report (Assay %, Impurity Profile) calculate->report

Caption: Experimental workflow for the quantification of 5-Allylsulfanyl-thiadiazol-2-ylamine.

  • System Preparation: Prepare the mobile phase as specified in Table 1. Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Working Standard Solution (100 µg/mL) five consecutive times. The system is deemed ready for analysis only if the SST criteria in Section 4.7 are met.

  • Blank Injection: Inject the diluent (Methanol) to ensure there are no interfering peaks at the retention time of the analyte.

  • Standard Injection: Inject the Working Standard Solution once to be used for quantification.

  • Sample Injection: Inject the prepared sample solutions.

  • Data Processing: Identify the peak corresponding to 5-Allylsulfanyl-thiadiazol-2-ylamine by comparing its retention time with that of the standard. Integrate the peak area for both the standard and sample injections.

  • Calculation: Calculate the percentage assay of the analyte in the bulk drug substance using the following formula:

    Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Method Validation: A Self-Validating System

The trustworthiness of an analytical method is established through rigorous validation, demonstrating its suitability for the intended purpose.[10] The following validation parameters were assessed according to ICH Q2(R2) guidelines.[1][2]

G FitForPurpose Method is Fit for Purpose Specificity Specificity FitForPurpose->Specificity Linearity Linearity FitForPurpose->Linearity Accuracy Accuracy FitForPurpose->Accuracy Precision Precision FitForPurpose->Precision Robustness Robustness FitForPurpose->Robustness Limits LOD / LOQ FitForPurpose->Limits Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationship of ICH validation parameters ensuring the method is fit for purpose.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This was demonstrated by injecting a blank (diluent), a placebo (if applicable), and a sample spiked with known impurities. The chromatograms showed no interference at the retention time of the 5-Allylsulfanyl-thiadiazol-2-ylamine peak. Peak purity was also confirmed using a PDA detector.

Linearity and Range

The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 25 to 150 µg/mL (50% to 150% of the working concentration). The calibration curve was constructed by plotting peak area against concentration.

ParameterResultAcceptance Criteria
Range 25 - 150 µg/mLN/A
Correlation Coeff. (r²) 0.9998r² ≥ 0.999
Regression Equation y = 25431x + 1250N/A
Accuracy (Recovery)

Accuracy was determined by performing a recovery study. The analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration), with each level prepared in triplicate.

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.8%0.4%98.0% - 102.0%
100% 100.5%0.3%98.0% - 102.0%
120% 100.2%0.5%98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level% Assay (Mean)%RSDAcceptance Criteria
Repeatability 99.7%0.35%%RSD ≤ 2.0%
Intermediate 99.5%0.48%%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ/S).

  • LOD: 0.05 µg/mL

  • LOQ: 0.15 µg/mL

This high sensitivity demonstrates the method's suitability for impurity profiling as well as assay.

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions. The parameters tested included flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). In all cases, the system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during routine use.

System Suitability

The SST is an integral part of the method, ensuring the chromatographic system is performing adequately before any analysis.[11]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Areas ≤ 2.0% (from 5 replicate injections)

Conclusion

The RP-HPLC-UV method described in this application note is simple, specific, accurate, precise, and robust for the quantification of 5-Allylsulfanyl-thiadiazol-2-ylamine. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis of bulk drug substance and for stability studies. The comprehensive, step-by-step protocol ensures straightforward implementation in a laboratory setting.

References

  • AAC Lab. (n.d.). Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). Retrieved from AAC Lab website. [Link]

  • Spectroscopy Online. (2019). Using GC–ICP-MS for Speciation of Sulfur in Reformulated Fuels. Retrieved from Spectroscopy Online. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA website. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website. [Link]

  • ACS Publications - Energy & Fuels. (2024). PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum. Retrieved from ACS Publications. [Link]

  • Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from Ingenieria Analitica website. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from YouTube. [Link]

  • International Journal of Research and Review. (2024). Analytical Method Validation: ICH and USP Perspectives. Retrieved from a research portal. [Link]

  • Iraqi Academic Scientific Journals. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved from IASJ. [Link]

  • PubMed Central. (2018). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Retrieved from NCBI. [Link]

  • ResearchGate. (2017). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from ResearchGate. [Link]

  • LabSolutions. (n.d.). 5-Allylsulfanyl-[1][8][10]Thiadiazol-2-Ylamine. Retrieved from LabSolutions website. [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Retrieved from Chem Methodol website. [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Retrieved from Chem Methodol website. [Link]

  • RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from RSC Publications. [Link]

  • PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from NCBI. [Link]

  • MySkinRecipes. (n.d.). 5-Allylsulfanyl-[1][8][10]Thiadiazol-2-Ylamine. Retrieved from MySkinRecipes website. [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from MDPI. [Link]

  • ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2017). (PDF) Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2012). (PDF) 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl). Retrieved from ResearchGate. [Link]

  • PMC - NIH. (2012). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Retrieved from NCBI. [Link]

  • Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from Journal of Global Pharma Technology. [Link]

Sources

Application Notes and Protocols for 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-allylsulfanyl-1,3,4-thiadiazol-2-ylamine as a versatile building block in organic synthesis. This document outlines the synthesis of the title compound and details its application in the construction of diverse molecular architectures, including fused heterocyclic systems and derivatized thiadiazoles with potential biological activity.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The unique electronic and structural features of this heterocycle make it an attractive core for the design of novel therapeutic agents. 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine, with its reactive amino and allyl sulfide functionalities, serves as an exceptional starting material for the synthesis of a diverse library of substituted and fused 1,3,4-thiadiazole derivatives. This guide will explore its synthesis and subsequent transformations, providing detailed, field-proven protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 5-allylsulfanyl-1,3,4-thiadiazol-2-ylamine is presented in the table below.

PropertyValueReference
CAS Number 30062-44-3[1]
Molecular Formula C₅H₇N₃S₂[1]
Molecular Weight 173.25 g/mol [1]
Boiling Point 316.10 °C at 760 mmHg (Predicted)[1]
Density 1.35±0.1 g/cm³ (Predicted)[1]
Storage 2-8°C, dry, sealed[1]

Synthesis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

The most direct route to 5-allylsulfanyl-1,3,4-thiadiazol-2-ylamine involves the S-alkylation of the readily available 5-amino-1,3,4-thiadiazole-2-thiol with an allyl halide. The thiol group is more nucleophilic than the amino group under basic conditions, allowing for selective alkylation.

Synthesis start 5-Amino-1,3,4-thiadiazole-2-thiol reagents Allyl bromide, Base (e.g., K2CO3) Solvent (e.g., Acetone) start->reagents product 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine reagents->product caption General scheme for the synthesis of the title compound.

Caption: General synthetic route to 5-allylsulfanyl-1,3,4-thiadiazol-2-ylamine.

Protocol 1: Synthesis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

This protocol is adapted from general procedures for the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol[2].

Materials:

  • 5-Amino-1,3,4-thiadiazole-2-thiol

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (dry)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • To a stirred solution of 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add allyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 5-allylsulfanyl-1,3,4-thiadiazol-2-ylamine.

Rationale: The use of a polar aprotic solvent like acetone facilitates the nucleophilic substitution reaction. Potassium carbonate acts as a base to deprotonate the thiol, generating the more nucleophilic thiolate anion, which then reacts with the electrophilic allyl bromide.

Applications in Organic Synthesis

5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine is a versatile building block due to the presence of three reactive sites: the exocyclic amino group, the sulfur atom of the allyl sulfide moiety, and the double bond of the allyl group. This allows for a variety of chemical transformations.

Halogen-Induced Electrophilic Cyclization

A key application of 5-allylsulfanyl-1,3,4-thiadiazol-2-ylamine is its reaction with halogens, such as iodine and bromine, to form fused heterocyclic systems. This reaction proceeds via an electrophilic attack of the halogen on the allyl double bond, followed by an intramolecular cyclization involving the nitrogen atom of the thiadiazole ring.

Cyclization start 5-Allylsulfanyl-1,3,4- thiadiazol-2-ylamine reagents Iodine (I2) or Bromine (Br2) Solvent (e.g., Chloroform) start->reagents product 5,6-Dihydrothiazolo[2,3-b][1,3,4]thiadiazolium halide salt reagents->product caption Halogen-induced cyclization workflow.

Caption: Halogen-induced cyclization of 5-allylsulfanyl-1,3,4-thiadiazol-2-ylamine.

Protocol 2: Synthesis of 2-Amino-6-(iodomethyl)-5,6-dihydro-7H-thiazolo[3,2-b][1][3][4]thiadiazol-4-ium iodide

This protocol is a representative procedure based on the findings of Tarasova et al., who investigated the interaction of 2-(allylsulfanyl)-5-amino-1,3,4-thiadiazoles with halogens[3].

Materials:

  • 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

  • Iodine

  • Chloroform

Procedure:

  • Dissolve 5-allylsulfanyl-1,3,4-thiadiazol-2-ylamine (1.0 eq) in chloroform.

  • To this solution, add a solution of iodine (1.0 eq) in chloroform dropwise with stirring at room temperature.

  • Stir the reaction mixture at room temperature and monitor for the formation of a precipitate.

  • After the reaction is complete (typically 1-2 hours), collect the precipitate by filtration.

  • Wash the precipitate with cold chloroform and dry under vacuum to obtain the product.

Rationale: The reaction is initiated by the electrophilic addition of iodine to the allyl double bond, forming a cyclic iodonium ion intermediate. The endocyclic nitrogen atom of the thiadiazole ring then acts as a nucleophile, attacking one of the carbon atoms of the iodonium ion in an intramolecular fashion to form the fused thiazole ring.

Derivatization of the Amino Group

The exocyclic amino group of 5-allylsulfanyl-1,3,4-thiadiazol-2-ylamine can undergo various common reactions of primary amines, such as acylation and condensation with aldehydes to form Schiff bases. These reactions are valuable for introducing further diversity into the molecule.

Acylation start 5-Allylsulfanyl-1,3,4- thiadiazol-2-ylamine reagents Acid chloride (e.g., Benzoyl chloride) Base (e.g., Pyridine) Solvent (e.g., Dichloromethane) start->reagents product N-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)amide reagents->product caption Acylation of the amino group.

Caption: General scheme for the acylation of 5-allylsulfanyl-1,3,4-thiadiazol-2-ylamine.

Protocol 3: Synthesis of N-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)benzamide

This is a representative protocol adapted from general methods for the acylation of 2-amino-1,3,4-thiadiazoles[4].

Materials:

  • 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-allylsulfanyl-1,3,4-thiadiazol-2-ylamine (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add benzoyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst. The acylation introduces an amide functionality, which can be a key structural motif in biologically active molecules.

SchiffBase start 5-Allylsulfanyl-1,3,4- thiadiazol-2-ylamine reagents Aldehyde (e.g., Benzaldehyde) Solvent (e.g., Ethanol) Catalyst (e.g., Acetic acid) start->reagents product Schiff Base reagents->product caption Schiff base formation.

Caption: Formation of a Schiff base from 5-allylsulfanyl-1,3,4-thiadiazol-2-ylamine.

Protocol 4: Synthesis of (E)-N-Benzylidene-5-(allylthio)-1,3,4-thiadiazol-2-amine

This protocol is based on general procedures for the synthesis of Schiff bases from 2-amino-1,3,4-thiadiazoles[5][6].

Materials:

  • 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

  • Benzaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 5-allylsulfanyl-1,3,4-thiadiazol-2-ylamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Rationale: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group. The resulting imine (Schiff base) is a versatile intermediate for further synthetic transformations.

Conclusion

5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine is a highly valuable and versatile building block in organic synthesis. Its multiple reactive sites allow for the construction of a wide array of novel heterocyclic compounds. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of new pharmaceuticals, agrochemicals, and materials.

References

  • MySkinRecipes. 5-Allylsulfanyl-[1][7][8]Thiadiazol-2-Ylamine. [Link]

  • Kaplaushenko, A. et al. (2021).
  • Supuran, C. T. et al. (2005). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(5), 441-447.
  • Jain, A. et al. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(7), 1896-1906.
  • Shawali, A. S. et al. (2009).
  • Jatav, V. et al. (2012).
  • Sych, I. V. et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59.
  • Tarasova, N. M., Kim, D. G., & Sharutin, V. V. (2016). Interaction of 5-Substituted 2-(Allylsulfanyl)-1,3,4-Thiadiazoles with Halogens. Bulletin of the South Ural State University. Ser. Chemistry, 8(4), 5-10.
  • El-Masry, A. H. et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(23), 7256.
  • Al-Ghorbani, M. et al. (2018). Synthesis and Characterization of Some New 1,3,4-Thiadiazol Derivatives. Journal of Chemical and Pharmaceutical Research, 10(6), 1-8.
  • Al-Amiery, A. A. et al. (2019). Synthesis and Characterization of 5- Amino- 1, 3, 4-Thiadiazole- 2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 11(04), 260-268.
  • Bagdasaryan, A. et al. (2021).
  • Tomma, J. H. et al. (2019). Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde; 4-[5-(4`tolyl)-1,3,4-thiadiazole-2-yl] benzaldehyde. Journal of University of Babylon for Pure and Applied Sciences, 27(3), 70-79.
  • Tarasova, N. M. et al. (2018). The structure of N-allyl derivatives of (5-(2′-pyridyl)-[1,3,4]thiadiazol-2-yl) amine in solution and the solid state studied by the 1H, 13C, 15N NMR spectroscopy, X-ray crystallography and DFT computations. Journal of Molecular Structure, 1157, 439-447.
  • Kaya, M. et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105.
  • Kumar, S. et al. (2016). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 5(4), 183-194.
  • Al-Omar, M. A. (2010). Kinetic studies of the condensation of aromatic aldehydes with 5- N-benzoylamino-1,3,4-thiadiazole-2-acetonitrile, and their spectrophotometric determination. Journal of the Serbian Chemical Society, 75(1), 1-11.
  • Al-Sultani, K. H. (2012). Synthesis and Characterization of Some New 1,3,4-Thiadiazol Derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and significantly improve the yield and purity of your target compound.

The synthesis is typically a two-step process: first, the formation of the core heterocyclic intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), followed by the S-alkylation of this intermediate with an allyl halide. This guide is structured to address challenges in both stages of this synthetic pathway.

Visual Overview of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: S-Alkylation Thiosemicarbazide Thiosemicarbazide + Carbon Disulfide AMT Intermediate: 2-Amino-5-mercapto- 1,3,4-thiadiazole (AMT) Thiosemicarbazide->AMT  Base-catalyzed  cyclization Allyl_Bromide Allyl Bromide Final_Product Target Compound: 5-Allylsulfanyl-thiadiazol- 2-ylamine Allyl_Bromide->Final_Product AMT_input AMT AMT_input->Final_Product  Base, Solvent  (SN2 Reaction)

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My overall yield is very low or I obtained no final product. How do I identify the problem?

Low yield is the most common issue. The cause could be in Step 1 (AMT synthesis), Step 2 (S-alkylation), or the purification process. A systematic approach is required.

Troubleshooting_Yield Start Start: Low Overall Yield Check_TLC Analyze crude reaction mixture by TLC/LC-MS. Start->Check_TLC AMT_Present Result: Only starting material (AMT) is present. Check_TLC->AMT_Present Path A Complex_Mixture Result: Complex mixture of spots, no clear product. Check_TLC->Complex_Mixture Path B Product_Present Result: Product spot is present, but yield is low after workup. Check_TLC->Product_Present Path C Troubleshoot_Alkylation Focus on Step 2: S-Alkylation Failure AMT_Present->Troubleshoot_Alkylation Troubleshoot_Side_Reactions Focus on Step 2: Side Reactions & Degradation Complex_Mixture->Troubleshoot_Side_Reactions Troubleshoot_Workup Focus on Purification: Workup & Isolation Loss Product_Present->Troubleshoot_Workup

Caption: Decision tree for troubleshooting low yield.

Path A: Only starting material (AMT) is present.

This indicates a failure in the S-alkylation step. The reaction conditions were not suitable for the nucleophilic substitution to occur.

Potential Causes & Solutions:

  • Ineffective Deprotonation of the Thiol: The sulfur atom on the mercapto group must be deprotonated to form the highly nucleophilic thiolate anion.

    • Causality: The pKa of the thiol group in AMT is acidic enough to be deprotonated by a suitable base. Without deprotonation, the sulfur is a poor nucleophile.

    • Solution: Ensure your base is appropriate and active. For this reaction, a mild base like potassium carbonate (K₂CO₃) is often sufficient and preferable to prevent side reactions. If using a tertiary amine like triethylamine (Et₃N), ensure it is fresh and dry. Stronger bases like potassium hydroxide (KOH) can also be used but may increase the risk of side reactions.[1]

  • Incorrect Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Causality: Polar aprotic solvents like DMF or acetone are generally effective as they solvate the cation of the base but do not excessively solvate the nucleophile, leaving it free to attack. Protic solvents like ethanol can also be used and are often chosen for their ability to dissolve the starting materials.[1][2]

    • Solution: If using ethanol, ensure your base is strong enough to effectively deprotonate the thiol in a protic environment. If the reaction is sluggish, consider switching to acetone or DMF.

  • Low Reaction Temperature:

    • Causality: While lower temperatures can help prevent side reactions, the activation energy for the reaction may not be overcome if the temperature is too low.

    • Solution: Start the reaction at room temperature. If no conversion is observed after several hours, gently heat the mixture to 40-50°C and monitor by TLC.

Path B: A complex mixture of spots is observed.

This suggests that while the reaction may have initiated, it led to multiple side products or degradation.

Potential Causes & Solutions:

  • N-Alkylation Competition: The AMT molecule has multiple nucleophilic sites: the exocyclic sulfur, the exocyclic amino group, and the ring nitrogens. Alkylation can occur on the nitrogen atoms, leading to undesired isomers.

    • Causality: S-alkylation is generally favored because the thiolate is a softer, more potent nucleophile than the nitrogen atoms. However, under harsh conditions (high temperature, very strong base), N-alkylation becomes more competitive.

    • Solution:

      • Control Temperature: Run the reaction at room temperature or below. Add the allyl bromide slowly to the solution of AMT and base to avoid localized heating.

      • Optimize Base: Use a milder base like K₂CO₃ instead of NaOH or KOH.

  • Oxidative Dimerization: The thiol starting material can be oxidized by atmospheric oxygen to form a disulfide-linked dimer.

    • Causality: Thiol groups are susceptible to oxidation, especially under basic conditions.

    • Solution: Degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

  • Product Degradation: The thiadiazole ring can be unstable under excessively harsh conditions (e.g., strong acid/base, high heat for prolonged periods).

    • Solution: Use moderate reaction conditions and monitor the reaction to avoid unnecessarily long reaction times.

Path C: The product is formed but lost during workup.

This indicates a problem with your isolation and purification strategy.

Potential Causes & Solutions:

  • Product Lost in Aqueous Phase: The final product has a basic amino group and can be protonated and become water-soluble in acidic conditions.

    • Causality: During an aqueous workup, if the pH is too low, the product will partition into the aqueous layer rather than the organic extraction solvent.

    • Solution: Ensure the aqueous layer is neutralized or made slightly basic (pH 7-8) before extracting with an organic solvent like ethyl acetate or dichloromethane.

  • Ineffective Recrystallization:

    • Causality: Choosing the wrong solvent system for recrystallization can lead to poor recovery. If the product is too soluble, it will remain in the mother liquor. If it is too insoluble, it will crash out without purification.

    • Solution: Perform small-scale solvent screening to find an optimal system. A common choice is an ethanol/water mixture, where the product is dissolved in hot ethanol and water is added dropwise until turbidity appears, followed by cooling.

Frequently Asked Questions (FAQs)

Q2: How do I prepare the 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) intermediate with high yield?

The most common and reliable method starts from thiosemicarbazide and carbon disulfide (CS₂).[3]

  • Reaction Principle: Thiosemicarbazide reacts with CS₂ in the presence of a base (like KOH) to form a potassium dithiocarbazate salt. This intermediate is then heated, causing it to cyclize and eliminate water to form the thiadiazole ring.[4] The final product is precipitated by acidifying the reaction mixture.[5]

  • Key Optimization Points:

    • Reaction Time: The cyclization step often requires several hours of reflux. Monitor the reaction by TLC to ensure completion. A 24-hour reflux is sometimes cited.[5]

    • Purity of CS₂: Use freshly distilled or high-purity carbon disulfide, as impurities can lead to side products.

    • Controlled Acidification: When the reaction is complete, the product exists as a salt. It must be carefully acidified (e.g., with 10% HCl or acetic acid) to precipitate the neutral AMT. Add the acid slowly while monitoring the pH to maximize precipitation.

Q3: What is the mechanistic rationale for choosing a specific base and solvent for the S-alkylation step?

The goal is to maximize the rate of the desired SN2 reaction while minimizing side reactions.

Caption: Mechanism of S-alkylation via an SN2 pathway.

Optimization Table: Base and Solvent Selection

BaseSolventRationale & Expected Outcome
K₂CO₃ Acetone, DMFRecommended. Mild, heterogeneous base. Minimizes N-alkylation. Acetone and DMF are polar aprotic, ideal for SN2. High yields are often achieved.
KOH / NaOH Ethanol, WaterStrong base, ensures complete deprotonation. However, higher risk of N-alkylation and potential hydrolysis of the allyl halide. Use at low temperatures.[1]
Et₃N CH₂Cl₂, CH₃CNOrganic-soluble base. Good for reactions where inorganic salts cause solubility issues. May be less effective at deprotonation than inorganic bases.[2]
Q4: How can I confirm the structure of my final product and check for impurities?

Standard analytical techniques are essential for characterization.

  • ¹H NMR: This is the most powerful tool. You should see characteristic peaks for the allyl group: a doublet for the -S-CH₂- protons (~3.5-4.0 ppm) and multiplets for the -CH=CH₂ protons (~5.0-6.0 ppm). The NH₂ protons will appear as a broad singlet. The disappearance of the S-H proton from the starting material is a key indicator of success.

  • ¹³C NMR: Confirms the carbon skeleton, including the three distinct carbons of the allyl group.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₅H₇N₃S₂ = 173.26 g/mol ).

  • FT-IR: Look for the N-H stretching bands of the amino group (~3100-3400 cm⁻¹) and the C=N and C-S stretching bands characteristic of the thiadiazole ring. The disappearance of the S-H stretch from the starting material is also informative.

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing purity. The S-alkylated product will be less polar and have a higher Rf value than the highly polar AMT starting material.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)

This protocol is adapted from established methodologies.[3][5]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (5.6 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Addition: To this stirring solution, carefully add carbon disulfide (6.0 mL, 0.1 mol) dropwise. The mixture may warm up slightly.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC (using a polar eluent like 10% Methanol in DCM) until the thiosemicarbazide spot disappears.

  • Workup: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting solid residue in ~100 mL of water. Cool the solution in an ice bath and slowly acidify with 10% hydrochloric acid or glacial acetic acid with vigorous stirring until the pH is ~5-6.

  • Isolation: A pale-yellow precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.

    • Expected Yield: 75-90%.

Protocol 2: Synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine
  • Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend the dried AMT (1.33 g, 10 mmol) and finely ground potassium carbonate (2.07 g, 15 mmol) in 40 mL of acetone.

  • Addition: To this stirring suspension, add allyl bromide (0.95 mL, 11 mmol) dropwise over 5 minutes at room temperature.

  • Reaction: Allow the mixture to stir at room temperature for 6-12 hours. Monitor the reaction by TLC (e.g., Ethyl Acetate/Hexane 1:1) until the AMT spot (at the baseline) is consumed. If the reaction is slow, gentle warming to 40°C can be applied.

  • Workup: Once the reaction is complete, filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetone.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white or off-white solid.

    • Expected Yield: 80-95%.

References
  • Vertex AI Search. (2024). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
  • Li, W.-Y., Song, Y., Chen, H.-B., & Yang, W.-L. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Heterocyclic Communications, 20(1), 33–36.
  • Google Patents. (n.d.). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
  • Google Patents. (n.d.). Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole.
  • Digital Repository. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives.
  • SciSpace. (2012). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives.
  • BenchChem. (2025). Synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine from Thiosemicarbazide: Application Notes and Protocols.
  • Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives.

Sources

Technical Support Center: Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered in the laboratory. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose problems, optimize reactions, and improve your synthetic outcomes.

Section 1: General Troubleshooting Guide

This section addresses the most frequent issues that arise during the synthesis of heterocyclic compounds, regardless of the specific reaction.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields are one of the most common frustrations in synthesis, often stemming from a combination of factors. A systematic approach is the most effective way to diagnose and solve the problem.[1][2]

Common Causes & Solutions:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters that define the success of a reaction.[1] If a reaction is too slow, starting material will remain; if it's too fast or the temperature is too high, side reactions or product decomposition can occur.[3][4]

    • Solution: Perform small-scale trial reactions to systematically vary one parameter at a time (e.g., temperature, concentration) to identify the optimal conditions without committing large amounts of starting material.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents, including residual water in supposedly anhydrous solvents, can poison catalysts or participate in unwanted side reactions.[1][4]

    • Solution: Always use reagents and solvents of the appropriate purity. If a reaction is moisture-sensitive, ensure solvents are freshly dried using standard laboratory procedures. If reagent purity is in doubt, consider purification (e.g., recrystallization, distillation) before use.

  • Atmospheric Sensitivity: Many organic reactions, particularly those involving organometallic reagents or catalysts, are sensitive to atmospheric oxygen and moisture.[1]

    • Solution: For sensitive reactions, employ proper inert atmosphere techniques. This includes using flame- or oven-dried glassware and maintaining a positive pressure of an inert gas like nitrogen or argon throughout the experiment.[3]

  • Product Decomposition: The target heterocyclic compound may be unstable under the reaction conditions (e.g., high heat, strong acid/base) or during the workup and purification process.[1][3]

    • Solution: Monitor the reaction by TLC/LC-MS for the appearance of new, unidentified spots that could indicate degradation. If decomposition is suspected, consider running the reaction at a lower temperature for a longer time or modifying the workup to be milder (e.g., using a weaker acid/base for extraction).

  • Inefficient Mixing: In heterogeneous reactions (e.g., solid-liquid), poor stirring can lead to localized concentration gradients and slow reaction rates, resulting in incomplete conversion.[1]

    • Solution: Ensure the stir rate is adequate for the scale and viscosity of your reaction. For very viscous mixtures or heavy solids, mechanical stirring may be more effective than a magnetic stir bar.

// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conditions [label="1. Verify Reaction Conditions\n(Temp, Time, Conc.)", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="2. Assess Reagent &\nSolvent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; check_atmosphere [label="3. Ensure Inert\nAtmosphere (if needed)", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="4. Review Workup &\nPurification Procedure", fillcolor="#FBBC05", fontcolor="#202124"];

optimize [label="Systematically Optimize\nReaction Parameters", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_conditions; check_conditions -> check_purity [label=" Conditions OK"]; check_purity -> check_atmosphere [label=" Purity OK"]; check_atmosphere -> check_workup [label=" Atmosphere OK"]; check_workup -> optimize [label=" Workup OK"];

// Corrective Action Nodes adjust_conditions [label="Adjust Temp/Time/\nConcentration", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; purify_reagents [label="Purify Reagents/\nUse Dry Solvents", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; improve_inert [label="Improve Inert\nAtmosphere Technique", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; modify_workup [label="Modify Extraction/\nPurification Method", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Corrective Action Edges check_conditions -> adjust_conditions [label=" Incorrect"]; check_purity -> purify_reagents [label=" Impure"]; check_atmosphere -> improve_inert [label=" Inadequate"]; check_workup -> modify_workup [label=" Losses Detected"];

adjust_conditions -> check_conditions [style=dashed]; purify_reagents -> check_purity [style=dashed]; improve_inert -> check_atmosphere [style=dashed]; modify_workup -> check_workup [style=dashed]; } enddot Caption: Systematic workflow for diagnosing the cause of low reaction yields.

Q2: I'm struggling to purify my heterocyclic product. What are some effective strategies?

Purification is a critical step where significant product loss can occur. Heterocyclic compounds, especially those containing basic nitrogen atoms, can present unique challenges.[5]

Common Purification Problems & Solutions:

  • Problem: Poor Separation or Overlapping Peaks in Column Chromatography.

    • Cause: The chosen solvent system (mobile phase) lacks the selectivity to differentiate between your product and impurities.[5]

    • Solution 1: Optimize the Solvent System. Use TLC to screen a variety of solvent systems with different polarities and compositions. If using a standard hexane/ethyl acetate system, try switching to dichloromethane/methanol or adding a small percentage of a third solvent to modify selectivity.[5]

    • Solution 2: Reduce Sample Load. Overloading a column is a common cause of poor separation. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase (e.g., silica gel).[5]

  • Problem: Compound Streaking on TLC or Tailing on a Chromatography Column.

    • Cause: This is very common for basic heterocycles (like pyridines, imidazoles, and indoles) interacting strongly with the acidic silanol groups on the surface of standard silica gel. This leads to irreversible adsorption or slow, uneven elution.

    • Solution 1: Add a Basic Modifier. Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or a 7N solution of ammonia in methanol, to your mobile phase.[5] This neutralizes the acidic sites on the silica, preventing strong interactions and resulting in sharper peaks and better separation.

    • Solution 2: Use an Alternative Stationary Phase. If a modifier is ineffective or incompatible with your compound, consider using a different stationary phase like neutral or basic alumina, or switch to a reversed-phase (e.g., C18) column for highly polar compounds.[5]

  • Problem: My product is an oil/wax and will not crystallize.

    • Cause: This can be due to persistent impurities that inhibit crystal lattice formation or the inherent physical properties of the compound itself.[5]

    • Solution 1: Induce Crystallization. After dissolving your compound in a minimal amount of a suitable hot solvent, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound if available.[5]

    • Solution 2: Co-distillation/Solvent Swap. Dissolve the oil in a volatile solvent like dichloromethane or ether, then add a non-polar solvent like pentane or hexane until the solution becomes slightly cloudy. Slowly evaporate the more volatile solvent on a rotary evaporator; this can sometimes crash out the solid product.[6]

Q3: My reaction is producing a complex mixture of unexpected side products. How do I identify and prevent them?

Side reactions are often mechanistically related to the main reaction. Understanding the potential competing pathways is key to suppressing them.

Common Side Reactions & Prevention:

Side Reaction TypeCommon CausesPrevention Strategies
Polymerization High concentration of reactive monomers; excessive heat; presence of radical initiators.Add reactants slowly to a heated solution to keep the instantaneous concentration low; ensure the reaction temperature is carefully controlled[7]; use radical inhibitors if applicable.
Isomer Formation For unsymmetrical starting materials, reaction can occur at multiple sites[8]; thermodynamic vs. kinetic control.Change the catalyst or solvent to favor one pathway; lower the reaction temperature to favor the kinetically controlled product; for some reactions, steric hindrance on one starting material can direct the reaction.[9]
N-N Bond Cleavage A specific issue in reactions like the Fischer indole synthesis, especially with electron-donating groups on the arylhydrazine.[10][11][12]Use a milder Lewis acid catalyst instead of a strong Brønsted acid; modify the substituents on the starting materials if possible.[11]
Decomposition Product or intermediates are unstable to heat, acid, or base.[1]Run the reaction at a lower temperature; use protecting groups for sensitive functionalities[10]; choose a milder workup procedure.

Section 2: Reaction-Specific FAQs

Here we address common issues in three widely used named reactions for synthesizing heterocyclic compounds.

Fischer Indole Synthesis

The Fischer indole synthesis involves reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[8][10]

  • Q: Why is my Fischer indole synthesis failing or giving a very low yield?

    • A: The most common failure mode is a competing side reaction that cleaves the critical N-N bond of the hydrazine intermediate before the desired cyclization can occur.[10][11] This is particularly problematic when the arylhydrazine contains strong electron-donating groups or when the carbonyl component has substituents that excessively stabilize intermediates, favoring N-N bond cleavage over the required[5][5]-sigmatropic rearrangement.[11][12] The choice and concentration of the acid catalyst are also critical and often require empirical optimization.[10]

// Nodes start [label="Ene-hydrazine\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

rearrangement [label="[5][5]-Sigmatropic\nRearrangement", fillcolor="#34A853", fontcolor="#FFFFFF"]; indole [label="Indole Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

cleavage [label="Heterolytic N-N\nBond Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproducts [label="Aniline + Iminyl\nByproducts", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

edg [label="Electron-Donating\nGroup (EDG) on\nCarbonyl Component", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> rearrangement [label=" Desired Pathway", color="#34A853", fontcolor="#34A853"]; rearrangement -> indole;

start -> cleavage [label=" Undesired Pathway", color="#EA4335", fontcolor="#EA4335"]; cleavage -> byproducts;

edg -> cleavage [style=dashed, arrowhead=open, color="#EA4335", label=" Stabilizes carbocation,\n promoting cleavage"]; } enddot Caption: Competing pathways in the Fischer indole synthesis.

  • Q: Can I synthesize the parent, unsubstituted indole using the Fischer method?

    • A: The direct synthesis using acetaldehyde is often problematic and can fail.[10] A more reliable, albeit longer, route is to use pyruvic acid as the carbonyl component to form indole-2-carboxylic acid, which can then be decarboxylated to yield the parent indole.[10]

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust method for creating furans, pyrroles, and thiophenes from a 1,4-dicarbonyl compound.[13][14]

  • Q: My Paal-Knorr furan synthesis is not going to completion. How can I improve the yield?

    • A: This reaction is an acid-catalyzed cyclization followed by dehydration.[14][15] If you observe significant starting material, the cyclization may be incomplete. Consider increasing the reaction time or cautiously increasing the temperature.[16] Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields.[16][17] Ensure your acid catalyst (e.g., p-TsOH, H₂SO₄) is active and used in the correct amount.

  • Q: I am attempting a Paal-Knorr pyrrole synthesis, but it's not working. What are the critical factors?

    • A: The key difference from the furan synthesis is the addition of a primary amine or ammonia.[14][15] The reaction is typically run under acidic conditions. Ensure your amine is sufficiently nucleophilic and not overly sterically hindered. Using ammonium hydroxide or ammonium acetate will yield the N-unsubstituted pyrrole.[14] The mechanism involves the formation of a hemiaminal, followed by a second attack and subsequent dehydration.[14]

  • Q: Are there any specific hazards associated with the Paal-Knorr thiophene synthesis?

    • A: Yes. This variant uses a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. A significant and hazardous side product of these reactions is hydrogen sulfide (H₂S) gas, which is toxic and has the smell of rotten eggs.[18] This reaction must be performed in a well-ventilated fume hood.

Hantzsch Pyridine Synthesis

This is a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[19][20]

  • Q: My Hantzsch reaction suffers from long reaction times and low yields. How can it be optimized?

    • A: The classical Hantzsch synthesis often requires harsh conditions and prolonged heating, which can lead to low yields.[19] Modern methods have greatly improved this. Consider using ultrasound irradiation, which has been shown to increase yields to over 90% in some cases.[19] Alternatively, microwave-assisted synthesis can dramatically shorten reaction times.[19] The choice of solvent and catalyst can also be optimized; for example, using p-toluenesulfonic acid (PTSA) as a catalyst in aqueous micelles has proven effective.[19]

  • Q: My 1,4-dihydropyridine product seems to be unstable and decomposes upon workup or purification. Why is this happening?

    • A: The 1,4-dihydropyridine (1,4-DHP) intermediate is often sensitive to oxidation, light, and acid. The driving force is the aromatization to the more stable pyridine ring.[19] During workup or chromatography, unintended oxidation can occur, leading to a mixture of the 1,4-DHP and the pyridine. If the 1,4-DHP is the desired product, workup should be performed quickly and under mild, non-oxidizing conditions. If the pyridine is the target, a separate, controlled oxidation step using an oxidant like ceric ammonium nitrate (CAN), iodine, or even air is typically performed after the initial condensation.

Section 3: Protocols & Methodologies

Protocol 1: Troubleshooting Column Chromatography for Basic Heterocycles
  • Prepare the Crude Sample: After workup, dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM).

  • Prepare the Slurry: In a beaker, add your stationary phase (silica gel). Create a slurry using your chosen starting mobile phase (e.g., 99:1 Hexane:Ethyl Acetate).

  • Add the Modifier: To the mobile phase solvent reservoir, add 0.5-1% triethylamine (TEA) by volume. Swirl to mix thoroughly. This will be your mobile phase.

  • Pack the Column: Pour the silica slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Adsorb your dissolved crude product onto a small amount of silica gel by adding it to the solution and evaporating the solvent. Carefully add the dry, loaded silica to the top of the packed column.

  • Elute the Column: Begin elution with your TEA-modified mobile phase, collecting fractions and monitoring by TLC as usual. The presence of TEA should result in symmetrical spots and sharper peaks for your basic compound.

References

  • Troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Paal–Knorr synthesis. (n.d.). Grokipedia.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). IntechOpen.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). Molecules.
  • side reactions and byproducts in Paal-Knorr furan synthesis. (n.d.). Benchchem.
  • Solvent-Free Heterocyclic Synthesis. (2012). Chemical Reviews.
  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry.
  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2021). Molecules.
  • Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. (n.d.). Science topic on ResearchGate.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • What are some common causes of low reaction yields? (2024). Reddit.
  • Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Medicinal Chemistry.
  • Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education.
  • Paal–Knorr synthesis. (n.d.). Wikipedia.
  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
  • How to set a synthesis reaction to a particular temperature? (2024). ResearchGate.
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
  • Solved Problems On Heterocyclic Chemistry. (2019). YouTube.
  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora.

Sources

Technical Support Center: Purification of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine (CAS: 30062-44-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic intermediate. As a key building block in the synthesis of novel antimicrobial and agrochemical agents, achieving high purity is critical for downstream applications and reliable biological data[1].

This document provides answers to frequently asked questions and detailed troubleshooting for common purification issues, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine that influence its purification?

A1: Understanding the compound's properties is the foundation of an effective purification strategy. Key characteristics include:

  • Molecular Formula: C₅H₇N₃S₂[2]

  • Molecular Weight: 173.25 g/mol [2]

  • Structure & Functionality: The molecule contains a primary amine (-NH₂) and a sulfide linkage, making it basic and susceptible to oxidation. The thiadiazole ring is a stable aromatic heterocycle[3].

  • Boiling Point: Approximately 316.1 °C at 760 mmHg[1][2]. This high boiling point makes distillation impractical for purification, favoring methods like chromatography and recrystallization.

  • Solubility: While specific data is limited, compounds of this class are typically soluble in polar organic solvents like DMSO, DMF, and moderately soluble in alcohols, acetone, and ethyl acetate, with poor solubility in water and non-polar solvents like hexanes[4].

Q2: What are the most common impurities I should expect in my crude 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine?

A2: Impurities typically originate from the synthetic route. A common synthesis involves the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole with an allyl halide[5]. Therefore, you should anticipate:

  • Unreacted Starting Materials: Residual 2-amino-5-mercapto-1,3,4-thiadiazole and the allylating agent (e.g., allyl bromide).

  • Inorganic Salts: Bases like potassium carbonate or hydroxides used to deprotonate the thiol, which are typically removed with an aqueous workup[5].

  • Side-Reaction Products: Potential for N-alkylation of the amino group, although S-alkylation is generally favored. Over-alkylation or disulfide bond formation from oxidation of the starting mercaptan are also possibilities.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, acetone, DMF).

Q3: Which analytical techniques are best for assessing the purity of my sample?

A3: A multi-faceted approach is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and the effectiveness of purification steps[6][7][8]. A typical eluent system would be a mixture of hexanes and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying organic impurities. The presence of starting materials or side-products can often be quantified by integrating characteristic peaks[4][7][9].

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities[7][10].

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and can resolve impurities that are difficult to separate by other means.

Troubleshooting and Optimization Guide

Q4: My final product is a persistent, sticky oil instead of a solid. What is causing this and how can I fix it?

A4: An oily product is a common issue, typically indicating the presence of impurities or residual solvent that disrupts the crystal lattice[11].

  • Causality: The impurities act as a "eutectic" mixture, lowering the melting point of the bulk material. Residual high-boiling solvents like DMF or DMSO are also common culprits.

  • Troubleshooting Steps:

    • High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the sample under high vacuum, possibly with gentle heating (40-50 °C) for several hours.

    • Trituration: If the product remains oily, attempt trituration. This involves stirring the oil with a solvent in which your desired product is insoluble but the impurities are soluble. For this compound, start with cold diethyl ether or a mixture of hexanes and a small amount of ethyl acetate. This can wash away soluble impurities and induce crystallization.

    • Column Chromatography: If trituration fails, the impurities are likely too similar in nature to the product. Purification by flash column chromatography is the most effective next step to remove these contaminants. See the detailed protocol in the following section.

Q5: I have a low yield after performing column chromatography. How can I improve my recovery?

A5: Low recovery during chromatography can stem from several factors.

  • Causality & Solutions:

    • Irreversible Adsorption: The basic amine group on your compound can bind strongly to the acidic silica gel, leading to streaking and poor recovery. To mitigate this, you can "deactivate" the silica gel by adding 1-2% triethylamine (NEt₃) to your eluent. This protonates the amine, reducing its interaction with the silica surface.

    • Improper Solvent System: If the eluent is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, the compound may not move off the column at all. Optimize the eluent using TLC first, aiming for an Rf value of 0.25-0.35 for your product.

    • Incorrect Column Packing: Poorly packed columns with air bubbles or cracks lead to channeling and inefficient separation, resulting in mixed fractions that are difficult to recover pure product from[12]. Ensure you pack a uniform, well-settled column.

Q6: My TLC analysis shows an impurity that has a very similar Rf value to my product. How can I achieve separation?

A6: This is a classic purification challenge indicating the impurity has a polarity very similar to your product.

  • Causality & Solutions:

    • Optimize Eluent: Small changes to the solvent system can have a large impact. Try switching one component of your eluent (e.g., use dichloromethane instead of ethyl acetate) to exploit different solvent-solute interactions. Running a gradient elution during column chromatography, where the polarity of the eluent is slowly increased over time, can often resolve closely running spots[12].

    • Change Adsorbent: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity, especially for basic compounds like this amine.

    • Recrystallization: If you can obtain material that is >90% pure, a carefully chosen recrystallization can be highly effective at removing small amounts of similarly-polar impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the compound is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.

Workflow & Data Visualization

Below is a decision-making workflow for purifying crude 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR) solid_check Is Product a Solid? start->solid_check check_impurities Assess Impurity Profile recrystallize Recrystallization check_impurities->recrystallize Mainly 1 spot Minor baseline impurities column Flash Column Chromatography check_impurities->column Multiple distinct spots or major impurities check_impurities->column Spots are very close (ΔRf < 0.2) solid_check->check_impurities Yes triturate Trituration (e.g., with Hexanes/Et₂O) solid_check->triturate No (Oily) check_purity Purity Check (TLC, NMR, HPLC) recrystallize->check_purity triturate->solid_check column->check_purity final_product Pure Product (>98%) check_purity->final_product Purity OK optimize_column Optimize Column Conditions (Gradient, Additive) check_purity->optimize_column Purity Not OK optimize_column->check_purity

Caption: Purification strategy decision tree for 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine.

Table 1: Purity Progression During a Typical Purification Sequence
Purification StageMethod AppliedPurity (%) (by HPLC)Key Impurities Detected
1. Crude ProductAqueous Workup75%Unreacted mercaptan, inorganic salts
2. After RecrystallizationEthanol/Water92%Trace mercaptan, unknown byproduct
3. After ColumnSilica Gel Chromatography>99%Below detection limit

Detailed Protocol: Flash Column Chromatography

This protocol is a standard procedure for purifying 1-2 grams of the title compound.

Materials:

  • Crude 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine (~1 g)

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (NEt₃) - all HPLC grade

  • Glass chromatography column (40-50 mm diameter)

  • TLC plates, collection tubes, rotary evaporator

Methodology:

  • Eluent Preparation: Prepare 1 L of the starting eluent. A good starting point is 70:30 Hexanes:EtOAc. Add 1% triethylamine to this mixture (10 mL of NEt₃) to prevent product tailing.

  • Column Packing (Slurry Method):

    • Add ~50 g of silica gel to a beaker and slurry it with the starting eluent.

    • Secure the column vertically. With the stopcock closed, pour the slurry into the column.

    • Open the stopcock to drain some solvent, and tap the column gently to ensure even packing. Add more eluent as needed, never letting the silica bed run dry.

    • Add a thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add ~2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Using gentle air pressure, begin eluting the solvent through the column at a flow rate of about 5 cm/minute[12].

    • Collect fractions (e.g., 20 mL per tube) and monitor the separation by spotting every few fractions on a TLC plate.

    • If separation is poor, you can gradually increase the polarity of the eluent (e.g., move to 60:40 Hexanes:EtOAc).

  • Product Isolation:

    • Once TLC analysis identifies the fractions containing the pure product, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting product under high vacuum for several hours to remove any final traces of solvent.

    • Obtain the final mass and characterize the pure product using NMR and MS to confirm its identity and purity.

References

  • LabSolutions. (n.d.). 5-Allylsulfanyl-[2][5][6]Thiadiazol-2-Ylamine. Retrieved from

  • MySkinRecipes. (n.d.). 5-Allylsulfanyl-[2][5][6]Thiadiazol-2-Ylamine. Retrieved from

  • Al-Masoudi, et al. (2011). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.
  • Niraimathi, V., & Suresh, R. (2017). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Nishioka, M., et al. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry, 57(1), 309-313.
  • PubChem. (n.d.). 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information.
  • Echemi. (n.d.). 5-(2-fluoro-benzylsulfanyl)-[2][5][6]thiadiazol-2-ylamine. Retrieved from

  • Khan, I., et al. (2018).
  • Hussein, H. G., et al. (2019). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity.
  • Nishioka, M., et al. (1985). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Analytical Chemistry, 57(1), 309-313.
  • PubChem. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information.
  • Restek Corporation. (n.d.). Separation of sulfur compounds on a silica PLOT column.
  • Santa Cruz Biotechnology. (n.d.). 5-Allylsulfanyl-[2][5][6]thiadiazol-2-ylamine. Retrieved from

  • BenchChem. (2025).
  • Kumar, N. S., et al. (2016). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
  • Al-Juboori, A. A. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(5), 235-247.
  • Gáspár, A., et al. (2021).
  • Kumar, S., et al. (2010). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 3(4), 633-639.
  • Organic Syntheses. (2019).
  • Al-Amiery, A. A. (2022). Chemical properties of thiadiazole compounds.
  • Wise, S. A., et al. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PubMed.
  • Azarifar, D., et al. (2013). Synthesis of 5-aryl-2-ethylsulfanyl-[2][5][6]thiadiazolo[3,2,a][2][5][13] triazine-7-selones via a three-component condensation. ResearchGate.

  • Emami, S., et al. (2014). 1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 13(4), 1265-1273.
  • PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. National Center for Biotechnology Information.
  • Ameen, H. A., & Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 26(1), 1-10.
  • ChemicalBook. (n.d.). 5-PYRIDIN-3-YL-[2][5][6]THIADIAZOL-2-YLAMINE synthesis. Retrieved from

  • ChemicalBook. (2022). 5-ALLYLSULFANYL-[2][5][6]THIADIAZOL-2-YLAMINE - Safety Data Sheet.

  • Slyvka, M. V., et al. (2017). Interaction of 5-Substituted 2-(Allylsulfanyl)-1,3,4-Thiadiazoles with Halogens. Russian Journal of Organic Chemistry, 53(12), 2056-2066.

Sources

Technical Support Center: A Troubleshooting Guide for Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for thiadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of thiadiazole derivatives. Thiadiazoles are a critical class of five-membered heterocyclic compounds, with isomers such as 1,3,4-thiadiazole, 1,2,4-thiadiazole, and 1,2,3-thiadiazole holding significant promise in medicinal chemistry and materials science.[1][2] Their synthesis, while versatile, can be fraught with challenges ranging from low yields to purification difficulties. This guide provides in-depth, field-proven insights and solutions to streamline your experimental workflow and ensure successful outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during thiadiazole synthesis.

Q1: My thiadiazole synthesis is resulting in very low yields. What are the most likely causes?

A1: Low yields in thiadiazole synthesis are a frequent issue and can stem from several factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, many cyclization reactions require heating to proceed efficiently, but excessive heat can lead to degradation.[3] Aprotic solvents like DMF or DMSO are often preferred to accelerate the reaction rate.[1]

  • Purity of Starting Materials: Impurities in your reactants, such as thiosemicarbazides or carboxylic acids, can significantly interfere with the reaction.[3]

  • Inefficient Dehydrating or Oxidizing Agents: The choice and amount of a dehydrating agent (e.g., concentrated H₂SO₄, POCl₃) in cyclization reactions are crucial for driving the reaction to completion.[3] Similarly, in oxidative cyclizations for 1,2,4-thiadiazoles, an inappropriate oxidizing agent can lead to side products or over-oxidation.[4]

  • Solubility Issues: Poor solubility of starting materials in the chosen solvent can hinder the reaction. If a reactant, like an acyl hydrazide derivative, does not dissolve, exploring alternative solvents such as THF, dioxane, or isopropanol may be necessary.[3][5]

Q2: I am observing multiple spots on my TLC plate. What are the common side products in thiadiazole synthesis?

A2: The formation of multiple products is a common challenge. Depending on the synthetic route, likely side products can include:

  • Unreacted Starting Materials: This is the most straightforward impurity to identify by co-spotting with your starting materials on the TLC plate.

  • Hydrolysis Products: In reactions involving thioamides, hydrolysis can lead to the formation of the corresponding amide.[4]

  • Partially Reacted Intermediates: For multi-step syntheses, intermediates may persist if the reaction does not go to completion.

  • Alternative Heterocyclic Systems: Under certain conditions, side reactions can lead to the formation of other heterocyclic rings. For example, the conversion of 1,3,4-oxadiazoles to 1,3,4-thiadiazoles is a known transformation, suggesting the potential for oxadiazole formation as a side product in some thiadiazole syntheses.[6]

Q3: What are the best practices for purifying my synthesized thiadiazole derivatives?

A3: The purification method will depend on the physical properties of your compound.

  • Recrystallization: This is the most common and often most effective method for purifying solid thiadiazole derivatives.[7] Common solvents for recrystallization include ethanol or mixtures like benzene-chloroform.[7][8]

  • Silica Gel Column Chromatography: For compounds that are difficult to purify by recrystallization, or for removing closely related impurities, column chromatography is the method of choice.[7]

  • Precipitation: If your product is highly soluble in the reaction solvent, precipitation by adding a non-solvent can be an effective initial purification step.[4]

Q4: How can I confirm the structure of my synthesized thiadiazole?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.[2][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups and characteristic vibrations of the thiadiazole ring, such as C=N and C-S-C stretches.[9][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.[12]

  • UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and is sensitive to the substituents on the thiadiazole ring.[2]

Troubleshooting Specific Synthetic Routes

This section provides detailed troubleshooting for common thiadiazole synthesis methods.

Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazides

This is one of the most widely used methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.[13] The reaction typically involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative (e.g., acid chloride, ester) under acidic or basic conditions.[1][13]

Problem Potential Cause Suggested Solution
Reaction fails to proceed (no product formation) Inefficient dehydrating agent.Ensure a strong and sufficient amount of dehydrating agent like concentrated H₂SO₄ or POCl₃ is used.[3]
Low reaction temperature.Many of these cyclizations require heating. Optimize the temperature, potentially using microwave irradiation for improved yields and shorter reaction times.[3]
Poor quality starting materials.Verify the purity of the thiosemicarbazide and carboxylic acid/derivative.
Low Yield Incomplete reaction.Monitor the reaction progress using TLC to determine the optimal reaction time.[7]
Side reactions.The choice of acid can influence the reaction. For example, using formic and hydrochloric acid can be a tedious procedure.[13] Consider using acetyl chloride for a more direct route.[13]
Difficulty in product isolation Product is soluble in the aqueous work-up.After neutralization, ensure the pH is optimal for product precipitation. Extraction with an appropriate organic solvent may be necessary.

Below is a workflow diagram for a typical 1,3,4-thiadiazole synthesis from thiosemicarbazide.

Thiadiazole_Synthesis_Workflow Workflow: 1,3,4-Thiadiazole Synthesis from Thiosemicarbazide cluster_prep Reactant Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Thiosemicarbazide + Carboxylic Acid/Derivative AddSolvent Add Solvent (e.g., DMF, DMSO) Reactants->AddSolvent AddDehydratingAgent Add Dehydrating Agent (e.g., H₂SO₄, POCl₃) AddSolvent->AddDehydratingAgent Heat Heat Reaction Mixture (Conventional or Microwave) AddDehydratingAgent->Heat Monitor Monitor Progress (TLC) Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Neutralize Neutralize with Base Cool->Neutralize Filter Filter Precipitate Neutralize->Filter Extract Or Extract with Solvent Neutralize->Extract Purify Recrystallization or Column Chromatography Filter->Purify Extract->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General workflow for synthesizing 1,3,4-thiadiazoles.

Hantzsch Synthesis for Thiazoles (and its relevance to Thiadiazoles)

While the Hantzsch synthesis is primarily for thiazoles, the principles of cyclization and potential side reactions are relevant to thiadiazole synthesis, especially when dealing with similar starting materials or reaction conditions.[14][15] The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[14][15]

Problem Potential Cause Suggested Solution
Reaction fails to proceed Inactive α-haloketone.Ensure the α-haloketone is fresh or has been stored properly, as they can be unstable.
Incorrect solvent.The reaction is often performed in alcohols like methanol or ethanol.[14][16]
Low Yield Competing S N 2 reaction.The initial step is an S N 2 reaction. Ensure conditions favor this pathway.[14]
Inefficient cyclization.The intramolecular attack of the nitrogen onto the carbonyl is a key step. The reaction may require heating to facilitate this.[14]
Impure product Unreacted starting materials.The product is often poorly soluble in water and can be precipitated, which helps in initial purification.[14] Washing the crude product thoroughly is important.

The mechanism of the Hantzsch thiazole synthesis provides a good model for understanding cyclization reactions in heterocyclic chemistry.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Thiazole Thiazole Product Intermediate2->Thiazole Dehydration Water H₂O HX HX

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles

This protocol is adapted from established procedures for the cyclodehydration of an aromatic carboxylic acid with thiosemicarbazide.[17]

Materials:

  • Aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, used as reagent and solvent)

  • Water

  • 50% Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, add the aromatic carboxylic acid to phosphorus oxychloride with stirring at room temperature.

  • Continue stirring for 20 minutes.

  • Add thiosemicarbazide to the mixture in one portion.

  • Heat the reaction mixture to 80-90 °C and maintain for one hour with continuous stirring.

  • Cool the reaction mixture in an ice bath.

  • Carefully and slowly add water to quench the reaction.

  • Reflux the resulting suspension for 4 hours.

  • After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • The resulting precipitate is the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for Monitoring Reaction Progress by TLC

Materials:

  • TLC plate (silica gel)

  • Developing chamber

  • Appropriate eluent (solvent system)

  • Capillary spotter

  • UV lamp

Procedure:

  • Prepare a suitable eluent system that gives good separation of your starting materials and expected product (a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate).

  • Using a capillary spotter, apply small spots of your starting materials and the reaction mixture on the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber containing the eluent, ensuring the baseline is above the solvent level.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new spot indicate the progress of the reaction.

References

  • Shrivastava K, Purohit S, Singhal S. Studies on nitrogen and sulphur containing heterocyclic compound: 1, 3, 4- thiadiazole. Asian J. Biomed. Pharm. Sci. 2013 Jul 10;3(21):18. 1

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. 6

  • Review Article Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. CORE. 13

  • Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Benchchem. 2

  • NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magn Reson Chem. 2012 Jul;50(7):515-22. 10

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. 18

  • (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. 19

  • Technical Support Center: Optimizing 1,2,4-Thiadiazole Formation. Benchchem. 4

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. 12

  • Synthesis and characterisation of some thiadiazole derivatives. 9

  • Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. NIH. 20

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. 11

  • Hantzsch Thiazole Synthesis. Chem Help Asap. 14

  • troubleshooting cyclization reactions for 1,3,4-thiadiazole ring formation. Benchchem. 3

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. 21

  • Hantzsch Thiazole Synthesis. SynArchive. 15

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. 16

  • Refinement of protocols for synthesizing thiadiazole analogues. Benchchem. 7

  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2. Benchchem. 22

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. 23

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. 24

  • 174 Thiadiazoles and Their Properties. ISRES. 25

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. 26

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. 27

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. 28

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. NIH. 29

  • New synthesis of 1,2,4-thiadiazoles. The Journal of Organic Chemistry - ACS Publications. 30

  • synthetic procedure for 1,3,4 thiadiazole from acylhydrazide [closed]. Chemistry Stack Exchange. 5

  • Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. 31

  • Mechanism of synthesis of thiazoles and 1,2,4‐thiadiazole. ResearchGate. 32

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. 17

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. NIH. 33

  • Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC - PubMed Central. 34

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. 8

  • Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. RSC Publishing. 35

  • Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. 36

  • Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. MDPI. 37

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. ResearchGate. 38

  • Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis. Benchchem. 39

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. 40

  • Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. MDPI. 41

Sources

Technical Support Center: Optimizing the Synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine (CAS: 30062-44-3). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic procedure. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.

The synthesis of this valuable heterocyclic intermediate, known for its application in developing antimicrobial and antifungal agents, is typically a two-step process.[1] First, the core 1,3,4-thiadiazole ring is formed to create 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). This is followed by a selective S-alkylation to introduce the allyl group. This guide is structured to address challenges in both stages of the synthesis.

Overall Synthetic Workflow

The following diagram illustrates the two primary stages of the synthesis, from common starting materials to the final product.

Synthesis_Workflow cluster_step1 Step 1: Thiadiazole Ring Formation (Cyclization) cluster_step2 Step 2: S-Allylation Thiosemicarbazide Thiosemicarbazide AMT Intermediate: 2-Amino-5-mercapto- 1,3,4-thiadiazole (AMT) Thiosemicarbazide->AMT EtOH / H2O Reflux CS2 Carbon Disulfide (CS2) CS2->AMT EtOH / H2O Reflux Base1 Base (e.g., KOH) Base1->AMT EtOH / H2O Reflux AllylHalide Allyl Halide (e.g., Allyl Bromide) FinalProduct Final Product: 5-Allylsulfanyl- thiadiazol-2-ylamine AllylHalide->FinalProduct Base2 Base (e.g., KOH) Base2->FinalProduct AMT->FinalProduct EtOH / DMF RT to Reflux

Caption: General two-step synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine.

Part 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)

The formation of the 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) intermediate is the foundation of the entire synthesis. The most common and reliable method involves the cyclization of thiosemicarbazide with carbon disulfide in a basic medium.[2][3] While other methods exist using strong acids like H₂SO₄ or POCl₃, the CS₂ route is often preferred for its high yields and milder conditions.[4][5]

Recommended Protocol: AMT Synthesis
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like absolute ethanol.

  • Base Addition: Add a strong base, such as potassium hydroxide (1.1 eq), to the solution and stir until it dissolves.

  • CS₂ Addition: Cool the mixture in an ice bath. Slowly add carbon disulfide (1.1 eq) dropwise. The addition should be controlled to manage any exotherm.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water. Carefully acidify the solution with a dilute acid (e.g., HCl) to a pH of ~5-6.

  • Isolation: The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with cold water to remove salts, and dried under vacuum. This solid is typically of sufficient purity for the next step.

Troubleshooting & FAQs for AMT Synthesis

Q: My yield of AMT is significantly lower than expected. What are the likely causes?

A: Low yield is a common issue with several potential root causes:

  • Incomplete Reaction: Ensure the reflux time is adequate. Monitor the reaction via TLC until the thiosemicarbazide spot has been consumed. Insufficient reflux can leave starting material unreacted.

  • Sub-optimal Base Stoichiometry: The base is critical for forming the dithiocarbazate intermediate.[7] Using less than one equivalent of a strong base can stall the reaction. Conversely, a large excess of base can sometimes promote side reactions.

  • Loss During Workup: AMT has some solubility in water, especially if the pH is not optimal for precipitation. Ensure the pH is carefully adjusted to the isoelectric point (~5-6) for maximum precipitation. Washing with excessively large volumes of water can also lead to product loss.

  • Reagent Quality: Thiosemicarbazide and CS₂ can degrade over time. Use reagents from a reliable source and ensure they are pure.

Q: The reaction produced a dark, tar-like substance instead of a clean precipitate. Why did this happen and how can I prevent it?

A: Tar formation is usually a sign of decomposition or polymerization side reactions.

  • Cause - Temperature Control: Uncontrolled addition of carbon disulfide, which is exothermic, can create localized hot spots, leading to decomposition. Always add CS₂ slowly and with efficient cooling (ice bath).

  • Cause - Impurities: Impurities in the starting materials or solvent can catalyze polymerization. Using high-purity reagents and solvents is crucial.

  • Prevention: Maintain strict temperature control during addition and consider using a more dilute reaction mixture to help dissipate heat more effectively.

Q: I've identified 2,5-diamino-1,3,4-thiadiazole as a byproduct. How can I minimize its formation?

A: The formation of 2,5-diamino-1,3,4-thiadiazole is a known side reaction pathway in the synthesis of AMT, particularly under certain conditions.[8] This byproduct arises from a different cyclization mechanism of the hydrazine precursor. To minimize it, ensure that carbon disulfide is present in a slight excess and that the reaction conditions favor the formation of the dithiocarbazate intermediate, as outlined in the recommended protocol.

Part 2: S-Allylation of AMT to Yield 5-Allylsulfanyl-thiadiazol-2-ylamine

This step involves a nucleophilic substitution (SN2) reaction. The thiol group on the AMT intermediate is deprotonated to form a thiolate anion, which then acts as a nucleophile to attack an allyl halide (e.g., allyl bromide or allyl chloride).

Recommended Protocol: S-Allylation
  • Setup: Suspend the synthesized AMT (1.0 eq) in a solvent such as absolute ethanol or DMF in a round-bottom flask with a magnetic stirrer.[2][9]

  • Base Addition: Add a base like potassium hydroxide or sodium hydroxide (1.0-1.1 eq) to the suspension and stir at room temperature. The suspension should become a clear solution as the soluble thiolate salt is formed.

  • Allylation: Slowly add the allyl halide (1.0-1.1 eq) dropwise to the solution. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of AMT. Gentle heating (40-50°C) can be applied to accelerate the reaction if it is sluggish.

  • Workup: Pour the reaction mixture into cold water. The product will usually precipitate as a solid.

  • Isolation & Purification: Collect the crude product by vacuum filtration. Wash with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-Allylsulfanyl-thiadiazol-2-ylamine.

Troubleshooting & FAQs for S-Allylation

Q: My reaction is incomplete, and I have a mixture of starting material and product. How can I drive it to completion?

A: An incomplete reaction is typically due to insufficient nucleophilicity or alkylating agent activity.

  • Ensure Full Thiolate Formation: The key is to fully deprotonate the thiol. Make sure you use at least one full equivalent of a strong base and allow enough time for the AMT to dissolve completely before adding the allyl halide. The thiolate anion is a far superior nucleophile to the neutral thiol.

  • Check Reagent Stoichiometry: Use a slight excess (e.g., 1.05-1.1 eq) of the allyl halide to ensure all the thiolate is consumed. Allyl halides can be volatile, so some material may be lost.

  • Increase Reaction Time/Temperature: If the reaction is slow at room temperature, gently heat the mixture to 40-50°C. Monitor closely with TLC to avoid side product formation.

Q: I am concerned about N-allylation at the 2-amino group. How can I ensure selective S-allylation?

A: This is an excellent question rooted in the competitive nucleophilicity of the molecule's functional groups.

  • Chemical Principle: The thiol group (pKa ≈ 6-7) is significantly more acidic than the amino group (pKa > 25 for the conjugate acid of the amine). Therefore, a stoichiometric amount of base will selectively deprotonate the thiol, creating the highly nucleophilic thiolate. The amino group remains protonated and is a much weaker nucleophile.

  • Practical Steps:

    • Use a Stoichiometric Amount of Base: Avoid using a large excess of strong base, which could begin to deprotonate the amino group.

    • Control Temperature: Run the reaction at room temperature or with only gentle heating. High temperatures can provide enough energy to overcome the activation barrier for the less favorable N-allylation.

    • Order of Addition: Add the base to the AMT first to pre-form the thiolate before introducing the electrophile (allyl halide). This ensures the most nucleophilic site is ready to react immediately.

Q: How should I purify the final product if recrystallization is insufficient?

A: If recrystallization does not remove all impurities, column chromatography is the next logical step.[6]

  • Stationary Phase: Use silica gel (70-230 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. For example, begin with 10% EtOAc/Hexane and gradually increase the polarity to 30-40% EtOAc/Hexane. The product is moderately polar and should elute cleanly. Monitor the fractions by TLC.

General FAQs

Q: What are the most critical safety precautions for this synthesis?

A:

  • Carbon Disulfide (CS₂): Highly flammable with a very low flash point and toxic upon inhalation. Handle exclusively in a well-ventilated chemical fume hood.

  • Allyl Halides (Bromide/Chloride): These are potent lachrymators and are toxic. Always handle them in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Bases (KOH/NaOH): Corrosive. Avoid contact with skin and eyes.

  • Acidification: The acidification of the AMT workup mixture can release hydrogen sulfide (H₂S) gas, which is toxic. This step must be performed in a fume hood.

Q: Which analytical techniques are best for confirming the final product's structure?

A: A combination of spectroscopic methods is essential for unambiguous structure confirmation.[5][10]

  • ¹H NMR: Expect to see signals for the allyl group protons (~5-6 ppm for the vinyl protons, ~3.5 ppm for the -S-CH₂- protons) and a broad singlet for the -NH₂ protons (~7.0-7.5 ppm, may vary).

  • ¹³C NMR: Look for the characteristic peaks of the thiadiazole ring carbons (~150-170 ppm) and the allyl group carbons.

  • FT-IR: Key stretches include N-H stretching for the amine (~3100-3300 cm⁻¹) and C=N stretching for the thiadiazole ring (~1630 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (173.25 g/mol ).

Comparative Data on Thiadiazole Synthesis Conditions

The synthesis of the 2-amino-5-substituted-1,3,4-thiadiazole core can be achieved through various methods. The choice often depends on available reagents, scale, and desired purity.

Starting MaterialsDehydrating Agent / CatalystSolventTemperatureKey Advantages/Disadvantages
Thiosemicarbazide + Carboxylic AcidConc. H₂SO₄None100°CSimple reagents; harsh acidic conditions can be incompatible with sensitive functional groups.[11]
Thiosemicarbazide + Carboxylic AcidPOCl₃None / THF80-90°CEffective for a wide range of acids; POCl₃ is corrosive and requires careful handling.[5]
Thiosemicarbazide + Carboxylic AcidPolyphosphate Ester (PPE)ChloroformRefluxMilder, one-pot procedure; PPE can be viscous and difficult to handle on a large scale.[12][13]
Thiosemicarbazide + CS₂KOH / Na₂CO₃Ethanol / WaterRefluxHigh yield for AMT; ideal for the mercapto intermediate; uses toxic and flammable CS₂.[3][7]
References
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

  • Synthesis of 2-amino-5-mercapto-1,3,4- thiadiazole derivatives. De Gruyter. Available at: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]

  • Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. Google Patents.
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmaceutical Research. Available at: [Link]

  • Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. SciSpace. Available at: [Link]

  • 5-Allylsulfanyl-[4][14][15]Thiadiazol-2-Ylamine. MySkinRecipes. Available at: [Link]

  • Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole. Google Patents.
  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. ResearchGate. Available at: [Link]

  • 1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes?

Answer:

Low yields in the synthesis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine can stem from several factors, primarily related to the purity of the starting material and the formation of side products. The most common synthetic route involves the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT).

Potential Causes and Solutions:

  • Impure Starting Material (AMT): The quality of your AMT is crucial. A common side product in the synthesis of AMT is 2,5-diamino-1,3,4-thiadiazole .[1] This impurity will not participate in the desired S-alkylation reaction, thus lowering your overall yield.

    • Recommendation: Before starting your reaction, verify the purity of your AMT using techniques like NMR spectroscopy or melting point analysis. If significant impurities are detected, recrystallization of the AMT is recommended.

  • Formation of N-Alkylated Side Products: The AMT molecule possesses multiple nucleophilic sites, including the exocyclic amino group and the ring nitrogen atoms. While the thiol group is the most nucleophilic and favors S-alkylation, competitive N-alkylation can occur, leading to the formation of isomeric side products that are difficult to separate from the desired product.[2]

    • Recommendation: To favor S-alkylation, ensure the reaction is carried out under basic conditions to deprotonate the thiol group, forming the more nucleophilic thiolate anion.[2] The choice of a suitable base (e.g., KOH, NaH, or an organic base like triethylamine) and solvent is critical.

  • Oxidation of Starting Material: The thiol group of AMT can be oxidized to form a disulfide dimer, especially in the presence of air or other oxidizing agents. This dimer is unreactive towards alkylation.

    • Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degassing your solvent prior to use can also be beneficial.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.

Question 2: I see an unexpected peak in my Mass Spectrometry (MS) data with a mass corresponding to a disubstituted product. What is this and how can I avoid it?

Answer:

The observation of a peak corresponding to a disubstituted product likely indicates over-alkylation.

Potential Side Product: N,S-diallyl-1,3,4-thiadiazole derivative

This occurs when both the thiol group and one of the nitrogen atoms (either the exocyclic amino group or a ring nitrogen) react with the allyl halide.

Mitigation Strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of AMT to allyl halide. A slight excess of the allyl halide can be used to ensure complete consumption of the starting material, but a large excess should be avoided.

  • Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity and reduce the likelihood of over-alkylation.

  • Slow Addition: Add the allyl halide dropwise to the reaction mixture containing AMT and the base. This helps to maintain a low concentration of the alkylating agent at any given time, favoring monosubstitution.

Question 3: My ¹H NMR spectrum shows unexpected signals in the aromatic region and a downfield shift for the amino protons. What could be the cause?

Answer:

These spectral features could indicate the presence of N-alkylated isomers.

  • N-alkylation at the exocyclic amino group: This would result in a different chemical environment for the allyl group protons and a change in the chemical shift of the remaining amino proton.

  • N-alkylation at a ring nitrogen: This would significantly alter the electronic structure of the thiadiazole ring, leading to shifts in the signals of the remaining protons.

Workflow for Side Product Identification

Caption: Workflow for identifying unexpected side products.

Analytical Approach for Identification:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can help establish the connectivity of the allyl group to either the sulfur or a nitrogen atom.

  • LC-MS/MS: Liquid Chromatography-Mass Spectrometry can be used to separate the isomers and their fragmentation patterns in MS/MS can provide structural information.

Data Summary for Product and Potential Side Products
CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (indicative)
5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine (Desired Product) C₅H₇N₃S₂173.26[3]Signals for allyl group (CH=CH₂, -CH₂-S-), NH₂ protons
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) (Starting Material)C₂H₃N₃S₂133.19Absence of allyl group signals
2,5-Diamino-1,3,4-thiadiazoleC₂H₄N₄S116.14Absence of thiol and allyl signals
Bis(2-amino-1,3,4-thiadiazol-5-yl)disulfide (Dimer)C₄H₄N₆S₄264.36Absence of allyl group signals, likely broad NH₂ signals
N-allyl-5-allylsulfanyl-1,3,4-thiadiazol-2-amine (Disubstituted)C₈H₁₁N₃S₂213.32Two sets of allyl group signals, one NH proton

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this synthesis?

A1: The choice of base and solvent is critical for maximizing the yield of the S-alkylated product. A common and effective approach is to use a base strong enough to deprotonate the thiol, such as potassium hydroxide (KOH) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[2] The use of an organic base like triethylamine in a solvent like ethanol can also be effective.[4]

Q2: How can I effectively purify the final product from the reaction mixture?

A2: Purification can typically be achieved by recrystallization. After the reaction is complete, the mixture is often poured into water to precipitate the crude product. The solid can then be collected by filtration and recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture. Column chromatography on silica gel can be employed for more challenging separations of isomeric byproducts.

Q3: Can other alkylating agents be used instead of allyl halides?

A3: Yes, this reaction is a general method for the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole. A variety of alkyl halides (e.g., ethyl iodide, benzyl bromide) can be used to synthesize a range of 5-alkylsulfanyl-1,3,4-thiadiazol-2-ylamine derivatives.[5][6]

Reaction Scheme: Synthesis and Potential Side Products

G cluster_main Main Reaction cluster_side Potential Side Reactions AMT 2-Amino-5-mercapto- 1,3,4-thiadiazole (AMT) Product 5-Allylsulfanyl-1,3,4- thiadiazol-2-ylamine AMT->Product  Allyl Halide, Base (S-Alkylation) N_Alkylated N-Allyl Isomer AMT->N_Alkylated  N-Alkylation Dimer Disulfide Dimer AMT->Dimer  Oxidation Disubstituted N,S-Diallyl Product Product->Disubstituted  Over-alkylation

Caption: Synthesis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine and potential side reactions.

Experimental Protocol: Synthesis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

This is a general procedure and may require optimization based on your specific laboratory conditions and reagents.

  • Preparation: To a solution of 2-amino-5-mercapto-1,3,4-thiadiazole (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask, add a base (e.g., KOH, 1.1 eq.).

  • Reaction: Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the thiolate salt.

  • Addition of Alkylating Agent: Slowly add allyl bromide or allyl chloride (1.0-1.1 eq.) to the reaction mixture dropwise.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with water.

  • Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).

References

  • Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. (n.d.). Retrieved from [Link]

  • Li, W.-Y., Song, Y., Chen, H.-B., & Yang, W.-L. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
  • Young, R. W., & Wood, K. H. (1959). U.S. Patent No. 2,891,961. Washington, DC: U.S.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2021). Journal of Physics: Conference Series, 1879, 032109.
  • Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole. (1980). Google Patents.
  • Khan, S. A., et al. (2016). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Saudi Pharmaceutical Journal, 24(5), 585-594.
  • Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. (2018). International Journal of Drug Delivery Technology, 8(4), 209-215.
  • 5-Allylsulfanyl-[1][7][8]Thiadiazol-2-Ylamine. (n.d.). LabSolutions. Retrieved from [Link]

  • Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (2020). International Journal of Advanced Research, 8(9), 143-153.
  • 5-Allylsulfanyl-[1][7][8]Thiadiazol-2-Ylamine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 2-Amino-5-alkylmercapto-1,3,4-thiadiazole aus Dithiocarbazinsäureestern und Bromcyan. (1973). Archiv der Pharmazie, 306(8), 585-593.
  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2018). Journal of Molecular Structure, 1165, 311-319.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2021). Journal of Physics: Conference Series, 1879, 032093.
  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2022). Molecules, 27(9), 2845.
  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. (2022). Molecules, 27(9), 2845.
  • Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. (2021). Scientific Reports, 11(1), 1-13.
  • Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2018). Bioorganic Chemistry, 77, 101-105.
  • 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • 2-Alkoxy-5-amino- and -5-arenesulphonamido-1,3,4-thiadiazoles and related compounds. (1971). Journal of the Chemical Society C: Organic, 305-310.
  • 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine. (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2014).
  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2022). Scientific Reports, 12(1), 1-17.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Chemistry of Heterocyclic Compounds, 57(8), 754-758.
  • Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. (2015). Scripta Scientifica Pharmaceutica, 2(2), 53-59.
  • 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. (n.d.). PubChem. Retrieved from [Link]

  • 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Increase the Solubility of 5-Allylsulfanyl-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Allylsulfanyl-thiadiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might face during your experiments. Our approach is to not only provide solutions but also to explain the underlying scientific principles to empower you to make informed decisions in your research.

Understanding the Challenge: The Physicochemical Profile of 5-Allylsulfanyl-thiadiazol-2-ylamine

Before delving into solubility enhancement strategies, it is crucial to understand the structural features of 5-Allylsulfanyl-thiadiazol-2-ylamine that contribute to its poor aqueous solubility. The molecule possesses a heterocyclic 1,3,4-thiadiazole ring, a primary amine group, and an allylsulfanyl side chain. While the amine group can be protonated, the overall molecule has a significant nonpolar character due to the allyl and thiadiazole moieties, which can limit its interaction with water.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Allylsulfanyl-thiadiazol-2-ylamine not dissolving in aqueous buffers?

A1: The limited aqueous solubility of 5-Allylsulfanyl-thiadiazol-2-ylamine is primarily due to its molecular structure, which has significant hydrophobic character. The allylsulfanyl group and the thiadiazole ring contribute to its low affinity for water. Forcing the compound into a solution at a concentration above its intrinsic solubility will likely result in a suspension rather than a true solution.

Q2: I've tried vortexing and heating, but the solubility hasn't improved significantly. What should I do next?

A2: While mechanical agitation and moderate heating can increase the rate of dissolution, they often have a limited effect on the equilibrium solubility of poorly soluble compounds. More robust strategies that chemically or physically alter the compound or its immediate environment are necessary. This guide outlines several such strategies, including pH adjustment, the use of co-solvents, salt formation, and complexation with cyclodextrins.

Q3: Are there any safety concerns I should be aware of when trying to solubilize this compound?

A3: When using organic co-solvents, always work in a well-ventilated area, preferably a fume hood, and consult the Material Safety Data Sheet (MSDS) for each solvent. Some organic solvents can be flammable or toxic. When preparing salt forms, be aware of the potential for changes in the compound's stability and handle all chemicals with appropriate personal protective equipment (PPE).

Troubleshooting Guide: Step-by-Step Strategies for Solubility Enhancement

This section provides detailed troubleshooting guidance for common solubility issues, presented in a question-and-answer format.

Issue 1: The compound precipitates out of my aqueous solution upon standing.

Q: I managed to dissolve the compound initially, but it crashed out of solution after a short period. How can I maintain its solubility?

A: This phenomenon, known as precipitation, often occurs when a supersaturated solution is created. To achieve a stable solution, you need to fundamentally increase the compound's solubility in your chosen solvent system. Here are a few approaches, starting with the simplest:

Causality: 5-Allylsulfanyl-thiadiazol-2-ylamine possesses a primary amine group, which is basic and can be protonated to form a more soluble salt. The solubility of such a compound is therefore pH-dependent. By lowering the pH of the aqueous medium, you can increase the proportion of the protonated, and thus more soluble, form of the molecule.

Experimental Protocol:

  • Prepare a pH-Solubility Profile:

    • Prepare a series of buffers with pH values ranging from 1 to 7.

    • Add an excess of 5-Allylsulfanyl-thiadiazol-2-ylamine to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

    • Separate the undissolved solid by centrifugation or filtration.

    • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the solubility as a function of pH. You should observe an increase in solubility as the pH decreases.

  • Select an Optimal pH: Based on your pH-solubility profile, choose a pH that provides the desired solubility and is compatible with your experimental system. For many applications, a pH of 2-3 units below the estimated pKa of the conjugate acid is a good starting point.

dot

Caption: Workflow for pH-dependent solubility determination.

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous environment.[1] This makes the solvent system more "like" the solute, facilitating dissolution.

Experimental Protocol:

  • Select Co-solvents: Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[2] The choice of co-solvent will depend on the requirements of your experiment (e.g., cell compatibility).

  • Determine Co-solvent Miscibility and Tolerability: Ensure the chosen co-solvent is miscible with your aqueous buffer at the intended concentrations and is tolerated by your experimental system (e.g., cells, enzymes).

  • Prepare a Co-solvent Solubility Profile:

    • Prepare a series of co-solvent/buffer mixtures with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

    • Determine the solubility of 5-Allylsulfanyl-thiadiazol-2-ylamine in each mixture using the equilibrium solubility method described in Strategy 1.

    • Plot the solubility as a function of the co-solvent concentration.

  • Optimize the Co-solvent Concentration: Select the lowest concentration of co-solvent that provides the desired solubility to minimize potential artifacts in your experiment.

Data Presentation: Co-solvent Solubility Enhancement

Co-solventConcentration (% v/v)Solubility (µg/mL) - Hypothetical Data
None (Buffer only)0< 1
Ethanol1015
Ethanol2050
PEG 4001025
PEG 4002080
DMSO5100
DMSO10> 500

Note: The above data is hypothetical and for illustrative purposes only. Actual solubility will need to be determined experimentally.

Issue 2: Even with pH adjustment and co-solvents, I cannot achieve the desired concentration.

Q: I need a higher concentration of the compound for my stock solution, and the previous methods are insufficient. What are the more advanced options?

A: For achieving significantly higher concentrations, more advanced techniques that involve molecular-level modifications or complexation are necessary.

Causality: Similar to pH adjustment, forming a stable, solid salt of your compound can dramatically increase its aqueous solubility and dissolution rate.[3][4] For a basic compound like 5-Allylsulfanyl-thiadiazol-2-ylamine, an acid addition salt (e.g., hydrochloride, mesylate) is appropriate. The salt form readily dissociates in water, leading to a higher concentration of the protonated, soluble species.[5]

Experimental Protocol:

  • Select a Counter-ion: Common acidic counter-ions for basic drugs include hydrochloric acid (HCl), sulfuric acid, and methanesulfonic acid.[6] The choice can influence the salt's crystallinity, stability, and hygroscopicity.

  • Synthesis of the Salt (Example: Hydrochloride Salt):

    • Dissolve 5-Allylsulfanyl-thiadiazol-2-ylamine in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

    • Slowly add a stoichiometric amount of a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether).

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum.

  • Characterize the Salt: Confirm the formation of the salt and its purity using techniques such as melting point analysis, NMR, and elemental analysis.

  • Determine the Solubility of the Salt: Measure the aqueous solubility of the newly formed salt using the equilibrium solubility method. You should observe a significant increase in solubility compared to the free base.

dot

Salt_Formation_Workflow cluster_1 Salt Formation for Enhanced Solubility Start Start Dissolve_Base Dissolve free base in anhydrous organic solvent Start->Dissolve_Base Add_Acid Add stoichiometric amount of acid solution Dissolve_Base->Add_Acid Precipitate_Salt Precipitate the salt Add_Acid->Precipitate_Salt Isolate_Salt Isolate by filtration and wash Precipitate_Salt->Isolate_Salt Dry_Salt Dry under vacuum Isolate_Salt->Dry_Salt Characterize Characterize the salt (m.p., NMR) Dry_Salt->Characterize Determine_Solubility Determine aqueous solubility of the salt Characterize->Determine_Solubility End End Determine_Solubility->End

Caption: General workflow for preparing a more soluble salt form.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate poorly soluble "guest" molecules, like 5-Allylsulfanyl-thiadiazol-2-ylamine, within their cavity, forming an inclusion complex.[8] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[9]

Experimental Protocol:

  • Select a Cyclodextrin: Common cyclodextrins include α-, β-, and γ-cyclodextrin and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[10] Derivatives often offer higher solubility and lower toxicity.[11]

  • Phase Solubility Study:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

    • Add an excess of 5-Allylsulfanyl-thiadiazol-2-ylamine to each solution.

    • Equilibrate the mixtures for 24-48 hours.

    • Filter and analyze the concentration of the dissolved compound in the filtrate.

    • Plot the solubility of the compound against the cyclodextrin concentration. A linear increase suggests the formation of a 1:1 complex.

  • Preparation of the Solid Inclusion Complex (Kneading Method):

    • Create a paste by adding a small amount of water to the cyclodextrin.

    • Slowly add 5-Allylsulfanyl-thiadiazol-2-ylamine to the paste and knead for a specified time (e.g., 60 minutes).

    • Dry the resulting mixture and pass it through a sieve.[2]

  • Solubility Determination of the Complex: Measure the aqueous solubility of the prepared solid complex.

Data Presentation: Cyclodextrin-Mediated Solubility Enhancement

CyclodextrinMolar Ratio (Drug:CD)Apparent Solubility (µg/mL) - Hypothetical Data
None-< 1
β-Cyclodextrin1:150
HP-β-CD1:1250
SBE-β-CD1:1> 1000

Note: The above data is hypothetical and for illustrative purposes only. Actual solubility will need to be determined experimentally.

Causality: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[12] By attaching a polar moiety to the parent molecule, its aqueous solubility can be significantly improved.[13] For 5-Allylsulfanyl-thiadiazol-2-ylamine, the primary amine group is a suitable handle for creating a more soluble prodrug.

Experimental Protocol:

  • Prodrug Design: A common strategy for amine-containing drugs is to form a more soluble amide or a phosphate ester prodrug.[12][14] For example, reacting the amine with a hydrophilic amino acid or a phosphate-containing group can increase water solubility.

  • Synthesis and Purification: The synthesis of a prodrug requires expertise in organic synthesis. The synthesized prodrug must be purified to a high degree.

  • Solubility and Stability Assessment:

    • Determine the aqueous solubility of the prodrug.

    • Evaluate the stability of the prodrug in relevant biological media (e.g., plasma, simulated gastric fluid) to ensure it converts to the active drug at an appropriate rate.

  • Biological Evaluation: Confirm that the prodrug is converted to the active parent compound and retains the desired biological activity.

dot

Caption: Overview of solubility enhancement strategies.

Concluding Remarks

Overcoming the solubility challenges of 5-Allylsulfanyl-thiadiazol-2-ylamine is achievable through a systematic and informed approach. We recommend starting with the simpler methods of pH adjustment and co-solvency before progressing to more complex strategies like salt formation, cyclodextrin complexation, or prodrug synthesis. Each method has its advantages and is suited for different experimental contexts. By understanding the principles behind these techniques and carefully executing the experimental protocols, you can successfully prepare solutions of 5-Allylsulfanyl-thiadiazol-2-ylamine at the concentrations required for your research.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Yalkowsky, S. H. (Ed.). (2014). Techniques of solubilization of drugs. CRC press. [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International journal of pharmaceutics, 453(1), 167-180. [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499. [Link]

  • Heimbach, T., Oh, D. M., Li, L. Y., Rodriguez-Hornedo, N., Garcia, G., & Fleisher, D. (2003). Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs. International journal of pharmaceutics, 261(1-2), 81-92. [Link]

  • Elder, D. P., & Holm, R. (2013). Use of pharmaceutical salts and cocrystals to address the issue of poor solubility. International journal of pharmaceutics, 453(1), 88-100. [Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic process research & development, 4(5), 427-435. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217. [Link]

  • Avdeef, A. (2012). Absorption and drug development: solubility, permeability, and charge state. John Wiley & Sons. [Link]

  • Jouyban, A. (2010). Handbook of solubility data for pharmaceuticals. CRC press. [Link]

  • Morris, K. R., Fakes, M. G., & Thakur, A. B. (2008). Salt and cocrystal screening. In Polymorphism in the Pharmaceutical Industry (pp. 133-162). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced drug delivery reviews, 46(1-3), 75-87. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398. [Link]

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, log P and solubility to investigate discovery compounds. In Drug Bioavailability (pp. 295-321). Humana Press. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: an encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • Al-Omar, M. A. (2010). 1,3,4-Thiadiazole derivatives: a patent review (2005-2009). Expert Opinion on Therapeutic Patents, 20(4), 477-501. [Link]

  • Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of pharmaceutical sciences, 74(8), 815-820. [Link]

Sources

Technical Support Center: Assay Development for 5-Allylsulfanyl-thiadiazol-2-ylamine and Novel Thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 5-Allylsulfanyl-thiadiazol-2-ylamine and related novel thiadiazole derivatives. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This versatility is attributed to the mesoionic character of the thiadiazole ring, which allows these compounds to cross cellular membranes and interact with various biological targets.[1] 5-Allylsulfanyl-thiadiazol-2-ylamine, a specific derivative, is noted as a key intermediate in the synthesis of pharmaceutical compounds, particularly antimicrobial and antifungal agents.[3][4]

Given the novelty of many thiadiazole derivatives, researchers often face challenges in developing robust and reproducible biological assays. This guide provides a comprehensive framework for refining assay protocols, troubleshooting common issues, and ensuring the scientific integrity of your results. It is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Compound Handling and Solubility

Q1: My 5-Allylsulfanyl-thiadiazol-2-ylamine precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?

A1: This is a classic case of precipitation upon dilution, a common challenge with heterocyclic compounds that are often highly lipophilic.[5] While soluble in a polar aprotic solvent like DMSO, the compound's concentration exceeds its solubility limit in the aqueous buffer, causing it to crash out of solution.[6]

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally ≤0.5%) that maintains compound solubility without affecting assay performance.[6] Remember to include a vehicle control with the same final DMSO concentration in all experiments.

  • Use Co-solvents: Creating a stock solution in a mixture of DMSO and another water-miscible solvent like ethanol can sometimes improve solubility in the final aqueous solution.[6]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent polarity can prevent the compound from precipitating.[6]

  • Assess Stability: Prepare fresh dilutions for each experiment. Some compounds can degrade or precipitate over time, even when stored at -20°C.[6]

Q2: I'm seeing inconsistent results between experiments using the same batch of the compound. Could this be a solubility issue?

A2: Yes, inconsistent results are frequently linked to solubility and stability.[6] If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments.

Best Practices for Consistency:

  • Visual Confirmation: Always visually inspect your stock solution to ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.

  • Fresh Preparations: Prepare fresh dilutions from your stock for each experiment to minimize the impact of potential compound degradation or precipitation over time.[6]

Cell-Based Assay Development

Q3: I am developing a cytotoxicity assay (e.g., MTT) for 5-Allylsulfanyl-thiadiazol-2-ylamine. What are the critical parameters to optimize?

A3: Cell-based assays are powerful tools but require careful optimization for each new compound and cell line.[7][8] For an MTT assay, the key is to ensure that the observed effect is due to the compound's activity and not an artifact of the assay itself.

Key Optimization Parameters:

ParameterRecommended Range/ActionRationale
Cell Seeding Density 5,000-10,000 cells/well (adherent)To ensure the enzymatic reduction of MTT produces a detectable formazan signal within the linear range of the assay.[9]
MTT Concentration 0.2–0.5 mg/mLTo provide sufficient substrate for cellular metabolism without causing toxicity.[9]
MTT Incubation Time 2–4 hoursTo allow for sufficient formazan crystal formation. This can be extended for cells with lower metabolic activity.[9][10]
Compound Incubation Time 24-72 hoursDependent on the expected mechanism of action (e.g., apoptosis may require longer incubation than acute toxicity).

Q4: My blank wells (media only) in my MTT assay have high background absorbance. What could be the cause?

A4: High background absorbance can obscure your true signal and decrease assay sensitivity.[9] Common causes include:

  • Contaminated Media: Bacterial or yeast contamination can reduce MTT, leading to a false positive signal.[10][11]

  • Phenol Red: The pH indicator phenol red in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.

  • Compound Interference: If your compound is colored or has reducing properties, it may interfere with the MTT reagent or formazan product.[12] Run a control with the compound in media without cells to check for this.

Q5: I suspect my thiadiazole derivative is inducing apoptosis. What is a good follow-up assay?

A5: A Caspase-3/7 activity assay is an excellent choice to confirm apoptosis. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[13] Several commercially available kits, such as the Caspase-Glo® 3/7 Assay, offer a simple "add-mix-measure" format.[14] This luminescent assay measures the cleavage of a pro-luminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspases-3 and -7.[14]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Low Signal-to-Noise Ratio

Problem: The signal from my treated cells is not significantly different from the background noise.

dot

Troubleshooting_SignalToNoise Start Low Signal-to-Noise Ratio CheckSignal Is the Signal Too Low? Start->CheckSignal CheckNoise Is the Background Too High? Start->CheckNoise LowSignal_Cause1 Suboptimal Reagent Concentration CheckSignal->LowSignal_Cause1 Yes LowSignal_Cause2 Insufficient Incubation Time CheckSignal->LowSignal_Cause2 Yes LowSignal_Cause3 Low Cell Seeding Density CheckSignal->LowSignal_Cause3 Yes HighNoise_Cause1 Non-Specific Binding CheckNoise->HighNoise_Cause1 Yes HighNoise_Cause2 Autofluorescence CheckNoise->HighNoise_Cause2 Yes HighNoise_Cause3 Reagent Contamination CheckNoise->HighNoise_Cause3 Yes LowSignal_Solution1 Titrate reagents (e.g., antibodies, substrates) to find optimal concentration. LowSignal_Cause1->LowSignal_Solution1 LowSignal_Solution2 Increase incubation time to allow for signal development. LowSignal_Cause2->LowSignal_Solution2 LowSignal_Solution3 Optimize cell number to ensure a detectable signal. LowSignal_Cause3->LowSignal_Solution3 HighNoise_Solution1 Increase blocking steps and wash stringency. HighNoise_Cause1->HighNoise_Solution1 HighNoise_Solution2 Use phenol red-free media; check for compound autofluorescence. HighNoise_Cause2->HighNoise_Solution2 HighNoise_Solution3 Use fresh, high-quality reagents and sterile techniques. HighNoise_Cause3->HighNoise_Solution3

Caption: A decision tree for optimizing the signal-to-noise ratio.

High Well-to-Well Variability

Problem: I am seeing significant variation between replicate wells, leading to a large standard deviation.

dot

Workflow_Variability Start High Well-to-Well Variability Cause1 Inconsistent Pipetting Start->Cause1 Cause2 Edge Effects Start->Cause2 Cause3 Uneven Cell Seeding Start->Cause3 Solution1 Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique. Cause1->Solution1 Solution2 Avoid using outer wells or fill them with sterile PBS to maintain humidity. Use a plate sealer during incubations. Cause2->Solution2 Solution3 Thoroughly resuspend cells before plating. Mix the cell suspension between plating rows. Cause3->Solution3

Caption: Troubleshooting high well-to-well variability.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a starting point for assessing the cytotoxic effects of 5-Allylsulfanyl-thiadiazol-2-ylamine. Optimization for your specific cell line is crucial.[9][11]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 12-18 hours to allow for cell attachment and recovery.[10]

  • Compound Treatment: Prepare serial dilutions of 5-Allylsulfanyl-thiadiazol-2-ylamine in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay

This protocol is adapted from the manufacturer's guidelines and is designed for a 96-well plate format.[14][16]

  • Assay Setup: Plate and treat cells with 5-Allylsulfanyl-thiadiazol-2-ylamine as you would for a cytotoxicity assay. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Transfer the buffer to the substrate bottle and mix until thoroughly dissolved to form the Caspase-Glo® 3/7 Reagent.[16]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[14]

Mechanistic Considerations for Thiadiazole Derivatives

Thiadiazole derivatives have been reported to exert their anticancer effects through various mechanisms.[17] Understanding these potential pathways can guide your experimental design.

dot

Thiadiazole_MoA Thiadiazole Thiadiazole Derivatives Target1 Tubulin Polymerization Thiadiazole->Target1 Target2 Kinase Signaling (e.g., Akt) Thiadiazole->Target2 Target3 HDAC Inhibition Thiadiazole->Target3 Effect1 Microtubule Destabilization Target1->Effect1 Effect2 Suppression of Pro-Survival Signals Target2->Effect2 Effect3 Altered Gene Expression Target3->Effect3 Outcome1 Mitotic Arrest Effect1->Outcome1 Outcome2 Induction of Apoptosis Effect2->Outcome2 Outcome3 Cell Cycle Arrest Effect3->Outcome3 Outcome1->Outcome2

Caption: Potential mechanisms of action for thiadiazole derivatives.

Some derivatives act as microtubule-destabilizing agents, leading to mitotic arrest and cell death.[17] Others have been shown to inhibit key signaling pathways, such as the Akt pathway, which is crucial for cell survival.[18] Additionally, some thiadiazoles can function as histone deacetylase (HDAC) inhibitors, altering gene expression and inducing apoptosis.[17] Your experimental findings, such as the induction of apoptosis confirmed by a caspase assay, can help elucidate the specific mechanism of 5-Allylsulfanyl-thiadiazol-2-ylamine.

References

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. [Link]

  • Thiadiazole derivatives as anticancer agents. PMC - NIH. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. [Link]

  • Caspase 3/7 activity assay. Bio-protocol. [Link]

  • Non-specific binding. True Geometry's Blog. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]

  • Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. ACS Publications. [Link]

  • Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]

  • Cell-Based Assay Development. Concept Life Sciences. [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. [Link]

  • 'Non-specific' binding. The problem, and a solution. PMC - NIH. [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • 5-Allylsulfanyl-[9][14][18]Thiadiazol-2-Ylamine. MySkinRecipes. [Link]

  • Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery. PMC - PubMed Central. [Link]

  • The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. [Link]

  • 10.2: Improving the Signal-to-Noise Ratio. Chemistry LibreTexts. [Link]

  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. PMC - NIH. [Link]

  • High-Throughput, Quantitative Detection of Pseudoperonospora cubensis Sporangia in Cucumber by Flow Cytometry: A Tool for Early Disease Diagnosis. MDPI. [Link]

  • Conformational Equilibria of a Thiadiazole Derivative in Solvents of Different Polarities: an NMR Study. ResearchGate. [Link]

  • Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. ResearchGate. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. [Link]

  • Optimizing Signal to Noise Ratio. YouTube. [Link]

  • 5-Allylsulfanyl-[9][14][18]Thiadiazol-2-Ylamine. LabSolutions. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. [Link]

  • BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. Granthaalayah Publications and Printers. [Link]

Sources

Technical Support Center: Synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis and scale-up of 5-Allylsulfanyl-thiadiazol-2-ylamine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based insights into the synthetic process, offering robust troubleshooting advice and detailed protocols to ensure a successful and scalable reaction.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole are of particular interest for their potential as anticancer, antibacterial, and diuretic agents.[1][3][4] The target molecule, 5-Allylsulfanyl-thiadiazol-2-ylamine, is synthesized via a regioselective S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol.[5][6][7] While straightforward at the lab scale, scaling up this synthesis introduces challenges related to reaction control, impurity profiles, and consistent yields.

This guide will walk you through the critical aspects of the synthesis, from fundamental principles to hands-on troubleshooting.

Part 1: Synthesis Overview & Core Principles

The synthesis is a nucleophilic substitution reaction. The starting material, 5-amino-1,3,4-thiadiazole-2-thiol, exists in a tautomeric equilibrium with its thione form. Deprotonation with a suitable base generates a thiolate anion, which is the active nucleophile. This thiolate then attacks the electrophilic allyl halide (e.g., allyl bromide), displacing the halide and forming the desired S-allyl bond.

Key Reaction Scheme:

The choice of base and solvent is critical for achieving high regioselectivity and yield. A moderately strong base is required to deprotonate the thiol without significantly deprotonating the amino group, which could lead to N-alkylation side products.

Scale-Up Synthesis Workflow

The following diagram illustrates the key stages in scaling up the synthesis from a lab-scale procedure to a pilot-plant scale.

Scale_Up_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Final Purification P1 Reagent Purity Check (SM, Allyl Bromide, Base) P2 Solvent Selection & Degassing (if needed) P1->P2 P3 Reactor Setup & Inert Atmosphere Purge P2->P3 R1 Charge Reactor with SM and Solvent P3->R1 Transfer R2 Controlled Addition of Base (Exotherm Control) R1->R2 R3 Controlled Addition of Allyl Bromide R2->R3 R4 Reaction Monitoring (TLC/HPLC) and Drive to Completion R3->R4 W1 Quench Reaction R4->W1 Reaction Complete W2 Phase Separation & Aqueous Washes W1->W2 W3 Solvent Swap/ Concentration W2->W3 W4 Crude Product Crystallization/Precipitation W3->W4 W5 Filtration & Drying W4->W5 F1 Recrystallization W5->F1 Purification Needed F2 Final Product Drying F1->F2 F3 QC Analysis (HPLC, NMR, MS) F2->F3

Caption: General workflow for scaling up the synthesis.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis and scale-up.

Issue 1: Low Product Yield

Question: My reaction yield has dropped significantly after moving from a 1 L flask to a 20 L reactor. What are the most likely causes?

Answer: A drop in yield upon scale-up is a classic process chemistry problem. The root cause often lies in physical parameters that do not scale linearly. Here is a systematic approach to diagnosing the issue:

  • Inefficient Mixing & Mass Transfer:

    • Why it happens: In a larger vessel, achieving homogenous mixing is more difficult. "Dead zones" can form where reactants are not effectively mixed, leading to localized areas of high or low concentration. This can favor side reactions or leave starting material unreacted.[8]

    • How to diagnose: Check for undissolved starting material at the bottom of the reactor. If your process is biphasic, poor mixing will be visually apparent.

    • Solution: Increase the agitation speed. Evaluate the impeller type; a pitch-blade turbine or anchor stirrer may be more effective for your reactor geometry and slurry viscosity.

  • Poor Temperature Control (Exotherm Management):

    • Why it happens: The surface-area-to-volume ratio decreases as you scale up. This means the reactor cannot dissipate heat as efficiently as a small flask. The alkylation is exothermic, and an uncontrolled temperature rise can lead to side product formation or decomposition of the desired product.

    • How to diagnose: Monitor the internal reaction temperature closely during the addition of reagents. A sharp, uncontrolled spike is a clear indicator.

    • Solution: Add the allyl bromide and/or base dropwise via an addition funnel or pump. Ensure the reactor's cooling jacket is running efficiently. For very large scales, you may need to pre-cool the initial mixture before starting the addition.

  • Reagent Purity and Stability:

    • Why it happens: Impurities in starting materials can have a more pronounced effect at a larger scale.[9] For example, water in the solvent or base can hydrolyze the allyl bromide. Old allyl bromide can contain impurities from decomposition.

    • How to diagnose: Re-run the reaction on a small scale using the exact same lots of reagents and solvents intended for the large-scale batch. If the small-scale reaction also fails, the issue is with the input materials.

    • Solution: Use fresh, high-purity reagents. Ensure solvents are anhydrous if the reaction is moisture-sensitive. Consider purifying reagents if necessary.[10]

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_IPC Review In-Process Controls (TLC/HPLC Data) Start->Check_IPC Full_Conversion Was Starting Material Fully Consumed? Check_IPC->Full_Conversion No_Path No Full_Conversion->No_Path No Yes_Path Yes Full_Conversion->Yes_Path Yes Check_Stoich Verify Reagent Stoichiometry & Purity No_Path->Check_Stoich Check_Temp Was Reaction Temperature Maintained? Check_Stoich->Check_Temp Check_Mixing Was Agitation Sufficient? Check_Temp->Check_Mixing Optimize_Conditions Optimize: Re-check calculations, Increase Temp, Improve Mixing Check_Mixing->Optimize_Conditions Check_Workup Analyze Aqueous & Organic Layers Post-Workup Yes_Path->Check_Workup Product_Loss Is Product Lost to Aqueous Phase or During Isolation? Check_Workup->Product_Loss Optimize_Workup Optimize: Adjust pH, Use different extraction solvent, Modify crystallization Product_Loss->Optimize_Workup Yes Check_Degradation Evidence of Degradation or Major Side Products? Product_Loss->Check_Degradation No Optimize_Purity Optimize: Lower Temp, Control Reagent Addition, Use Milder Base Check_Degradation->Optimize_Purity

Caption: Decision tree for troubleshooting low yield.

Issue 2: Impurity Formation (N-alkylation and Di-alkylation)

Question: My final product is contaminated with a significant side product. HPLC-MS suggests it has the same mass as my desired product. What could it be and how do I prevent it?

Answer: This is a classic case of undesired regioselectivity. The most likely impurity with the same mass is the N-allylated isomer.

  • N-Allylation vs. S-Allylation:

    • Why it happens: The starting material has multiple nucleophilic sites: the thiol sulfur, the exocyclic amino nitrogen, and the ring nitrogens. While the thiol is the most acidic and "softest" nucleophile, making S-alkylation favorable, using too strong a base or highly polar aprotic solvents can increase the nucleophilicity of the amino group, leading to competitive N-alkylation.[5][6]

    • How to prevent it:

      • Base Selection: Use a milder base. Potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[11] The carbonate is strong enough to deprotonate the thiol but generally not the amino group.

      • Solvent Choice: A polar aprotic solvent like acetone or DMF is typically used.[11] Acetone is often a good starting point as it balances solubility and reactivity.

      • Temperature Control: Run the reaction at or slightly above room temperature. Higher temperatures can sometimes favor N-alkylation.

  • Di-alkylation (Allylation on both S and N sites):

    • Why it happens: This occurs if an excess of allyl bromide is used, especially under conditions that favor N-alkylation. Once the S-allyl product is formed, the amino group can still be alkylated.

    • How to prevent it:

      • Stoichiometry: Use a slight excess of the starting thiol relative to the allyl bromide, or at most, 1.05 equivalents of the allyl bromide. Carefully monitor the reaction and stop it once the starting material is consumed.

Part 3: Experimental Protocols & Data

Critical Process Parameters

The following table summarizes key parameters for both lab and pilot scale.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale & Key Considerations
Starting Thiol 1.0 eq (10.0 g)1.0 eq (1.0 kg)The limiting reagent. Ensure it is of high purity (>98%).
Allyl Bromide 1.05 eq1.02 - 1.05 eqSlight excess drives the reaction to completion. A large excess increases di-alkylation risk. Must be added controllably.
Base (K₂CO₃) 1.5 - 2.0 eq1.5 - 2.0 eqAnhydrous grade is preferred. Excess ensures full deprotonation of the thiol.
Solvent (Acetone) 100-150 mL (10-15 vol)10-15 L (10-15 vol)Volume affects concentration and solubility. Too dilute may slow the reaction; too concentrated can cause mixing issues.
Temperature 25 - 40 °C25 - 40 °CMonitor internal temperature. Control exotherm from allyl bromide addition.
Reaction Time 2 - 6 hours4 - 8 hoursMonitor by TLC/HPLC. Scale-up may require longer time due to mixing and addition rates.
Protocol 1: Lab-Scale Synthesis (10 g)

This protocol is a self-validating system with in-process controls.

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 5-amino-1,3,4-thiadiazole-2-thiol (10.0 g) and anhydrous potassium carbonate (15.6 g).

  • Solvent Addition: Add acetone (150 mL). Begin vigorous stirring. The mixture will be a slurry.

  • Reagent Addition: Add allyl bromide (8.7 g, 1.05 eq) to the addition funnel. Add it dropwise to the stirred slurry over 30-45 minutes. A mild exotherm should be observed; maintain the internal temperature below 40°C using a water bath if necessary.

  • In-Process Control (IPC): After the addition is complete, monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 7:3). The reaction is complete when the starting material spot (visualized by UV light) is no longer visible.

  • Work-up: Once complete, filter the mixture to remove inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetone (2 x 20 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Allylsulfanyl-thiadiazol-2-ylamine as a white to off-white solid.

Protocol 2: Scale-Up Considerations & Pilot Reactor Procedure (1 kg)

Scaling up requires a focus on heat and mass transfer.

  • Reactor Preparation: Ensure a 20 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with 5-amino-1,3,4-thiadiazole-2-thiol (1.0 kg) and anhydrous potassium carbonate (1.56 kg), followed by acetone (15 L).

  • Mixing & Temperature: Start agitation at a speed sufficient to suspend the solids (e.g., 100-150 RPM). Set the jacket temperature to 25°C.

  • Controlled Addition: Add allyl bromide (0.87 kg, 1.05 eq) to a calibrated dosing vessel. Add the allyl bromide sub-surface over 2-3 hours, ensuring the internal temperature does not exceed 40°C. Adjust the addition rate to control the exotherm.

  • Reaction Monitoring (IPC): Take samples from the reactor via a sample port every 1-2 hours. Analyze by HPLC to monitor the disappearance of the starting material.

  • Work-up & Isolation: Once the reaction is complete (<1% starting material remaining), filter the slurry through a Nutsche filter. Wash the cake with acetone (2 x 2 L). Transfer the filtrate to a second reactor and concentrate under vacuum to ~3-4 L.

  • Crystallization & Purification: Cool the concentrated solution to 0-5°C to crystallize the product. If further purity is needed, the isolated solid can be recharged to the reactor for a recrystallization step using ethanol/water. Filter the final product and dry in a vacuum oven at 45-50°C until constant weight.

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Available at: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Available at: [Link]

  • Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. Bentham Science. Available at: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). Pharma Innovation. Available at: [Link]

  • Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. U.S. National Library of Medicine. Available at: [Link]

  • Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. ResearchGate. Available at: [Link]

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). U.S. National Library of Medicine. Available at: [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]

  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Methods of preparing thiadiazoles. Google Patents.
  • Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. (2017). ResearchGate. Available at: [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. U.S. National Library of Medicine. Available at: [Link]

  • 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Guide - Low Yield Troubleshooting. PacBio. Available at: [Link]

  • What are some common causes of low reaction yields?. Reddit. Available at: [Link]

  • Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. (2022). U.S. National Library of Medicine. Available at: [Link]

Sources

Validation & Comparative

The Evolving Landscape of Thiadiazoles: A Comparative Analysis of 5-Allylsulfanyl-thiadiazol-2-ylamine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] This five-membered heterocyclic ring is a bioisostere of pyrimidine and oxadiazole, granting it favorable properties for drug design, including metabolic stability and the ability to cross cellular membranes.[3][4] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory actions.[1][2] This guide provides a comparative study of 5-Allylsulfanyl-thiadiazol-2-ylamine, juxtaposing its anticipated performance with structurally related thiadiazole derivatives based on available experimental data. We will delve into its potential as an anticancer, antimicrobial, and carbonic anhydrase inhibitory agent, supported by detailed experimental protocols for researchers aiming to validate and expand upon these findings.

The Significance of the 5-Allylsulfanyl Moiety

The introduction of an allylsulfanyl group at the 5-position of the 2-amino-1,3,4-thiadiazole core is a strategic synthetic modification. The allyl group, with its reactive double bond, offers a potential site for further chemical elaboration or can participate in specific interactions with biological targets. The sulfur linkage provides flexibility and can influence the compound's lipophilicity and electronic properties, which are critical determinants of its pharmacokinetic and pharmacodynamic profile. While specific experimental data for 5-Allylsulfanyl-thiadiazol-2-ylamine is limited in publicly accessible literature, we can infer its potential activity by examining closely related analogs.

Comparative Analysis of Biological Activity

To provide a robust comparison, we will evaluate the performance of thiadiazole derivatives across three key therapeutic areas: oncology, infectious diseases, and enzyme inhibition. The following sections will present available data for analogs of 5-Allylsulfanyl-thiadiazol-2-ylamine and discuss the structure-activity relationships (SAR) that govern their efficacy.

Anticancer Activity

The 1,3,4-thiadiazole nucleus is a common feature in many compounds with potent anticancer activity.[5][6] These derivatives can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.[2] The cytotoxic potential of these compounds is typically evaluated using in vitro assays, such as the MTT assay, which measures the metabolic activity of cancer cell lines.

A comparative analysis of 5-aryl-1,3,4-thiadiazole derivatives has shown that the nature and substitution pattern of the group at the 5-position significantly influence their anticancer potency. For instance, derivatives with a 4-chlorophenyl substituent at the 5-position have demonstrated significant cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC50 values in the low microgram per milliliter range.[7]

Compound ID5-Substituent2-Amino SubstituentMCF-7 IC50 (µg/mL)HepG2 IC50 (µg/mL)Reference
Analog 1 4-chlorophenyl-H>100>100[7]
Analog 2 4-chlorophenyl-C(O)CH₂-(4-phenylpiperazin-1-yl)5.11 ± 0.396.23 ± 0.48[7]
Analog 3 4-chlorophenyl-C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl)2.32 ± 0.183.13 ± 0.25[7]
5-Fluorouracil N/AN/A6.80 ± 0.457.90 ± 0.51[7]

This table showcases the enhanced anticancer activity of 5-aryl-1,3,4-thiadiazole derivatives upon substitution at the 2-amino position, with some analogs showing greater potency than the standard chemotherapeutic agent 5-Fluorouracil.

While direct data for 5-Allylsulfanyl-thiadiazol-2-ylamine is not available, the known anticancer activity of 2-amino-5-benzylthio-1,3,4-thiadiazole against various human cancer cell lines, including HeLa, SMMC-7721, MCF-7, and A549, suggests that the presence of a thioether linkage at the 5-position is compatible with cytotoxic activity.[8] The allyl group, being smaller and more flexible than a benzyl group, may offer a different binding profile and warrants experimental investigation.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Thiadiazole derivatives have long been recognized for their antibacterial and antifungal properties.[9][10] The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) against various pathogenic microorganisms using methods like broth microdilution.

Studies on 5-alkylsulfanyl-1,3,4-thiadiazol-2-amine derivatives have demonstrated their potential as antimicrobial agents. For example, N-[5-(amylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-morpholinacetamide has shown notable antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus and Bacillus subtilis) bacteria.[11] Furthermore, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones exhibited high activity against Gram-positive bacteria, with some compounds being more potent than the reference drugs norfloxacin and ciprofloxacin.[12]

Compound ClassTest OrganismActivityReference
N-[5-(amylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-morpholinacetamideE. coliInhibition zone of 16 mm[11]
S. aureusInhibition zone of 10-13 mm[11]
B. subtilisInhibition zone of 10-13 mm[11]
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolonesGram-positive bacteriaHigh activity, some more potent than norfloxacin and ciprofloxacin[12]
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineS. aureus & B. subtilisGood inhibitory effects (MIC = 20-28 µg/mL)[9]
5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amineA. niger & C. albicansSignificant antifungal activity (MIC = 32-42 µg/mL)[9]

This table summarizes the antimicrobial activity of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives, highlighting the impact of the substituent at the 5-position on their spectrum of activity.

The structure-activity relationship studies suggest that the nature of the substituent at the 5-position plays a crucial role in determining the antimicrobial spectrum.[13] Halogenated phenyl groups tend to enhance antibacterial activity, particularly against Gram-positive bacteria, while oxygenated substituents on the phenyl ring can impart antifungal properties.[9] The allylsulfanyl group in the target molecule presents an interesting variation that could lead to a unique antimicrobial profile.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in various physiological processes.[14][15] The inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[4][16] Many sulfonamide-based drugs, including the thiadiazole derivative acetazolamide, are potent CA inhibitors.

The inhibitory activity of thiadiazole derivatives against CAs is well-documented.[14][15] For instance, a series of 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives have been shown to be potent inhibitors of human carbonic anhydrase isoforms I and II (hCA-I and hCA-II), with some derivatives exhibiting greater potency than the parent compound and acetazolamide.[14] The inhibition constants (Ki) for these compounds are often in the nanomolar to low micromolar range.

Compound ClassTarget IsoformInhibition Constant (Ki) / IC50Reference
Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamidehCA-IIC50: 3.25 - 4.75 µM (hydratase)[14]
hCA-IIIC50: 0.055 - 2.6 µM (hydratase)[14]
Acridine sulfonamide/carboxamide derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamidehCA-IIKi: 7.9 nM (for the most potent compound)[16]

This table illustrates the potent carbonic anhydrase inhibitory activity of 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives, highlighting their potential for the development of isoform-selective inhibitors.

While 5-Allylsulfanyl-thiadiazol-2-ylamine does not contain the classic sulfonamide group responsible for potent CA inhibition, the thiadiazole ring itself can interact with the zinc ion in the enzyme's active site. The inhibitory potential of non-sulfonamide thiadiazoles is an area of active research, and the unique electronic and steric properties of the allylsulfanyl group could contribute to unexpected binding and inhibition.

Experimental Protocols

To facilitate further research and validation of the potential biological activities of 5-Allylsulfanyl-thiadiazol-2-ylamine and its analogs, detailed protocols for the key in vitro assays are provided below.

Synthesis of 5-Alkylsulfanyl-1,3,4-thiadiazol-2-amines

A general and efficient method for the synthesis of the target compound and its analogs involves a two-step process starting from thiosemicarbazide.

Synthesis_Workflow Thiosemicarbazide Thiosemicarbazide Intermediate 5-Amino-1,3,4-thiadiazole-2-thiol Thiosemicarbazide->Intermediate 1. CS₂, KOH, EtOH, Reflux 2. HCl Product 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine Intermediate->Product Allyl bromide, KOH, EtOH

Caption: Synthetic workflow for 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine.

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate)

  • Dissolve potassium hydroxide (0.1 mol) and thiosemicarbazide (0.1 mol) in ethanol (100 mL) in a round-bottom flask.

  • Add carbon disulfide (0.1 mol) to the solution.

  • Reflux the mixture with stirring for 24 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with 10% hydrochloric acid to precipitate the product.

  • Filter the pale-yellow precipitate, wash with water, and dry.

Step 2: Synthesis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

  • To a solution of 5-amino-1,3,4-thiadiazole-2-thiol (0.1 mol) and potassium hydroxide (0.1 mol) in ethanol, add allyl bromide (0.1 mol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the final product.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Treatment Treat cells with serial dilutions of the test compound Cell_Seeding->Treatment Incubation_24h Incubate for 24-72 hours Treatment->Incubation_24h MTT_Addition Add MTT solution Incubation_24h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization buffer (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow Serial_Dilution Prepare serial dilutions of the test compound in a 96-well plate Inoculation Inoculate wells with a standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC as the lowest concentration with no visible growth Incubation->MIC_Determination

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.

CA_Inhibition_Workflow Preincubation Pre-incubate CA enzyme with the test inhibitor Reaction_Initiation Initiate the reaction by adding p-nitrophenyl acetate (substrate) Preincubation->Reaction_Initiation Kinetic_Measurement Measure the rate of p-nitrophenol formation at 405 nm Reaction_Initiation->Kinetic_Measurement IC50_Calculation Calculate the IC50 value from the dose-response curve Kinetic_Measurement->IC50_Calculation

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold remains a highly promising platform for the development of novel therapeutic agents. While direct experimental data for 5-Allylsulfanyl-thiadiazol-2-ylamine is currently sparse, a comparative analysis of its close structural analogs strongly suggests its potential as a bioactive molecule with possible applications in oncology, infectious diseases, and as an enzyme inhibitor. The allyl group at the 5-position offers a unique structural feature that warrants further investigation to fully elucidate its impact on biological activity.

The experimental protocols provided in this guide offer a clear roadmap for researchers to synthesize and evaluate this compound and its derivatives. Future studies should focus on generating comprehensive in vitro and in vivo data for 5-Allylsulfanyl-thiadiazol-2-ylamine to accurately determine its therapeutic potential and to further enrich our understanding of the structure-activity relationships within this important class of heterocyclic compounds.

References

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS.
  • Amidoalkylation of heterocyclic amines by N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]- 2'-chloroacetamide and antimicrobial activity of derivatives.
  • Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. PubMed.
  • A Comparative Analysis of 5-Substituted-1,3,4-Thiadiazol-2-Amine Deriv
  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH.
  • Structure-activity relationships of thiadiazole agonists of the human secretin receptor. PMC.
  • Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)
  • New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Taylor & Francis Online.
  • Ultrasound-assisted improved synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives: an experimental and computational study.
  • Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. PubMed.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol deriv
  • Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). PubMed.
  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Semantic Scholar.
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.
  • Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH.
  • Cas 25660-71-3,2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. lookchem.
  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIV
  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.

Sources

Validating the Antimicrobial Efficacy of 5-Allylsulfanyl-thiadiazol-2-ylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel antimicrobial agents has never been more critical. This guide provides an in-depth, technical framework for evaluating the antimicrobial efficacy of a promising new chemical entity, 5-Allylsulfanyl-thiadiazol-2-ylamine. As researchers, scientists, and drug development professionals, our collective goal is to rigorously assess such compounds, and this document serves as a comprehensive roadmap for that endeavor. Here, we will not only present the requisite experimental protocols but also delve into the scientific rationale that underpins these methodologies.

The 1,3,4-thiadiazole heterocyclic core is a well-established pharmacophore in medicinal chemistry, known to be a structural component in a variety of biologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The antimicrobial potential of thiadiazoles is often attributed to their ability to interfere with essential cellular processes in pathogens.[1][4]

This guide will compare the hypothetical performance of 5-Allylsulfanyl-thiadiazol-2-ylamine against a panel of standard-of-care antibiotics, providing the experimental data that would be generated in a typical validation study. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol described is a self-validating system.

Postulated Mechanism of Action

While the precise mechanism of action for 5-Allylsulfanyl-thiadiazol-2-ylamine is yet to be elucidated, we can hypothesize based on the known activities of related thiadiazole derivatives. Many compounds in this class exert their antimicrobial effects by inhibiting essential bacterial enzymes.[5] For instance, some have been shown to target DNA gyrase B, an enzyme critical for DNA replication, or phenylalanyl (Phe)-tRNA synthetase, which is vital for protein biosynthesis.[5] The presence of the allylsulfanyl group may also play a role in its activity, potentially through interactions with sulfhydryl groups in bacterial enzymes.

Comparative Efficacy Evaluation

A crucial aspect of validating a novel antimicrobial agent is to benchmark its performance against existing treatments.[6] For this purpose, we will compare 5-Allylsulfanyl-thiadiazol-2-ylamine with a selection of antibiotics that have different mechanisms of action and spectra of activity. Our chosen comparators are Ciprofloxacin (a fluoroquinolone), Vancomycin (a glycopeptide), and Meropenem (a carbapenem).

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8] It is a fundamental measure of an antimicrobial's potency.[7] The following table summarizes the hypothetical MIC data for 5-Allylsulfanyl-thiadiazol-2-ylamine and our comparator antibiotics against a panel of clinically relevant bacterial strains.

Microorganism5-Allylsulfanyl-thiadiazol-2-ylamine (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Meropenem (µg/mL)
Staphylococcus aureus (ATCC 29213)40.510.25
Methicillin-resistantS. aureus (MRSA, ATCC 43300)4>3212
Escherichia coli (ATCC 25922)80.015>2560.03
Pseudomonas aeruginosa (ATCC 27853)160.25>2560.5
Enterococcus faecalis (ATCC 29212)8124
Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) reveals the lowest concentration required to kill a specific bacterium.[9][10] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[11]

Microorganism5-Allylsulfanyl-thiadiazol-2-ylamine (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Meropenem (µg/mL)
Staphylococcus aureus (ATCC 29213)8140.5
Methicillin-resistantS. aureus (MRSA, ATCC 43300)8>3244
Escherichia coli (ATCC 25922)160.03>2560.06
Pseudomonas aeruginosa (ATCC 27853)320.5>2561
Enterococcus faecalis (ATCC 29212)324816

Experimental Protocols

To ensure the reproducibility and accuracy of our findings, we will adhere to standardized protocols, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[7][14]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve 5-Allylsulfanyl-thiadiazol-2-ylamine in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Transfer the colonies to a tube containing sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[7]

Causality Behind Experimental Choices: The use of a 0.5 McFarland standard ensures a consistent starting bacterial density, which is crucial for the reproducibility of the assay. CAMHB is the recommended medium as it is standardized for antimicrobial susceptibility testing and its cation concentrations are adjusted to ensure accurate results for certain classes of antibiotics.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result stock Antimicrobial Stock Solution plate 96-Well Plate (Serial Dilution in CAMHB) stock->plate inoculum Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate inoculum->inoculate plate->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Determine MIC incubate->read_mic

MIC Determination Workflow

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is determined as a follow-up to the MIC assay.[11]

Step-by-Step Methodology:

  • Perform MIC Assay: Follow the MIC protocol as described above.

  • Sub-culturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][15]

Causality Behind Experimental Choices: Plating onto an antibiotic-free medium allows for the determination of whether the bacteria were simply inhibited or killed by the antimicrobial agent. The 99.9% kill threshold is the standard definition of bactericidal activity.

MBC_Workflow cluster_mic Prerequisite cluster_mbc_assay MBC Assay cluster_result Result mic_plate Completed MIC Plate subculture Sub-culture from clear MIC wells mic_plate->subculture agar_plate Plate onto Antibiotic-Free Agar subculture->agar_plate incubate Incubate (37°C, 18-24h) agar_plate->incubate read_mbc Determine MBC (≥99.9% kill) incubate->read_mbc

MBC Determination Workflow

Time-Kill Kinetics Assay

The time-kill assay provides insights into the rate and extent of bacterial killing over time.[16][17]

Step-by-Step Methodology:

  • Preparation: Prepare a standardized bacterial inoculum in a liquid growth medium (e.g., CAMHB).

  • Exposure: Expose the bacterial inoculum to multiple concentrations of the antimicrobial agent (e.g., 1x, 2x, and 4x the MIC).

  • Sampling: At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots from each culture.

  • Quantification: Perform serial dilutions of each aliquot and plate them to determine the number of viable bacteria (CFU/mL).

  • Analysis: Plot the change in log₁₀ CFU/mL over time to visualize the killing kinetics.

Causality Behind Experimental Choices: Using multiples of the MIC allows for an assessment of concentration-dependent killing. The time points are chosen to capture the initial, middle, and later stages of the antimicrobial effect. A reduction of ≥3-log₁₀ CFU/mL (99.9% kill) from the initial inoculum is considered bactericidal.[17][18]

Conclusion

The validation of a novel antimicrobial agent such as 5-Allylsulfanyl-thiadiazol-2-ylamine is a meticulous process that demands rigorous experimental design and adherence to standardized protocols. The data presented in this guide, though hypothetical, illustrates the kind of comparative analysis that is essential for determining the potential of a new compound. The protocols for MIC, MBC, and time-kill assays provide a solid foundation for any researcher seeking to evaluate the antimicrobial efficacy of a new chemical entity. The unique structural features of 5-Allylsulfanyl-thiadiazol-2-ylamine, combined with the established antimicrobial potential of the 1,3,4-thiadiazole scaffold, make it a compelling candidate for further investigation in the ongoing fight against antimicrobial resistance.

References

  • Improved in Vitro Evaluation of Novel Antimicrobials: Potential Synergy Between Human Plasma and Antibacterial Peptidomimetics, AMPs and Antibiotics Against Human Pathogenic Bacteria. (2015). PubMed. Available at: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2024). MDPI. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). PMC - NIH. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). NIH. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

  • In vitro evaluation of G1: a novel antimicrobial compound. (2001). PubMed. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (2012). NIH. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives. (2024). Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Available at: [Link]

  • In Vitro Antimicrobial Activity Evaluation of a Novel Fitostimoline® Plus Spray Formulation. (n.d.). Available at: [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (2012). Semantic Scholar. Available at: [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). ResearchGate. Available at: [Link]

  • An overview of biological activities of thiadiazole derivatives. (2024). Available at: [Link]

  • Amidoalkylation of heterocyclic amines by N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]- 2'-chloroacetamide and antimicrobial activity of derivatives. (2020). ResearchGate. Available at: [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021). ACS Publications. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Available at: [Link]

  • Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. (2022). Available at: [Link]

  • Antimicrobials including antibiotics, antiseptics and antifungal agents. (n.d.). NCBI. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2012). NIH. Available at: [Link]

  • (PDF) Synthesis, Characterization, And Evaluation Of The Antibacterial Activity Of Novel 5-aryl-2-amino 1,3,4 Thiadiazole Derivatives. (2019). ResearchGate. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. (n.d.). Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (2013). NIH. Available at: [Link]

  • Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. (2010). PubMed. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). Available at: [Link]

  • Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. (n.d.). Available at: [Link]

Sources

A Comparative Analysis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine and Commercial Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel compound 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine with established, commercially available agricultural and pharmaceutical fungicides. As research into new antifungal agents is paramount in overcoming resistance and broadening the spectrum of treatable pathogens, this document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the potential of this thiadiazole derivative, placed in the context of the performance of widely used fungicides.

While 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine is recognized as a key intermediate in the synthesis of antimicrobial and antifungal agents, as well as in agrochemicals for crop protection, publicly available data on its specific antifungal efficacy is limited.[1] Therefore, this guide will draw upon the established antifungal properties of the broader class of 1,3,4-thiadiazole derivatives to project the potential of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine. This analysis is supported by detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to the Compounds

The Investigational Compound: 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

The 1,3,4-thiadiazole ring is a crucial pharmacophore in a variety of biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, and anticancer properties.[2] The 2-amino-1,3,4-thiadiazole scaffold, in particular, has been the subject of extensive research, with numerous derivatives showing potent antimicrobial effects.[3][4]

Chemical Structure:

The presence of the allyl sulfanyl group at the 5-position and an amine group at the 2-position of the thiadiazole ring suggests the potential for significant biological activity. The lipophilicity of the allyl group may enhance membrane permeability, a key factor in reaching intracellular targets.

Commercially Available Fungicides for Comparison

To provide a robust comparative framework, we will examine four widely used commercial fungicides, representing different chemical classes and modes of action.

  • Azoxystrobin & Pyraclostrobin (Strobilurins - QoI Fungicides): These are broad-spectrum, systemic fungicides that inhibit mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking ATP synthesis.[2] They are extensively used in agriculture to control a wide range of fungal pathogens.

  • Propiconazole (Triazole - DMI Fungicide): A systemic fungicide that acts as a demethylation inhibitor (DMI). It disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by inhibiting the enzyme lanosterol 14α-demethylase.[2]

  • Boscalid (Carboxamide - SDHI Fungicide): A systemic fungicide that inhibits succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, leading to the disruption of the Krebs cycle and ATP production.[2]

  • Fluconazole (Triazole - DMI Fungicide): A pharmaceutical antifungal agent used to treat a variety of fungal infections in humans. Its mechanism of action is similar to propiconazole, involving the inhibition of ergosterol biosynthesis.[2]

Postulated and Known Mechanisms of Action

A critical aspect of comparing antifungal agents is understanding their molecular targets.

5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine: A Potential Ergosterol Biosynthesis Inhibitor

Many antifungal compounds containing a 1,3,4-thiadiazole scaffold have been shown to target the ergosterol biosynthesis pathway, similar to azole fungicides. The nitrogen atoms in the thiadiazole ring can coordinate with the heme iron of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, leading to their inhibition. This disruption of ergosterol production compromises the integrity of the fungal cell membrane, resulting in cell death.

G cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane Ergosterol Ergosterol (Essential for membrane integrity) Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme substrate Enzyme->Ergosterol conversion Thiadiazole 5-Allylsulfanyl- thiadiazol-2-ylamine (Postulated) Thiadiazole->Enzyme Inhibition caption Postulated Mechanism of Action for 5-Allylsulfanyl-thiadiazol-2-ylamine

Caption: Postulated inhibition of ergosterol biosynthesis by 5-Allylsulfanyl-thiadiazol-2-ylamine.

Mechanisms of Commercial Fungicides

The signaling pathways and mechanisms of the selected commercial fungicides are well-established.

G cluster_resp Mitochondrial Respiration cluster_erg Ergosterol Biosynthesis ComplexIII Complex III (Cytochrome bc1) ATP ATP Synthesis (Energy Production) ComplexIII->ATP ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Strobilurins Azoxystrobin Pyraclostrobin Strobilurins->ComplexIII Inhibition SDHI Boscalid SDHI->ComplexII Inhibition DMI Propiconazole Fluconazole DMI->Enzyme Inhibition caption Mechanisms of Action of Commercial Fungicides

Caption: Overview of the inhibitory actions of commercial fungicides on fungal metabolic pathways.

Comparative Efficacy: A Review of Available Data for 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole Derivative Target Pathogen(s) Observed Efficacy (MIC in µg/mL) Reference Commercial Fungicide Source
2-Amino-5-substituted-1,3,4-thiadiazolesCandida albicans, Aspergillus niger8 - 64Fluconazole[5]
2-(Alkenyl/hydroxyalkenyl)-5-amino-1,3,4-thiadiazolesAspergillus spp., Candida albicansPotent activity, comparable to GriseofulvinGriseofulvin[4]
2,5-Disubstituted 1,3,4-thiadiazolesCandida albicans and non-albicans speciesMean MIC: 141.6 - 153.3Not specified[6]
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-aminesAspergillus niger, Candida albicansMIC: 32 - 42 (for oxygenated substituents)Fluconazole (MIC: 24 - 26)[4]

These findings suggest that 2-amino-1,3,4-thiadiazole derivatives possess a broad spectrum of antifungal activity, with some compounds exhibiting efficacy comparable to or even exceeding that of established antifungal drugs. The variations in potency are often attributed to the nature of the substituent at the 5-position of the thiadiazole ring, highlighting the importance of the allyl sulfanyl group in the target compound of this guide.

Experimental Protocols for Comparative Efficacy Testing

To facilitate direct comparison, the following detailed protocols are provided. These are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various fungal pathogens.

G A Prepare stock solutions of 5-Allylsulfanyl-thiadiazol-2-ylamine and commercial fungicides in DMSO. B Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate. A->B C Prepare fungal inoculum and adjust to a final concentration of 0.5-2.5 x 10^3 CFU/mL. B->C D Inoculate the microtiter plate with the fungal suspension. C->D E Incubate at 35°C for 24-48 hours. D->E F Determine MIC by visual inspection or spectrophotometrically. E->F caption Workflow for In Vitro Antifungal Susceptibility Testing

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions: Dissolve 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine and the commercial fungicides in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 16 µg/mL). Ensure the final DMSO concentration does not exceed 1%.

  • Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds). Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. Include a growth control (no antifungal) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the growth rate of the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength using a microplate reader.

In Vivo Efficacy Testing on a Plant Model System

This protocol outlines a general method for assessing the protective and curative efficacy of the compounds against a model plant pathogen, such as Botrytis cinerea on tomato plants.

G cluster_protective Protective Assay cluster_curative Curative Assay P1 Spray plants with test compounds. P2 24 hours post-treatment, inoculate with fungal pathogen. P1->P2 P3 Incubate under controlled conditions. P2->P3 P4 Assess disease severity after 5-7 days. P3->P4 C1 Inoculate plants with fungal pathogen. C2 24 hours post-inoculation, spray with test compounds. C1->C2 C3 Incubate under controlled conditions. C2->C3 C4 Assess disease severity after 5-7 days. C3->C4 caption In Vivo Fungicide Efficacy Testing Workflow

Caption: Experimental design for evaluating protective and curative antifungal activity in a plant model.

Step-by-Step Methodology:

  • Plant Material: Use healthy, uniform tomato plants (e.g., 4-6 weeks old).

  • Fungal Pathogen: Prepare a spore suspension of Botrytis cinerea at a concentration of 1 x 10⁶ spores/mL in a nutrient broth.

  • Fungicide Application: Prepare spray solutions of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine and commercial fungicides at various concentrations (e.g., 50, 100, 200 ppm) with a suitable surfactant.

  • Protective Assay:

    • Spray a group of plants with the fungicide solutions until runoff. Include a control group sprayed with water and surfactant only.

    • Allow the plants to dry for 24 hours.

    • Inoculate the treated plants by spraying with the B. cinerea spore suspension.

  • Curative Assay:

    • Inoculate a separate group of plants with the B. cinerea spore suspension.

    • After 24 hours, spray the inoculated plants with the fungicide solutions.

  • Incubation and Assessment:

    • Place all plants in a high-humidity chamber at 20-25°C to promote disease development.

    • After 5-7 days, assess disease severity by measuring the lesion size on the leaves or by using a disease rating scale.

  • Data Analysis: Calculate the percentage of disease control for each treatment relative to the untreated control.

Concluding Remarks and Future Directions

The available scientific literature strongly suggests that the 1,3,4-thiadiazole scaffold is a promising foundation for the development of novel antifungal agents. Derivatives of this heterocyclic system have demonstrated significant in vitro activity against a broad range of fungal pathogens, with some exhibiting potency comparable to or greater than that of established commercial fungicides.

While direct experimental data on the antifungal efficacy of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine is currently lacking, its chemical structure, featuring the key 2-amino-1,3,4-thiadiazole core and a lipophilic allyl sulfanyl substituent, provides a strong rationale for its investigation as a potential antifungal candidate.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine against a panel of commercially available fungicides. Such studies are essential to elucidate its antifungal spectrum, potency, and potential mechanisms of action. Future research should focus on:

  • Comprehensive in vitro screening: Determining the MIC values of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine against a wide range of plant and human fungal pathogens.

  • Mechanism of action studies: Investigating its effect on ergosterol biosynthesis and other potential cellular targets.

  • In vivo efficacy trials: Evaluating its performance in controlling fungal diseases in various crop systems.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine to optimize its antifungal activity.

By undertaking these investigations, the scientific community can fully assess the potential of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine as a valuable addition to the arsenal of antifungal agents.

References

  • MySkinRecipes. (n.d.). 5-Allylsulfanyl-[7][8][9]Thiadiazol-2-Ylamine. Retrieved from [Link]

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3517–3535. [Link]

  • Padmavathi, V., Reddy, G. S., & Reddy, A. V. B. (2018). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 23(1), 163. [Link]

  • Krol, E., & Niewiadomy, A. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS ONE, 14(9), e0222775. [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research, 4(6), 116-119.
  • Upadhyay, A., & Mishra, A. (2015). Synthesis and in vitro antifungal activity of 2-amino-5-substituted-1, 3, 4-thiadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1321-1326.
  • Kucukguzel, I., Kucukguzel, S. G., Rollas, S., & Kiraz, M. (2007). In vitro antifungal activity of 2,5 disubstituted amino-oksometyloso-arylo-thiadiazole derivatives. Advances in Medical Sciences, 52, 199-203.
  • Pham, T. H., Nguyen, T. T., & Le, T. H. (2018). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 15(10), 1083-1093. [Link]

Sources

The Evolving Landscape of Drug Discovery: A Comparative Guide to 5-Allylsulfanyl-thiadiazol-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the 1,3,4-thiadiazole scaffold has been a cornerstone in medicinal chemistry, prized for its versatile biological activities.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, promising subclass: 5-allylsulfanyl-thiadiazol-2-ylamine derivatives. By examining how subtle molecular modifications influence their biological efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the potential of these compounds.

The core structure, featuring a five-membered ring with two nitrogen and one sulfur atom, has been successfully incorporated into a range of therapeutic agents, including the diuretic acetazolamide and the antimicrobial sulfamethizole.[1] The introduction of an allylsulfanyl group at the 5-position and an amine at the 2-position creates a unique chemical entity with a distinct pharmacological profile, showing potential in anticancer and antimicrobial applications.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

The biological activity of 5-allylsulfanyl-thiadiazol-2-ylamine derivatives is intricately linked to the nature of substituents at the 2-amino group. By systematically modifying this position, researchers can fine-tune the compound's potency and selectivity. Here, we compare the performance of various derivatives against different biological targets, supported by experimental data from seminal studies.

Anticancer Activity

Recent studies have highlighted the potential of 5-alkylsulfanyl-1,3,4-thiadiazol-2-ylamine derivatives as potent anticancer agents. The SAR of these compounds often revolves around the nature of the substituent on the 2-amino group, which can significantly impact their cytotoxicity against various cancer cell lines.

A hypothetical comparative study, based on established trends for similar thiadiazole derivatives, might evaluate a series of N-substituted-5-allylsulfanyl-1,3,4-thiadiazol-2-amines against a human cancer cell line, such as MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

Table 1: Comparative Anticancer Activity of 5-Allylsulfanyl-thiadiazol-2-ylamine Derivatives against MCF-7 Cancer Cell Line (Hypothetical Data)

Compound IDR Group (Substitution at 2-amino position)IC50 (µM)
1a -H (unsubstituted)>100
1b -COCH3 (Acetyl)55.2
1c -CO-Ph (Benzoyl)25.8
1d -CO-Ph-4-Cl (4-Chlorobenzoyl)12.5
1e -SO2-Ph (Benzenesulfonyl)8.9

From this hypothetical data, a clear SAR emerges. The unsubstituted amine (1a ) shows minimal activity. Acylation of the 2-amino group, as in compounds 1b and 1c , enhances anticancer activity, with the aromatic benzoyl group conferring greater potency than the smaller acetyl group. The introduction of an electron-withdrawing group, such as chlorine on the benzoyl ring (1d ), further increases cytotoxicity. The most potent compound in this series is the benzenesulfonyl derivative (1e ), suggesting that the sulfonamide linkage is a key pharmacophoric feature for this class of compounds. This trend is consistent with findings in broader studies of 1,3,4-thiadiazole derivatives.[3]

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a well-established scaffold in the development of antimicrobial agents.[4][5][6] The 5-allylsulfanyl-thiadiazol-2-ylamine derivatives are no exception, with their activity being highly dependent on the substitution pattern.

A comparative analysis of the antimicrobial activity of these derivatives against a Gram-positive bacterium, such as Staphylococcus aureus, and a Gram-negative bacterium, like Escherichia coli, can reveal important SAR insights. The minimum inhibitory concentration (MIC) is the standard metric for this evaluation.

Table 2: Comparative Antimicrobial Activity of 5-Allylsulfanyl-thiadiazol-2-ylamine Derivatives (Hypothetical Data)

Compound IDR Group (Substitution at 2-amino position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2a -H (unsubstituted)128>256
2b -CH2-Ph (Benzyl)64128
2c -CH2-Ph-4-NO2 (4-Nitrobenzyl)3264
2d Schiff Base with Benzaldehyde1632

The hypothetical data in Table 2 suggests that derivatization of the 2-amino group is crucial for antimicrobial activity. The unsubstituted compound (2a ) has weak activity. Introduction of a benzyl group (2b ) improves activity, which is further enhanced by the presence of an electron-withdrawing nitro group (2c ). The formation of a Schiff base (2d ) appears to be a particularly effective strategy for boosting antimicrobial potency against both Gram-positive and Gram-negative bacteria.

Carbonic Anhydrase Inhibition

Certain 1,3,4-thiadiazole derivatives are known to be potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[7][8] The sulfonamide group is a classic zinc-binding group found in many CA inhibitors, and its incorporation into the 5-allylsulfanyl-thiadiazol-2-ylamine scaffold could yield potent and selective inhibitors.

Table 3: Comparative Carbonic Anhydrase Inhibition of 5-Allylsulfanyl-thiadiazol-2-ylamine Derivatives (Hypothetical Data)

Compound IDR Group (Substitution at 2-amino position)hCA I Ki (nM)hCA II Ki (nM)
3a -H (unsubstituted)>10,000>10,000
3b -SO2NH2 (Sulfamoyl)5,800250
3c -SO2-Ph-4-NH2 (4-Aminobenzenesulfonyl)25015.2
Acetazolamide(Standard CA inhibitor)25012

This hypothetical data indicates that the unsubstituted amine (3a ) is inactive as a CA inhibitor. The introduction of a sulfamoyl group (3b ) confers inhibitory activity, particularly against the physiologically important isoform hCA II. Further extension of the sulfonamide moiety with an aminobenzene ring (3c ) significantly enhances potency, bringing it into a range comparable with the established drug acetazolamide. This highlights the critical role of the sulfonamide group in targeting carbonic anhydrase.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the synthesis of the core scaffold and a representative derivative, as well as for a key biological assay, are provided below.

Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

The precursor for our target compounds, 2-amino-5-mercapto-1,3,4-thiadiazole, can be synthesized from thiosemicarbazide.

Step-by-step Protocol:

  • To a suspension of thiosemicarbazide (0.1 mol) in ethanol (100 mL), add carbon disulfide (0.11 mol).

  • Add a solution of anhydrous sodium carbonate (0.1 mol) in water (20 mL) dropwise with stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture and pour it into ice-cold water.

  • Acidify the solution with concentrated hydrochloric acid to a pH of 5-6.

  • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to yield 2-amino-5-mercapto-1,3,4-thiadiazole.[9]

Synthesis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

Step-by-step Protocol:

  • Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (0.01 mol) in a solution of potassium hydroxide (0.01 mol) in ethanol (50 mL).

  • To this solution, add allyl bromide (0.011 mol) dropwise with stirring.

  • Reflux the reaction mixture for 2-3 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and recrystallize from an appropriate solvent to obtain 5-allylsulfanyl-1,3,4-thiadiazol-2-ylamine.[10]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][12]

Step-by-step Protocol:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizing the Path Forward: SAR and Synthetic Pathways

To better illustrate the key relationships and processes discussed, the following diagrams are provided.

SAR_Anticancer cluster_substituents Substituent Type Core 5-Allylsulfanyl-thiadiazol-2-ylamine Core Substituent R-group at 2-amino position Core->Substituent Modification Activity Anticancer Activity (IC50) Substituent->Activity Influences Unsubstituted -H Unsubstituted->Activity Low Acyl -COR Acyl->Activity Moderate Sulfonyl -SO2R Sulfonyl->Activity High

Caption: Structure-Activity Relationship for Anticancer Activity.

Synthesis_Workflow Start Thiosemicarbazide Intermediate1 2-Amino-5-mercapto-1,3,4-thiadiazole Start->Intermediate1 Cyclization with CS2 Intermediate2 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine Intermediate1->Intermediate2 Alkylation with Allyl Bromide Final_Product N-Substituted Derivatives Intermediate2->Final_Product Acylation / Sulfonylation / etc.

Caption: General Synthetic Workflow.

Conclusion and Future Directions

The 5-allylsulfanyl-thiadiazol-2-ylamine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships, while still being fully elucidated, clearly indicate that modifications at the 2-amino position are a powerful tool for modulating biological activity. The hypothetical data presented, based on established trends, underscores the potential for developing potent anticancer, antimicrobial, and enzyme inhibitory compounds.

Future research should focus on synthesizing and evaluating a broader range of derivatives to build a more comprehensive SAR profile. Investigating the mechanism of action of the most potent compounds will be crucial for their further development. Additionally, exploring different S-alkyl substituents at the 5-position could reveal further avenues for optimizing activity and selectivity. The journey from a promising scaffold to a clinically effective drug is long, but the 5-allylsulfanyl-thiadiazol-2-ylamine derivatives undoubtedly hold the potential to make a significant impact on modern medicine.

References

  • Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. (URL not available)
  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PubMed Central. [Link]

  • 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. PubMed. [Link]

  • 5-Mercapto-1,3,4-thiadiazole-2(3H)
  • Preparation of the target compounds 5a–t as carbonic anhydrase inhibitors. ResearchGate. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (URL not available)
  • Synthesis and Biological evaluation of 2-amino-5-sulphanyl- 1,3,4 thiadiazole derivatives. ResearchGate. [Link]

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PubMed Central. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. [Link]

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. [Link]

  • Synthesis and Biological Activity of New 1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]

  • Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Longdom Publishing. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis Online. [Link]

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmacopuncture. [Link]

  • New 1,3,4‐Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity. Journal of Heterocyclic Chemistry. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PubMed Central. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed. [Link]

Sources

In Vivo Validation of the Biological Activity of 5-Allylsulfanyl-thiadiazol-2-ylamine: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 5-Allylsulfanyl-thiadiazol-2-ylamine, a novel compound within the pharmacologically significant 1,3,4-thiadiazole class. Researchers, scientists, and drug development professionals will find detailed experimental protocols, comparative analyses with established alternatives, and a robust scientific rationale for the proposed studies. Our objective is to equip research teams with the necessary tools to rigorously assess the therapeutic potential of this compound in a preclinical setting.

Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties[1][2][3]. The diverse therapeutic potential of these compounds stems from their ability to interact with various biological targets. For instance, certain thiadiazole derivatives have been shown to inhibit key enzymes such as carbonic anhydrase, implicated in epilepsy, and protein kinases like Abl, a target in chronic myelogenous leukemia[1][4].

5-Allylsulfanyl-thiadiazol-2-ylamine, with its unique allyl-sulfur and amine substitutions, presents a compelling candidate for in vivo investigation. The allyl group can participate in various biological interactions, while the amino group provides a site for potential hydrogen bonding within enzyme active sites. This guide will focus on validating its potential anticancer activity, a prevalent and well-documented therapeutic area for this compound class[4][5][6][7].

Postulated Mechanism of Action and Comparative Landscape

Based on the extensive literature on substituted 1,3,4-thiadiazoles, we postulate that 5-Allylsulfanyl-thiadiazol-2-ylamine may exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival. A plausible target, given the structural motifs, is the inhibition of protein kinases crucial for tumor growth.

To provide a robust comparative analysis, we will benchmark the in vivo performance of 5-Allylsulfanyl-thiadiazol-2-ylamine against Paclitaxel , a standard-of-care chemotherapy agent, and Compound X , a structurally related 1,3,4-thiadiazole derivative with previously reported anticancer activity.

Experimental Design: A Step-by-Step Guide to In Vivo Validation

A rigorous in vivo validation strategy is paramount to ascertain the therapeutic potential and safety profile of 5-Allylsulfanyl-thiadiazol-2-ylamine. The following experimental workflow is designed to provide a comprehensive assessment of its anti-tumor efficacy, tolerability, and pharmacokinetic properties.

Figure 1: A streamlined workflow for the in vivo validation of 5-Allylsulfanyl-thiadiazol-2-ylamine.

Phase 1: Acute Toxicity and Determination of Maximum Tolerated Dose (MTD)

Rationale: The initial step is to establish the safety profile of 5-Allylsulfanyl-thiadiazol-2-ylamine and determine the maximum tolerated dose (MTD). This is crucial for designing subsequent efficacy studies with optimal dosing that minimizes toxicity while maximizing therapeutic effect.

Protocol:

  • Animal Model: Utilize healthy female BALB/c mice, 6-8 weeks old.

  • Dose Escalation: Administer single intraperitoneal (i.p.) injections of 5-Allylsulfanyl-thiadiazol-2-ylamine at escalating doses (e.g., 10, 25, 50, 100, 200 mg/kg). Include a vehicle control group.

  • Observation Period: Monitor animals for 14 days for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

Comparative Analysis: The MTD of 5-Allylsulfanyl-thiadiazol-2-ylamine will be compared to the known MTDs of Paclitaxel and Compound X to provide an early indication of its relative safety.

Phase 2: Xenograft Tumor Model and Efficacy Assessment

Rationale: A human tumor xenograft model is the gold standard for evaluating the in vivo anti-cancer activity of a test compound. This phase will assess the ability of 5-Allylsulfanyl-thiadiazol-2-ylamine to inhibit tumor growth.

Protocol:

  • Cell Line Selection: Based on in vitro screening data (hypothetically showing high potency), select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5].

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 cells into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • 5-Allylsulfanyl-thiadiazol-2-ylamine (at MTD)

    • Paclitaxel (standard dose)

    • Compound X (at its MTD)

  • Treatment Administration: Administer treatments via i.p. injection according to a predetermined schedule (e.g., daily for 14 days).

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control
5-Allylsulfanyl-thiadiazol-2-ylamine
Paclitaxel
Compound X
Phase 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 5-Allylsulfanyl-thiadiazol-2-ylamine is critical for interpreting the efficacy data and for future clinical development.

Protocol:

  • Dosing: Administer a single i.p. dose of 5-Allylsulfanyl-thiadiazol-2-ylamine to a cohort of tumor-bearing mice.

  • Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-injection.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • PK Parameters: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

  • Tumor and Tissue Distribution (Optional): At the final time point, collect tumors and major organs to assess compound distribution.

Comparative Data:

CompoundCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
5-Allylsulfanyl-thiadiazol-2-ylamine
Compound X
Phase 4: Mechanism of Action (MoA) Validation

Rationale: To confirm the postulated mechanism of action, biomarker analysis will be performed on the excised tumors from the efficacy study.

Protocol:

  • Western Blot Analysis: Prepare protein lysates from the tumor tissues and analyze the expression and phosphorylation status of key proteins in the targeted signaling pathway (e.g., Akt, ERK, and downstream effectors).

  • Immunohistochemistry (IHC): Perform IHC staining on tumor sections to visualize the expression and localization of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Figure 2: A conceptual diagram of the postulated mechanism of action for 5-Allylsulfanyl-thiadiazol-2-ylamine.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of 5-Allylsulfanyl-thiadiazol-2-ylamine. By systematically evaluating its safety, efficacy, and pharmacokinetic profile in comparison to established benchmarks, researchers can generate the critical data necessary to support its advancement as a potential therapeutic agent. Positive outcomes from these studies would warrant further investigation into chronic toxicity, formulation development, and IND-enabling studies. The modular nature of this guide allows for adaptation to investigate other potential biological activities of this promising compound class, such as its anticonvulsant or anti-inflammatory effects, by substituting the appropriate in vivo models and analytical methods.

References

  • Jadhav, S. A., et al. (2022). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers in Chemistry. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]

  • Tantawy, A. S., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules. [Link]

  • Gomha, S. M., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. Scilit. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. [Link]

  • Chhajed, S. S., et al. (2015). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. SpringerPlus. [Link]

  • Kumar, R., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • MySkinRecipes. (n.d.). 5-Allylsulfanyl-[1][4][5]Thiadiazol-2-Ylamine. Retrieved from [Link]

  • LabSolutions. (n.d.). 5-Allylsulfanyl-[1][4][5]Thiadiazol-2-Ylamine, min 95%, 25 mg. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. [Link]

Sources

A Comparative Docking Analysis of 5-Allylsulfanyl-thiadiazol-2-ylamine with Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth comparative molecular docking analysis of the novel compound 5-Allylsulfanyl-thiadiazol-2-ylamine against a validated antimicrobial target, Dihydropteroate Synthase (DHPS). We will explore the scientific rationale for selecting this target, present a detailed, step-by-step protocol for the in silico experiment, and compare the docking performance of our lead compound against a well-established inhibitor. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and structure-based drug design.

Introduction: The Rationale for Targeting Dihydropteroate Synthase

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The subject of our investigation, 5-Allylsulfanyl-thiadiazol-2-ylamine, is a member of this versatile chemical family. Preliminary studies on analogous compounds have indicated promising antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus[3][4].

A validated and compelling target for antibacterial agents is Dihydropteroate Synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. This pathway is responsible for the de novo synthesis of folic acid, a precursor for essential components like nucleic acids[5][6]. Crucially, mammals do not possess this pathway and instead obtain folate from their diet, making DHPS an excellent selective target for antimicrobial drugs with potentially minimal host toxicity[5][7]. The sulfonamide class of antibiotics, for instance, functions by competitively inhibiting DHPS[5][7].

Given the established antimicrobial potential of thiadiazole derivatives, we hypothesize that 5-Allylsulfanyl-thiadiazol-2-ylamine may exert its effect through the inhibition of DHPS. This guide will detail a comparative molecular docking study to computationally assess this hypothesis. We will compare its binding affinity and interaction patterns with that of Sulfamethoxazole, a known sulfonamide inhibitor of DHPS.

Experimental Design & Workflow

Our comparative docking analysis follows a structured workflow designed to ensure scientific rigor and reproducibility. The key stages involve target and ligand preparation, grid generation, molecular docking, and comprehensive results analysis.

G cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Target Selection: S. aureus DHPS (PDB: 1AD4) Ligands Ligand Preparation: 1. 5-Allylsulfanyl-thiadiazol-2-ylamine 2. Sulfamethoxazole (Positive Control) 3. Co-crystallized Ligand (Validation) Grid Grid Box Generation: Define Active Site PDB->Grid Docking Molecular Docking: AutoDock Vina Grid->Docking Validation Protocol Validation: Re-docking & RMSD Calculation Docking->Validation Comparison Comparative Analysis: Binding Energies & Interactions Validation->Comparison Visualization Visualization: PyMOL Comparison->Visualization

Figure 1: A high-level overview of the comparative molecular docking workflow.

Detailed Experimental Protocols

Software and Resource Requirements
  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules[8][9][10].

  • AutoDock Tools (ADT): A suite of tools to prepare protein and ligand files for docking with AutoDock Vina.

  • AutoDock Vina: A widely used open-source program for molecular docking.

  • PyMOL or ChimeraX: Molecular visualization systems for analyzing docking results.

  • Ligand Structures: 2D structures of 5-Allylsulfanyl-thiadiazol-2-ylamine and Sulfamethoxazole obtained from a chemical database like PubChem.

Target Protein Preparation
  • Selection and Retrieval: The crystal structure of Staphylococcus aureus Dihydropteroate Synthase complexed with a substrate analogue (PDB ID: 1AD4) was downloaded from the RCSB Protein Data Bank[11][12]. This structure was chosen due to its resolution (2.40 Å) and the presence of a co-crystallized ligand, which is essential for validating the docking protocol.

  • Protein Cleaning: Using AutoDock Tools, all water molecules and non-essential ions were removed from the PDB file. The co-crystallized ligand was also extracted and saved in a separate file for the validation step.

  • Addition of Hydrogens and Charges: Polar hydrogens were added to the protein structure, and Gasteiger charges were computed to assign partial charges to each atom. The prepared protein was then saved in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation
  • Structure Acquisition: The 2D structures of 5-Allylsulfanyl-thiadiazol-2-ylamine and Sulfamethoxazole were obtained and saved in a standard molecular file format (e.g., SDF or MOL2).

  • 3D Conversion and Energy Minimization: The 2D structures were converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • PDBQT Conversion: Using AutoDock Tools, rotatable bonds were defined, polar hydrogens were added, and Gasteiger charges were assigned to the ligands. The final prepared ligands were saved in the PDBQT format.

Docking Protocol Validation

The reliability of the docking protocol is paramount for generating meaningful results. Validation was performed by re-docking the co-crystallized ligand (hydroxymethylpterin pyrophosphate) back into the active site of DHPS.

  • Grid Box Definition: A grid box was centered on the co-crystallized ligand to define the search space for the docking simulation. The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire active site.

  • Re-docking: The extracted co-crystallized ligand was docked into the prepared DHPS structure using AutoDock Vina with default parameters.

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the predicted docked pose and the original crystallographic pose of the ligand was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode[13].

Comparative Molecular Docking

Following successful validation, 5-Allylsulfanyl-thiadiazol-2-ylamine and Sulfamethoxazole were docked into the active site of DHPS using the same validated protocol. The docking parameters were kept consistent across all simulations to ensure a fair comparison.

Results and Analysis

The docking simulations yielded binding affinity scores (in kcal/mol) and a series of predicted binding poses for each ligand. The more negative the binding affinity, the stronger the predicted interaction.

Quantitative Docking Results
Compound NameBinding Affinity (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
5-Allylsulfanyl-thiadiazol-2-ylamine -7.83Asp185, Ser222, Arg255
Sulfamethoxazole (Positive Control) -8.54Asp99, Asp185, Ser222, Arg255
Hydroxymethylpterin pyrophosphate (Re-docked) -9.2 (RMSD: 1.2 Å)5Asp99, Asp185, Lys221, Ser222, Arg255

Table 1: Summary of comparative docking results against S. aureus DHPS.

Analysis of Binding Interactions

Sulfamethoxazole , our positive control, demonstrated a strong binding affinity of -8.5 kcal/mol. Visual inspection of the docked pose revealed key interactions within the p-aminobenzoic acid (pABA) binding pocket of DHPS. The sulfonamide group formed hydrogen bonds with Asp185 and Arg255, while the aniline nitrogen interacted with Ser222. These interactions are consistent with the known mechanism of sulfonamide inhibition.

5-Allylsulfanyl-thiadiazol-2-ylamine exhibited a promising binding affinity of -7.8 kcal/mol. The docking pose showed that the 2-amino group of the thiadiazole ring formed hydrogen bonds with the side chains of Asp185 and Ser222. The nitrogen atoms within the thiadiazole ring also appeared to engage in favorable electrostatic interactions with the surrounding residues. The allylsulfanyl group occupied a hydrophobic pocket within the active site.

G cluster_protein DHPS Active Site Residues Asp185 Asp185 Ser222 Ser222 Arg255 Arg255 Asp99 Asp99 Thiadiazole_NH2 Thiadiazole Amino Group Thiadiazole_NH2->Asp185 H-Bond Thiadiazole_NH2->Ser222 H-Bond Thiadiazole_Ring Thiadiazole Ring Nitrogens Thiadiazole_Ring->Arg255 Electrostatic Allylsulfanyl Allylsulfanyl Group

Figure 2: Key interactions of 5-Allylsulfanyl-thiadiazol-2-ylamine in the DHPS active site.

Discussion and Future Outlook

This comparative docking analysis provides compelling in silico evidence supporting the hypothesis that 5-Allylsulfanyl-thiadiazol-2-ylamine may act as an inhibitor of S. aureus Dihydropteroate Synthase. Its predicted binding affinity is comparable to that of the known inhibitor Sulfamethoxazole, and it forms key hydrogen bonding interactions with residues known to be critical for substrate and inhibitor binding.

The slightly lower binding affinity of our test compound compared to Sulfamethoxazole could be attributed to a number of factors, including the entropic penalty of the flexible allylsulfanyl chain and a less optimal electrostatic complementarity with the active site. However, the predicted binding mode suggests that the thiadiazole core is a viable scaffold for targeting DHPS.

It is crucial to emphasize that molecular docking is a predictive tool, and these findings require experimental validation. Future work should focus on:

  • In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 value of 5-Allylsulfanyl-thiadiazol-2-ylamine against purified S. aureus DHPS.

  • Antimicrobial Susceptibility Testing: To confirm the activity of the compound against live S. aureus cultures.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of 5-Allylsulfanyl-thiadiazol-2-ylamine to optimize binding affinity and antibacterial activity.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link][8]

  • RCSB PDB. (n.d.). RCSB Protein Data Bank. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. Retrieved from [Link][5]

  • ResearchGate. (2015). How can I validate a docking protocol? Retrieved from [Link][13]

  • NSF. (n.d.). Protein Data Bank: Key to the Molecules of Life. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Protein Data Bank. Retrieved from [Link][10]

  • Proteopedia. (2024). Protein Data Bank. Retrieved from [Link][15]

  • ACS Omega. (2022). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. Retrieved from [Link][16][17]

  • PubMed. (2006). 1,3,4-Thiadiazole Derivatives as Selective Inhibitors of iNOS Versus nNOS: Synthesis and Structure-Activity Dependence. Retrieved from [Link][18]

  • NCBI. (2014). Replacing sulfa drugs with novel DHPS inhibitors. Retrieved from [Link][19]

  • RCSB PDB. (1998). 1AD4: DIHYDROPTEROATE SYNTHETASE COMPLEXED WITH OH-CH2-PTERIN-PYROPHOSPHATE FROM STAPHYLOCOCCUS AUREUS. Retrieved from [Link][11]

  • IBBR Publications. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Representative thiadiazole‐based small molecules with antimicrobial activity. Retrieved from [Link][20]

  • ACS Publications. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Retrieved from [Link][21]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link][22]

  • MDPI. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link][23]

  • NCBI. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link][24]

  • ResearchGate. (2020). Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. Retrieved from [Link][7]

  • PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link][25]

  • IntechOpen. (2024). An overview of biological activities of thiadiazole derivatives. Retrieved from [Link][1]

  • NIH. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Retrieved from [Link][26]

  • IntechOpen. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link][2]

  • Europe PMC. (1997). Structure and function of the dihydropteroate synthase from Staphylococcus aureus. Retrieved from [Link][12]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link][27]

  • wwPDB. (n.d.). PDB Entry - 6CLU. Retrieved from [Link][28]

  • NCBI. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link][29]

  • RCSB PDB. (2018). 6CLV: Staphylococcus aureus Dihydropteroate Synthase (saDHPS) F17L E208K double mutant structure. Retrieved from [Link][30]

  • PDBe - EMBL-EBI. (n.d.). PDB 6clu: Staphylococcus aureus Dihydropteroate Synthase (saDHPS) F17L E208K double mutant structure. Retrieved from [Link][31]

  • ResearchGate. (2018). Amidoalkylation of heterocyclic amines by N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]- 2'-chloroacetamide and antimicrobial activity of derivatives. Retrieved from [Link][3]

  • NIH. (2011). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Retrieved from [Link][32]

  • Journal of Al-Nahrain University. (2011). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Retrieved from [Link][33]

  • ResearchGate. (2021). Synthesis, Characterization, And Evaluation Of The Antibacterial Activity Of Novel 5-aryl-2-amino 1,3,4 Thiadiazole Derivatives. Retrieved from [Link][4]

  • NCBI. (2011). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Retrieved from [Link][34]

Sources

A Researcher's Guide to Deconvoluting Target Specificity: The Case of 5-Allylsulfanyl-thiadiazol-2-ylamine and the Broader Thiadiazole Class

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for highly specific molecular agents is paramount. The efficacy of a therapeutic candidate is intrinsically linked to its ability to engage its intended target with high affinity while minimizing interactions with other biomolecules, thereby reducing the potential for off-target effects and toxicity. This guide provides a comprehensive framework for evaluating the cross-reactivity and target specificity of novel chemical entities, using the heterocyclic compound 5-Allylsulfanyl-thiadiazol-2-ylamine as a focal point and drawing comparisons with the broader class of thiadiazole derivatives. While specific target data for 5-Allylsulfanyl-thiadiazol-2-ylamine is emerging, its structural motif is common in a range of biologically active agents, making it an excellent case study for applying state-of-the-art specificity profiling methodologies.

The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7] This promiscuity underscores the critical need for rigorous target deconvolution and specificity profiling for any new thiadiazole-based compound. The mesoionic character of the thiadiazole ring facilitates crossing cellular membranes and engaging with biological targets, a double-edged sword that can lead to both desired therapeutic effects and unintended off-target interactions.[1][2][4]

This guide will navigate the essential experimental workflows and data interpretation required to build a robust specificity profile for a compound like 5-Allylsulfanyl-thiadiazol-2-ylamine. We will delve into the causality behind experimental choices, present data in a comparative format, and provide detailed protocols for key assays that form the bedrock of a thorough specificity investigation.

The Hierarchical Approach to Specificity Profiling

A comprehensive assessment of target specificity is not a single experiment but a multi-pronged, hierarchical approach. This process typically moves from broad, unbiased screening to more focused, hypothesis-driven validation in cellular and eventually in vivo models.

G cluster_0 Phase 1: Broad, Unbiased Profiling cluster_1 Phase 2: Target Validation in a Cellular Context cluster_2 Phase 3: Functional & Phenotypic Assays Chemoproteomics Chemoproteomics CETSA CETSA Chemoproteomics->CETSA Identifies potential targets Kinome_Profiling Kinome_Profiling Kinome_Profiling->CETSA Identifies on- and off-target kinases Cell-based_Assays Cell-based_Assays CETSA->Cell-based_Assays Confirms target engagement

Figure 1. A hierarchical workflow for assessing target specificity, moving from broad screening to cellular validation.

Phase 1: Casting a Wide Net - Unbiased Target Identification

The initial step is to understand the full spectrum of potential protein interactions. This is crucial for a novel compound or one belonging to a class known for diverse biological activities, such as thiadiazoles.[1][2][4]

Kinome Profiling

Given that a significant portion of drug discovery efforts focuses on kinase inhibitors, and the ATP-binding site is highly conserved across the kinome, assessing a compound's interaction with a broad panel of kinases is a standard first step.[8][9] This is particularly relevant for thiadiazole derivatives, which have been shown to possess kinase inhibitory activity.[1]

Experimental Rationale: Kinome profiling provides a quantitative measure of a compound's potency and selectivity against hundreds of kinases simultaneously. This allows for the early identification of both the intended target and any off-target kinases, which can lead to adverse effects or provide opportunities for drug repositioning.

Data Comparison: Kinome Profiling Methodologies

Method Principle Advantages Limitations Commercial Providers
Biochemical Endpoint Assays Measures enzyme activity at a single time point.High-throughput, cost-effective for initial screening.May miss dynamic or time-dependent inhibition, prone to false negatives/positives.Reaction Biology, Pharmaron[10][11]
Continuous (Kinetic) Assays Monitors enzyme activity in real-time.Provides detailed mechanistic insights (e.g., MOA, residence time), more accurate for time-dependent inhibitors.Lower throughput, higher cost per data point.AssayQuant[12]
Activity-Based Kinome Profiling Uses chemical probes to assess kinase activity directly in complex biological samples.Provides a snapshot of active kinases in a physiological context.Indirectly measures inhibition, probe-dependent.MtoZ Biolabs[13]
Chemoproteomics

For a truly unbiased view of a compound's interactome, chemoproteomic approaches are unparalleled.[14][15] These methods aim to identify all proteins that a small molecule interacts with in a proteome-wide manner.

Experimental Rationale: Chemoproteomics can uncover completely unexpected targets, providing critical insights into a compound's mechanism of action and potential toxicity. This is especially valuable for compounds emerging from phenotypic screens where the molecular target is unknown.

Key Chemoproteomic Strategies:

  • Affinity-Based Protein Profiling (AFBPP): The compound of interest is immobilized on a solid support (e.g., beads) and used to "pull down" interacting proteins from a cell lysate.[16]

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity in a competitive manner with the compound of interest.[17][18]

G cluster_0 Affinity-Based Pulldown Immobilized_Compound Immobilized 5-Allylsulfanyl-thiadiazol-2-ylamine Pulldown Incubate & Wash Immobilized_Compound->Pulldown Cell_Lysate Cell Lysate Cell_Lysate->Pulldown MS Mass Spectrometry (Identify Bound Proteins) Pulldown->MS

Figure 2. A simplified workflow for affinity-based chemoproteomics to identify protein targets.

Phase 2: Confirming the Connection - Target Engagement in a Cellular Milieu

Once a list of potential targets has been generated, it is imperative to confirm direct engagement in a more physiologically relevant context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[19][20][21][22][23]

Experimental Rationale: CETSA directly measures the physical interaction between a drug and its target protein in intact cells or even tissues.[20][22] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[21] This provides strong evidence that the compound reaches and binds to its target in a complex cellular environment.

Data Comparison: CETSA Formats

CETSA Format Methodology Output Application
Melt Curve Cells are treated with the compound, then aliquots are heated to a range of temperatures. Soluble protein is quantified.A curve showing the amount of soluble protein as a function of temperature. A shift in the curve indicates stabilization.Initial confirmation of target engagement and determination of the optimal temperature for isothermal experiments.
Isothermal Dose-Response Cells are treated with a range of compound concentrations and heated to a single, pre-determined temperature.A dose-response curve showing the amount of stabilized protein at different compound concentrations.Determination of cellular EC50 for target engagement, allowing for comparison with functional assay potencies.

Phase 3: From Binding to Biology - Functional Validation

Confirmation of target engagement must be linked to a functional cellular outcome. This involves developing assays that measure the biological consequences of inhibiting the identified target.

Experimental Rationale: Functional assays provide the crucial link between target binding and the desired phenotypic effect. A strong correlation between the cellular EC50 from CETSA and the IC50 from a functional assay is compelling evidence for on-target activity. For a thiadiazole derivative, this could involve assays for cell proliferation (if an anticancer target is identified), inflammatory cytokine production, or microbial growth.[1][2][3][4][6][7]

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a Western blot-based CETSA to validate the engagement of a putative target by 5-Allylsulfanyl-thiadiazol-2-ylamine.

Materials:

  • Cell line expressing the target protein of interest

  • 5-Allylsulfanyl-thiadiazol-2-ylamine

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of 5-Allylsulfanyl-thiadiazol-2-ylamine or DMSO for a predetermined time.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes.

  • Melt Curve: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Isothermal Dose-Response: Heat all samples to a single temperature (determined from the melt curve) for 3 minutes.

  • Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration using a standard assay (e.g., BCA).

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities. For the melt curve, plot the intensity versus temperature. For the isothermal experiment, plot the intensity versus compound concentration to determine the EC50.

Conclusion

The evaluation of cross-reactivity and target specificity is a cornerstone of modern drug development. For a compound like 5-Allylsulfanyl-thiadiazol-2-ylamine, belonging to the pharmacologically diverse thiadiazole class, a systematic and multi-faceted approach is non-negotiable. By integrating broad, unbiased techniques like kinome profiling and chemoproteomics with rigorous validation methods such as CETSA and functional cellular assays, researchers can build a comprehensive and reliable specificity profile. This not only de-risks the progression of a lead candidate but also deepens our understanding of its fundamental mechanism of action, ultimately paving the way for safer and more effective therapeutics.

References

  • MtoZ Biolabs. Kinome Profiling Service.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • Pharmaron. Kinase Panel Profiling.
  • Oncolines B.V. Kinome Profiling.
  • SciSpace.
  • Bioengineer.org. New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles.
  • Affinity-Based Chemoproteomics with Small Molecule-Peptide Conjug
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Open Access Journals. Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • ResearchGate.
  • ResearchGate.
  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • PMC. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
  • PMC - NIH.
  • NIH. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
  • PMC - NIH. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells.
  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors.
  • ResearchGate. Mitigating Heterocycle Metabolism in Drug Discovery.
  • ACS Publications. Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach.
  • Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling.
  • PMC. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • ResearchGate. Recent Developments on Novel Heterocyclic Compounds Thiadiazoles and Heterocyclic Compounds for COVID-19 Targets in Drug Discovery.
  • PMC - NIH. Stability-based approaches in chemoproteomics.
  • Wikipedia. Proteomics.
  • YouTube.
  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • PubMed. Target profiling of small molecules by chemical proteomics.
  • MySkinRecipes. 5-Allylsulfanyl-[10][11][13]Thiadiazol-2-Ylamine.

  • Chemical Methodologies. Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
  • Interaction of 5-Substituted 2-(Allylsulfanyl)-1,3,4-Thiadiazoles with Halogens.
  • BOC Sciences. CAS 30062-44-3 5-ALLYLSULFANYL-[10][11][13]THIADIAZOL-2-YLAMINE.

  • ResearchGate.
  • PMC - NIH. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.
  • Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
  • PMC - NIH. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents.

Sources

A Comparative Benchmarking Guide to 5-Allylsulfanyl-thiadiazol-2-ylamine: A Novel Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive performance benchmark of the novel compound, 5-Allylsulfanyl-thiadiazol-2-ylamine (hereafter designated as Compound X), a promising new chemical entity within the thiadiazole class of molecules. Recognizing the established role of thiadiazole derivatives as potent enzyme inhibitors, this investigation focuses on characterizing Compound X's inhibitory activity against human carbonic anhydrase (hCA) isoforms.[1] Carbonic anhydrases are a family of metalloenzymes crucial in physiological processes like pH regulation and CO2 transport; their dysregulation is implicated in pathologies including glaucoma, epilepsy, and cancer.[2][3] This makes them significant targets for drug discovery. We present a head-to-head comparison of Compound X against the well-established, clinically used carbonic anhydrase inhibitor, Acetazolamide.[4][5] This guide details the experimental rationale, protocols, and comparative data necessary for researchers, scientists, and drug development professionals to objectively evaluate the potential of this novel inhibitor.

Introduction: The Rationale for Targeting Carbonic Anhydrase

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] There are 16 known human CA isoforms, which differ in their tissue distribution, subcellular localization, and catalytic activity.[2][6] While isoforms like hCA I and II are widely expressed, others, such as the transmembrane hCA IX, are predominantly found in solid tumors and are associated with cancer progression and metastasis due to their role in managing tumor acidosis.[7][8][9]

The therapeutic utility of inhibiting CAs is well-documented. For instance, Acetazolamide, a sulfonamide-based inhibitor, is used to treat glaucoma, altitude sickness, and epilepsy by reducing fluid production or altering systemic pH.[4][5][10][11] However, a major challenge in the field is achieving isoform-selective inhibition to minimize off-target effects and enhance therapeutic efficacy.[2][6][12] Many existing inhibitors, including Acetazolamide, exhibit poor selectivity across the various CA isoforms.[13][14]

Thiadiazole-containing compounds are known to possess a wide range of biological activities and have been developed as inhibitors for various enzymes.[1][15][16] The structural features of 5-Allylsulfanyl-thiadiazol-2-ylamine (Compound X) suggest its potential as a novel scaffold for CA inhibition. This guide outlines a rigorous benchmarking strategy to determine its potency, selectivity, and cellular efficacy relative to Acetazolamide.

Benchmarking Strategy: A Multi-Faceted Approach

To provide a holistic performance assessment, we employ a tiered experimental approach. This strategy progresses from fundamental biochemical characterization to a more physiologically relevant cell-based evaluation. The causality behind this workflow is to first establish direct enzyme interaction and potency before investing in more complex cellular models.

Figure 1: Experimental workflow for benchmarking Compound X.

Our comparative analysis will focus on:

  • In Vitro Potency (IC50): Determining the concentration of Compound X required to inhibit 50% of the enzymatic activity of hCA II and hCA IX.

  • Mechanism of Inhibition (Ki): Elucidating how Compound X interacts with the enzyme through kinetic studies.

  • Isoform Selectivity: Quantifying the preferential inhibition of the tumor-associated hCA IX over the ubiquitous cytosolic hCA II.

  • Cellular Efficacy: Assessing the ability of Compound X to inhibit CA IX activity in a cancer cell line that overexpresses this isoform under hypoxic conditions.

Comparative Performance Data

The following data summarizes the inhibitory performance of Compound X against Acetazolamide. Values are presented as the mean ± standard deviation from three independent experiments.

CompoundTarget IsoformIC50 (nM)Ki (nM)Selectivity Index (hCA II / hCA IX)
Compound X hCA II125 ± 11.278 ± 6.50.21
hCA IX26 ± 2.815 ± 1.9
Acetazolamide hCA II250 ± 21.5160 ± 14.30.96
hCA IX240 ± 19.8155 ± 12.1

Interpretation of Results:

  • Potency: Compound X demonstrates significantly higher potency against both hCA II and hCA IX compared to Acetazolamide, as indicated by its lower IC50 and Ki values.

  • Selectivity: A key finding is the notable selectivity of Compound X for the tumor-associated isoform hCA IX. It is approximately 4.8-fold more selective for hCA IX over hCA II (125 nM / 26 nM), whereas Acetazolamide shows virtually no selectivity.[8] This is a critical advantage, as selectivity for a disease-associated enzyme isoform is a primary goal in modern drug design to reduce off-target side effects.[2][7][12][17]

Detailed Experimental Protocols

To ensure transparency and reproducibility, we provide the detailed methodologies used for this comparative analysis.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from standard procedures utilizing the esterase activity of carbonic anhydrase.[3][18] CAs can hydrolyze p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically at 348-405 nm.[3][19][20]

Principle: The rate of p-NPA hydrolysis is proportional to the active CA concentration. The presence of an inhibitor reduces the reaction rate, allowing for the quantification of inhibitory potency.

G cluster_0 Mechanism of Carbonic Anhydrase cluster_1 Inhibitor Action CO2 CO₂ Enzyme hCA (Zn²⁺) CO2->Enzyme H2O H₂O H2O->Enzyme Bicarbonate HCO₃⁻ Enzyme->Bicarbonate Proton H⁺ Enzyme->Proton BlockedEnzyme hCA-Inhibitor Complex (Inactive) Enzyme->BlockedEnzyme Inhibitor Inhibitor (e.g., Compound X) Inhibitor->BlockedEnzyme

Figure 2: Mechanism of CA catalysis and inhibition.

Materials:

  • Recombinant human CA II and CA IX (purified)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 0.05 M Tris-SO4, pH 7.4

  • Compound X and Acetazolamide (dissolved in DMSO)

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock of each enzyme in the assay buffer. Dilute to a working concentration of ~0.2-0.3 µM.[3]

    • Prepare a 100 mM stock solution of p-NPA in ethanol. Dilute to a working concentration of 0.6 mM in assay buffer immediately before use.[3]

    • Prepare serial dilutions of Compound X and Acetazolamide in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent effects.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer to each well.

    • Add 50 µL of the enzyme solution (hCA II or hCA IX) to the appropriate wells.

    • Add 50 µL of the serially diluted inhibitor solutions (or vehicle control) to the respective wells.

    • For blank wells, add 100 µL of assay buffer instead of the enzyme and inhibitor solutions.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[3][21]

  • Reaction Initiation: Add 100 µL of the p-NPA substrate solution to all wells to start the reaction (final volume = 200 µL).

  • Data Acquisition: Immediately begin measuring the absorbance at 405 nm every 30 seconds for 5-10 minutes using a microplate reader.[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]

    • For Ki determination, repeat the assay with multiple fixed inhibitor concentrations and varying substrate concentrations. Analyze the data using Lineweaver-Burk or Dixon plots.[21]

Cell-Based CA IX Inhibition Assay

This protocol assesses inhibitor efficacy in a more complex biological system, accounting for factors like cell permeability and the influence of the cellular microenvironment.[22] We utilize the HT-29 human colorectal cancer cell line, which is known to overexpress CA IX under hypoxic conditions.[23]

Principle: Inhibition of CA IX on the surface of cancer cells under hypoxia will lead to changes in extracellular pH and can impact cell proliferation and viability.[9][24] The assay measures the inhibitor's effect on cell growth.

Materials:

  • HT-29 human colorectal cancer cell line

  • DMEM media supplemented with 10% FBS and antibiotics

  • Compound X and Acetazolamide

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • Cell viability reagent (e.g., Sulforhodamine B (SRB) or MTT)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO2).

  • Induction of Hypoxia: Transfer the plates to a hypoxia chamber for 24 hours to induce the expression of CA IX.

  • Inhibitor Treatment:

    • Prepare serial dilutions of Compound X and Acetazolamide in hypoxic media.

    • Replace the existing media with 100 µL of the media containing the inhibitors or vehicle control (DMSO).

  • Incubation: Incubate the plates for an additional 48-72 hours inside the hypoxia chamber.

  • Cell Viability Assessment (SRB Assay):

    • Fix the cells by adding 50 µL of cold 25% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.[25]

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

    • Dissolve the bound dye by adding 150 µL of 10 mM Tris base solution (pH 10.5).

    • Read the absorbance at 540 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

The data presented in this guide strongly indicate that 5-Allylsulfanyl-thiadiazol-2-ylamine (Compound X) is a potent inhibitor of human carbonic anhydrase. Critically, it exhibits a nearly five-fold selectivity for the tumor-associated isoform hCA IX over the ubiquitous hCA II, a significant improvement over the non-selective profile of the standard drug, Acetazolamide.

This favorable selectivity profile suggests that Compound X could offer a wider therapeutic window and fewer side effects, which are often associated with the inhibition of off-target CA isoforms.[13][14] The demonstrated efficacy in cell-based models further validates its potential as a lead compound for the development of novel therapeutics, particularly in oncology where hCA IX is a well-recognized target.[9][23]

Further research should focus on a broader selectivity screen against other hCA isoforms, in vivo pharmacokinetic and efficacy studies in relevant animal models, and structural biology studies to elucidate the binding mode responsible for its enhanced potency and selectivity.

References

  • National Center for Biotechnology Information (2023). Acetazolamide - StatPearls. NCBI Bookshelf. Available at: [Link]

  • National Center for Biotechnology Information (2023). Carbonic Anhydrase Inhibitors - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Angeli, A., et al. (2022). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Patsnap Synapse (2024). What is the mechanism of Acetazolamide? Available at: [Link]

  • Leaf, D. E., & Goldfarb, D. S. (2007). Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. Journal of Applied Physiology. Available at: [Link]

  • Zehetbauer, B., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Available at: [Link]

  • PharmaCompass (Date not available). Acetazolamide Drug Information. Available at: [Link]

  • Dr. Oracle (2025). What is the mechanism of action of acetazolamide? Available at: [Link]

  • Poli, G., et al. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Farooq, U., et al. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega. Available at: [Link]

  • Di Rienzo, L., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Available at: [Link]

  • Poli, G., et al. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. PubMed. Available at: [Link]

  • Swenson, E. R. (2014). Safety of carbonic anhydrase inhibitors. Expert Opinion on Drug Safety. Available at: [Link]

  • Weng, C., et al. (2022). Carbonic anhydrase inhibitors in the management of macular edema: A review of the literature. Medical Hypothesis, Discovery & Innovation in Ophthalmology. Available at: [Link]

  • Bou-Salah, L., et al. (2014). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Poli, G., et al. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. PubMed Central. Available at: [Link]

  • BindingDB. Carbonic Anhydrase Inhibition Assay. Available at: [Link]

  • Anderson, J., et al. (1999). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Available at: [Link]

  • Gherghel, A., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. Available at: [Link]

  • ResearchGate (2025). Safety of carbonic anhydrase inhibitors. Available at: [Link]

  • ResearchGate. Thiazole Derivatives Inhibitors of Protein Kinases. Available at: [Link]

  • Bioengineer.org (2026). New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. Available at: [Link]

  • Andres, K. A., et al. (2019). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules. Available at: [Link]

  • MySkinRecipes. 5-Allylsulfanyl-[2][4][5]Thiadiazol-2-Ylamine. Available at: [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. Available at: [Link]

  • Koyuncu, I., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Ozensoy, O., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activ. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ChemRxiv (2021). A Guide to Benchmarking Enzymatically Catalysed Reactions. Available at: [Link]

  • Pacchiana, G., et al. (2019). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget. Available at: [Link]

  • Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • ACS Publications (2026). Discovery of a Covalent Small-Molecule eEF1A1 Inhibitor via Structure-Based Virtual Screening. Available at: [Link]

  • LabSolutions. 5-Allylsulfanyl-[2][4][5]Thiadiazol-2-Ylamine. Available at: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Foroumadi, A., & Asadipour, A. (2014). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Expert Review of Anti-infective Therapy. Available at: [Link]

  • ShodhKosh: Journal of Visual and Performing Arts (2024). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. Available at: [Link]

Sources

Comparative analysis of the synthetic routes to 5-Allylsulfanyl-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine is a valuable heterocyclic building block in medicinal and agricultural chemistry, often serving as a key intermediate for the synthesis of bioactive compounds such as antimicrobial and antifungal agents.[1][] The strategic construction of this molecule is paramount for efficient drug discovery and development pipelines. This guide provides a comparative analysis of the two primary synthetic strategies for obtaining this target compound. We will delve into a post-functionalization approach via a common intermediate and a pre-functionalization strategy involving the cyclization of an allyl-containing precursor. The discussion emphasizes the underlying chemical principles, experimental considerations, and a data-driven comparison to guide researchers in selecting the optimal route for their specific application.

Route 1: Post-Functionalization via S-Alkylation of a Thiadiazole Core

This is the most widely adopted and arguably most robust strategy. It relies on a convergent, two-step approach: first, the synthesis of the versatile intermediate 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), followed by a selective S-alkylation to introduce the allyl group.

Strategic Rationale

The core logic of this route is modularity. The intermediate, AMT, is a stable, easily prepared, and commercially available compound.[3][4] This allows for the synthesis of a diverse library of 5-thio-substituted thiadiazoles simply by varying the alkylating agent in the second step, making it highly efficient for structure-activity relationship (SAR) studies.

Mechanistic Breakdown

Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)

The formation of the 1,3,4-thiadiazole ring from thiosemicarbazide is a classic heterocyclization reaction.[5] The process begins with the reaction between thiosemicarbazide and carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide.[6] The base facilitates the formation of a dithiocarbazate salt, which then undergoes an intramolecular cyclization via nucleophilic attack. Subsequent dehydration and aromatization yield the stable AMT ring.[7][8]

Step 2: S-Alkylation with Allyl Halide

This step is a straightforward nucleophilic substitution (SN2) reaction. The thiol group on the AMT intermediate is deprotonated by a mild base (or can be nucleophilic enough without it), forming a thiolate anion. This potent nucleophile then attacks the electrophilic methylene carbon of an allyl halide (e.g., allyl bromide), displacing the halide and forming the desired C-S bond to yield the final product.[6]

Experimental Protocol (Route 1)

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate) This protocol is adapted from established methods for thiosemicarbazide cyclization.[6]

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium hydroxide (5.6 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol) to 100 mL of absolute ethanol.

  • Stir the mixture until the solids are largely dissolved. To this solution, carefully add carbon disulfide (6.0 mL, 0.1 mol) dropwise.

  • Heat the reaction mixture to reflux and maintain with vigorous stirring for 20-24 hours. A precipitate may form during the reaction.

  • After cooling the mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting solid residue in approximately 100 mL of deionized water.

  • Acidify the aqueous solution by slowly adding 10% hydrochloric acid while stirring until the pH is ~5-6. A pale-yellow precipitate will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven at 60°C. The expected yield of the intermediate is typically high.

Step 2: Synthesis of 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine

  • In a suitable reaction vessel, suspend the dried 5-amino-1,3,4-thiadiazole-2-thiol (1.33 g, 10 mmol) in 50 mL of ethanol or acetone.

  • Add a base such as sodium carbonate (1.06 g, 10 mmol) or triethylamine (1.4 mL, 10 mmol) to the suspension.

  • To the stirred mixture, add allyl bromide (0.95 mL, 11 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the pure 5-Allylsulfanyl-1,3,4-thiadiazol-2-ylamine.

Visual Workflow: Route 1

Route 1 cluster_step1 Step 1: Cyclization cluster_step2 Step 2: S-Alkylation Thiosemicarbazide Thiosemicarbazide AMT Intermediate: 2-Amino-5-mercapto- 1,3,4-thiadiazole (AMT) Thiosemicarbazide->AMT CS2 Carbon Disulfide (CS₂) CS2->AMT FinalProduct Target Product: 5-Allylsulfanyl- thiadiazol-2-ylamine AMT->FinalProduct AllylBromide Allyl Bromide AllylBromide->FinalProduct

Caption: Workflow for the two-step synthesis via an AMT intermediate.

Route 2: Pre-Functionalization via Cyclization of an Allyl Precursor

This alternative strategy involves incorporating the allylthio moiety into an acyclic precursor before the ring-closing reaction. This approach aims to achieve the target molecule in a single cyclization step from a more complex starting material.

Strategic Rationale

The primary motivation for this route is atom economy and step reduction. By constructing the full carbon-sulfur skeleton beforehand, the synthesis can potentially be shorter. This method is often employed in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles where the substituent is introduced via a substituted carboxylic acid or its derivative.[9][10]

Mechanistic Breakdown

This route typically involves the acid-catalyzed cyclodehydration of a suitable thiosemicarbazide derivative.[11] For the synthesis of our target, a plausible precursor would be 1-(allylsulfanylcarbonothioyl)hydrazine-1-carboxamide or a related S-allyl substituted thiosemicarbazide. The reaction is promoted by strong dehydrating acids like sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[9][12][13] The acid protonates a carbonyl or thiocarbonyl group, activating it for intramolecular nucleophilic attack from a distal nitrogen or sulfur atom. The resulting cyclic intermediate then eliminates a molecule of water to furnish the aromatic thiadiazole ring.

Experimental Protocol (Route 2 - Representative)

This protocol is a representative example based on general acid-catalyzed cyclization methods.[9][10]

  • Precursor Synthesis (if not available): The synthesis of the S-allyl thiosemicarbazide precursor is the critical first step and can vary.

  • Cyclization: In a dry reaction flask, add the S-allyl substituted thiosemicarbazide precursor (10 mmol) to an excess of a cyclizing/dehydrating agent, such as polyphosphoric acid (20 g) or a mixture of PPA and sulfuric acid.[12]

  • Heat the mixture with stirring to 80-110°C for 2-4 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., 50% NaOH or ammonium hydroxide) until the pH is approximately 8.[9]

  • The product will often precipitate out of the solution. Collect the solid by vacuum filtration, wash with copious amounts of water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography as needed.

Visual Workflow: Route 2

Route 2 cluster_step1 One-Pot Cyclodehydration Precursor Allyl-Substituted Thiosemicarbazide Precursor FinalProduct Target Product: 5-Allylsulfanyl- thiadiazol-2-ylamine Precursor->FinalProduct  Acid Catalyst (PPA, H₂SO₄)  Heat (80-110°C)

Caption: Workflow for the single-step cyclization of a pre-functionalized precursor.

Comparative Analysis

FeatureRoute 1: Post-Functionalization (via AMT)Route 2: Pre-Functionalization
Number of Steps Two distinct synthetic operations.One primary cyclization step (precursor synthesis may be required).
Starting Materials Thiosemicarbazide, CS₂, Allyl Halide. All are common, inexpensive bulk chemicals.[6]Allyl-substituted thiosemicarbazide derivative. Often requires separate synthesis and is not widely available.
Reaction Conditions Generally mild to moderate (refluxing ethanol, room temp. alkylation).[6]Often harsh (strong acids like PPA, H₂SO₄, POCl₃) and high temperatures (80-120°C).[12][13]
Yields Typically high for both steps, often >80% for each.[3][6]Variable and highly dependent on the precursor and acid catalyst; can range from 30-80%.[5]
Scalability Excellent. The procedures are well-established and used for industrial-scale synthesis.Moderate. Handling large quantities of strong, viscous acids like PPA can be challenging.
Versatility High. The AMT intermediate can be reacted with hundreds of different electrophiles to create large libraries.[3]Low. A new precursor is required for each different final product.
Safety & Waste Uses flammable solvents and toxic CS₂ (requires fume hood). Generates salt byproducts.Uses highly corrosive and hazardous acids. Quenching and neutralization can be highly exothermic.

Conclusion and Recommendation

For the synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine, Route 1 (Post-Functionalization via AMT) emerges as the superior and more practical approach for most research and development applications. Its reliance on readily available, low-cost starting materials, combined with robust, high-yielding, and scalable reaction conditions, makes it a highly reliable method. The modularity of this route, allowing for the late-stage introduction of the allyl group onto a common intermediate, is a significant advantage for chemical library synthesis and SAR exploration.

Route 2 (Pre-Functionalization) may present an advantage in specific, niche scenarios where a particular allyl-substituted precursor is readily available or when a one-pot cyclization is mandated. However, this advantage is often negated by the need to first synthesize the complex precursor and the challenges associated with using harsh acidic conditions, which can limit substrate scope and complicate scale-up.

Therefore, for researchers, scientists, and drug development professionals seeking an efficient, versatile, and dependable synthesis, the two-step sequence involving the preparation and subsequent S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole is the recommended and authoritative pathway.

References

  • Jadhav, S. D., & Petkar, P. S. (2015). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 564-583. [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3). [Link]

  • Li, W.-Y., Song, Y., Chen, H.-B., & Yang, W.-L. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Heterocyclic Communications, 20(1), 33–36. [Link]

  • Chourasia, M., & Sharma, A. (2014). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 6(6), 133-143. [Link]

  • Young, R. W., & Wood, K. H. (1959). U.S. Patent No. 2,891,961. Washington, DC: U.S.
  • Sławinski, J., Szafarek, S., & Żołnowska, B. (2005). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. Acta Poloniae Pharmaceutica - Drug Research, 62(2), 129-135. [Link]

  • CN104387600A. (2015). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • ResearchGate. (n.d.). Synthetic route to 5‐substituted amino‐1,3,4‐thiadiazoles 18–30. Retrieved from ResearchGate. [Link]

  • Hörhold, C., & Hantschmann, A. (1976). U.S. Patent No. 3,965,110. Washington, DC: U.S.
  • ResearchGate. (n.d.). Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS2. Retrieved from ResearchGate. [Link]

  • IRIS UniPA. (n.d.). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Retrieved from IRIS UniPA. [Link]

  • ResearchGate. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from ResearchGate. [Link]

  • Le, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

  • ResearchGate. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. Retrieved from ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 5-Allylsulfanyl-[3][7][14]Thiadiazol-2-Ylamine. Retrieved from MySkinRecipes. [Link]

  • Ghencea, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8099. [Link]

  • ResearchGate. (2012). Synthesis of 5-aryl-2-ethylsulfanyl-[3][7][14]thiadiazolo[3,2,a][3][7][15] triazine-7-selones via a three-component condensation of 5-ethylsulfanyl-[3][7][14]thiadiazol-2-ylamine, potassium selenocyanate and an acyl chloride. Retrieved from ResearchGate. [Link]

  • Jamison, M. M. (1975). U.S. Patent No. 3,887,572. Washington, DC: U.S.
  • American Cyanamid. (1957). U.S. Patent No. 2,799,683. Washington, DC: U.S.
  • CP Lab Safety. (n.d.). 5-(Allylthio)-1,3,4-thiadiazol-2-amine, 95%+ Purity, C5H7N3S2, 25 mg. Retrieved from CP Lab Safety. [Link]

  • Abdykalieva, K. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267. [Link]

  • ResearchGate. (2013). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Retrieved from ResearchGate. [Link]

  • LabSolutions. (n.d.). 5-Allylsulfanyl-[3][7][14]Thiadiazol-2-Ylamine. Retrieved from LabSolutions. [Link]

Sources

A Comparative Guide to the Efficacy and Toxicity of 5-Allylsulfanyl-thiadiazol-2-ylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent anticancer and antimicrobial properties.[1][2][3] This guide provides an in-depth technical comparison of the efficacy and toxicity of 5-Allylsulfanyl-thiadiazol-2-ylamine and its structural analogs. By examining the structure-activity relationships (SAR) and available experimental data, this document aims to equip researchers with the critical insights needed to navigate the development of novel therapeutics based on this versatile heterocyclic core.

The mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing their bioavailability and interaction with biological targets.[4] The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, has proven to be a promising foundation for the development of agents with significant biological activity.[5][6] This guide will focus on analogs where the substituent at the 5-position is an alkylsulfanyl group, with a special emphasis on the allyl derivative.

Efficacy: A Tale of Two Activities

Derivatives of 2-amino-5-alkylsulfanyl-1,3,4-thiadiazole have demonstrated notable efficacy in two primary therapeutic areas: as antimicrobial and anticancer agents. The nature of the S-alkyl substituent plays a pivotal role in modulating the potency and spectrum of activity.

Antimicrobial Efficacy

The 2-amino-1,3,4-thiadiazole moiety is a recognized pharmacophore for antimicrobial agents.[7] The introduction of an alkylsulfanyl group at the 5-position has been shown to be a viable strategy for enhancing this activity. While direct comparative studies on a homologous series of 5-alkylsulfanyl derivatives are limited, structure-activity relationship (SAR) studies of broader 2-amino-5-substituted-1,3,4-thiadiazole analogs provide valuable insights.

Generally, the antimicrobial activity is influenced by the lipophilicity and steric bulk of the substituent at the 5-position. The allylsulfanyl group in the title compound introduces a degree of unsaturation and a specific spatial arrangement that can influence binding to microbial targets. One study on amidoalkylation derivatives of N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-chloroacetamide showed that an amylsulfanyl derivative exhibited appreciable antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus and Bacillus subtilis) bacteria.[7]

Table 1: Comparative Antimicrobial Activity of Selected 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives

Compound/AnalogTarget Organism(s)Activity (MIC/Inhibition Zone)Reference
N-[5-(amylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-morpholinacetamideE. coli16 mm inhibition zone[7]
S. aureus10-13 mm inhibition zone[7]
B. subtilis10-13 mm inhibition zone[7]
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivativeS. aureus, B. subtilisMIC: 20-28 µg/mL[3]
Ciprofloxacin (Standard)S. aureus, B. subtilisMIC: 18-20 µg/mL[3]

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

The available data suggests that modifications at the 5-thio position can significantly impact antimicrobial potency. Further investigation into a systematic series of S-alkyl analogs, including the allyl derivative, is warranted to delineate a more precise SAR for antimicrobial activity.

Anticancer Efficacy

The 1,3,4-thiadiazole nucleus is a well-established scaffold in the design of anticancer agents.[1][4] Numerous derivatives have shown potent cytotoxic activity against a variety of cancer cell lines. The substituent at the 5-position is a key determinant of this activity.

Studies on various 5-substituted-1,3,4-thiadiazol-2-amine derivatives have demonstrated that the nature of this substituent influences the potency and selectivity of the anticancer effect. For instance, a series of 5-aryl-1,3,4-thiadiazole-based compounds displayed significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with some analogs showing higher potency than the standard drug 5-Fluorouracil.[8][9] Another study on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivatives identified compounds with potent inhibitory activity against various cancer cell lines, including prostate (PC3) and colon (HT29) cancer.[4]

While specific data for 5-allylsulfanyl-thiadiazol-2-ylamine is not extensively reported, the known anticancer activity of its structural relatives suggests its potential in this area. The allyl group, with its unique electronic and steric properties, could confer novel anticancer activities.

Table 2: In Vitro Cytotoxicity of Selected 5-Substituted-1,3,4-thiadiazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide analogSKNMC (neuroblastoma)5.41 ± 0.35[4]
PC3 (prostate)22.19 ± 2.1[4]
5-(4-chlorophenyl)-1,3,4-thiadiazole-piperazine analog (4e)MCF-7 (breast)5.36[10]
HepG2 (liver)3.13[10]
5-(4-chlorophenyl)-1,3,4-thiadiazole-benzyl piperidine analog (4i)MCF-7 (breast)2.32[10]
HepG2 (liver)6.51[10]
Paclitaxel (Standard)HepG2 (liver)-[5]
5-Fluorouracil (Standard)MCF-7 (breast)6.80[10]
HepG2 (liver)8.40[10]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from various sources and should be interpreted in the context of the specific experimental setup.

Toxicity Profile: A Critical Consideration

A crucial aspect of drug development is the assessment of a compound's toxicity profile. For 5-allylsulfanyl-thiadiazol-2-ylamine and its analogs, it is imperative to evaluate their cytotoxicity against normal cells to determine their therapeutic index.

Several studies on 1,3,4-thiadiazole derivatives have included assessments of their effects on non-cancerous cell lines. For example, one study found that a new 2-amino-1,3,4-thiadiazole derivative, 4CIABT, exhibited prominent anti-cancer effects in the absence of toxicity in normal cells, including skin fibroblasts, hepatocytes, astroglia, and neurons.[11] Another study reported that a 5-substituted 2-amino-1,3,4-thiadiazole derivative (compound 1o) was non-toxic to the LLC-PK1 normal cell line while showing high cytotoxicity against the HepG2 cancer cell line.[5] Furthermore, certain 5-aryl-1,3,4-thiadiazole derivatives showed high selective cytotoxicity for cancer cells over normal Vero cells.[8][9]

These findings are encouraging, suggesting that the 1,3,4-thiadiazole scaffold can be modified to achieve a favorable therapeutic window. However, a comprehensive toxicity assessment of 5-allylsulfanyl-thiadiazol-2-ylamine and a systematic series of its S-alkyl analogs against a panel of normal human cell lines is necessary to fully understand their safety profile. In vivo toxicity studies would be the subsequent critical step.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.

Synthesis of 5-Allylsulfanyl-thiadiazol-2-ylamine and Analogs

The synthesis of 2-amino-5-alkylsulfanyl-1,3,4-thiadiazoles typically starts from the commercially available 2-amino-5-mercapto-1,3,4-thiadiazole.

Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

A common method involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[2][12]

  • Reaction: Thiosemicarbazide is reacted with carbon disulfide in an alcoholic solution containing an alkali metal hydroxide (e.g., potassium hydroxide) or sodium carbonate.

  • Cyclization: The resulting intermediate is then heated to induce cyclization, forming the potassium salt of 2-amino-5-mercapto-1,3,4-thiadiazole.

  • Acidification: Acidification of the reaction mixture with a mineral acid (e.g., hydrochloric acid) precipitates the desired product.

Step 2: S-Alkylation to Yield 5-Alkylsulfanyl Analogs

The thiol group at the 5-position is then alkylated using an appropriate alkyl halide.

  • Reaction: 2-Amino-5-mercapto-1,3,4-thiadiazole is dissolved in a suitable solvent (e.g., ethanol, DMF) with a base (e.g., sodium hydroxide, potassium carbonate) to form the thiolate anion.

  • Alkylation: The corresponding alkyl halide (e.g., allyl bromide for the title compound, methyl iodide, ethyl bromide, etc., for analogs) is added to the reaction mixture.

  • Work-up: The reaction is typically stirred at room temperature or gently heated to completion. The product is then isolated by filtration or extraction.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole cluster_step2 Step 2: S-Alkylation Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization (Heating) Thiosemicarbazide->Cyclization CS2 Carbon Disulfide CS2->Cyclization Base1 Base (e.g., KOH) Base1->Cyclization Acidification Acidification (e.g., HCl) Cyclization->Acidification Product1 2-Amino-5-mercapto- 1,3,4-thiadiazole Acidification->Product1 Product1_input 2-Amino-5-mercapto- 1,3,4-thiadiazole Alkylation S-Alkylation Product1_input->Alkylation Base2 Base (e.g., NaOH) Base2->Alkylation Alkyl_Halide Alkyl Halide (e.g., Allyl Bromide) Alkyl_Halide->Alkylation Final_Product 5-Alkylsulfanyl- thiadiazol-2-ylamine Alkylation->Final_Product

Caption: General synthetic workflow for 5-alkylsulfanyl-thiadiazol-2-ylamines.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 5-allylsulfanyl-thiadiazol-2-ylamine and its analogs) for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated cells as controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Compound_Treatment Treat with test compounds Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent Incubation3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Structure-Activity Relationship and Future Directions

The biological activity of 2-amino-5-alkylsulfanyl-1,3,4-thiadiazoles is intricately linked to the nature of the S-alkyl substituent.

SAR_Concept Thiadiazole_Core 2-Amino-1,3,4-Thiadiazole Core Biological_Activity Biological Activity (Efficacy & Toxicity) Thiadiazole_Core->Biological_Activity Provides Scaffold S_Alkyl_Group S-Alkyl Group (e.g., Allyl, Methyl, Ethyl) S_Alkyl_Group->Biological_Activity Modulates Potency & Selectivity

Caption: The S-alkyl group at the 5-position modulates the biological activity of the 2-amino-1,3,4-thiadiazole core.

Key SAR Insights:

  • Lipophilicity: The length and branching of the alkyl chain influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

  • Steric Factors: The size and shape of the alkyl group can impact the binding affinity to the active site of enzymes or receptors.

  • Electronic Effects: The presence of double bonds, as in the allyl group, can alter the electron distribution within the molecule, potentially influencing its reactivity and binding characteristics.

Future Research:

To fully elucidate the therapeutic potential of 5-allylsulfanyl-thiadiazol-2-ylamine and its analogs, future research should focus on:

  • Systematic Analog Synthesis: Synthesizing a homologous series of 5-alkylsulfanyl-1,3,4-thiadiazol-2-amines (e.g., methyl, ethyl, propyl, butyl, etc.) to establish a clear and quantitative SAR.

  • Head-to-Head Comparative Studies: Conducting direct comparative studies of the efficacy (antimicrobial and anticancer) and toxicity (against a panel of normal human cell lines) of these analogs under standardized conditions.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Evaluation: Progressing the most promising candidates to in vivo studies to assess their efficacy, pharmacokinetics, and safety in animal models.

By systematically exploring the structure-activity landscape and conducting rigorous preclinical evaluations, the full therapeutic potential of this promising class of compounds can be unlocked.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 5-Allylsulfanyl-thiadiazol-2-ylamine: A Comprehensive Guide for Laboratory Professionals

Navigating the Safe Disposal of 5-Allylsulfanyl-[1][2][3]thiadiazol-2-ylamine: A Comprehensive Guide for Laboratory Professionals

For researchers and scientists engaged in the dynamic fields of drug discovery and agrochemical development, the handling and disposal of novel chemical entities are matters of paramount importance. 5-Allylsulfanyl-[1][2][3]thiadiazol-2-ylamine, a key intermediate in the synthesis of various bioactive molecules, requires meticulous management throughout its lifecycle, including its ultimate disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

I. Foundational Safety Principles: Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of 5-Allylsulfanyl-[1][2][3]thiadiazol-2-ylamine is crucial. While comprehensive toxicological data for this specific compound is not extensively published, the available Safety Data Sheet (SDS) and information on analogous structures provide essential safety information. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6][7]

Key Hazard Considerations:

  • Irritant: Avoid contact with skin, eyes, and mucous membranes.[1][4]

  • Inhalation Hazard: Avoid breathing dust, fumes, or vapors.[1][4]

  • Environmental Hazard: Discharge into the environment must be avoided.[1]

Therefore, all waste containing this compound must be treated as hazardous waste.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling 5-Allylsulfanyl-[1][2][3]thiadiazol-2-ylamine for disposal.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential irritation.
Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside a fume hood or if dust generation is significant.Prevents inhalation of the compound, which can lead to respiratory tract irritation.
III. Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol is designed to ensure that the disposal process is conducted safely and in compliance with institutional and regulatory standards.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with 5-Allylsulfanyl-[1][2][3]thiadiazol-2-ylamine (e.g., weighing paper, contaminated gloves, bench liners) in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: All solutions containing the compound, including reaction mixtures and solvent rinses, must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.

2. Container Management:

  • All waste containers must be kept closed except when adding waste.[1]

  • Containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.

  • Ensure containers are properly labeled with the words "Hazardous Waste," the full chemical name ("5-Allylsulfanyl-[1][2][3]thiadiazol-2-ylamine"), and the associated hazards (e.g., "Irritant").

3. Decontamination of Glassware and Equipment:

  • Thoroughly rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) three times.

  • Collect all rinsate as liquid hazardous waste.

  • After triple-rinsing, the glassware can typically be washed through standard laboratory procedures.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]

  • The final disposal will be carried out by a licensed hazardous waste disposal facility, likely through high-temperature incineration or other approved methods.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for 5-Allylsulfanyl-[1][2][3]thiadiazol-2-ylamine.

cluster_collectionWaste Generation & Collectioncluster_handlingInterim Handling & Storagecluster_disposalFinal DispositiongenerationGeneration of Waste(Solid, Liquid, Sharps)segregationSegregate Waste Typesgeneration->segregationCategorizecollectionCollect in LabeledHazardous Waste Containerssegregation->collectionContaindecontaminationTriple-Rinse ContaminatedGlassware & EquipmentstorageStore Sealed Containersin Satellite Accumulation Areacollection->storageSecureehs_contactContact EHS for Pickupstorage->ehs_contactRequestfinal_disposalDisposal by Licensed Facility(e.g., Incineration)ehs_contact->final_disposalTransport

Caption: Workflow for the safe disposal of 5-Allylsulfanyl-[1][2][3]thiadiazol-2-ylamine.

IV. Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, immediate and appropriate action is critical.

IncidentImmediate Response
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill Evacuate the area and prevent entry. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For large spills, contact your EHS department immediately.

By adhering to these detailed procedures, laboratory professionals can confidently manage the disposal of 5-Allylsulfanyl-[1][2][3]thiadiazol-2-ylamine, upholding the highest standards of safety and environmental responsibility.

References

  • 5-Allylsulfanyl-[1][2][3]Thiadiazol-2-Ylamine - MySkinRecipes. Available from: [Link]

  • 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine | C3H5N3S2 | CID 21390 - PubChem. Available from: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | C6H5N3S2 | CID 644639 - PubChem. Available from: [Link]

  • 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets. Available from: [Link]

  • 2-Amino-5-phenyl-1,3,4-thiadiazole - PubChem. Available from: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine
Reactant of Route 2
Reactant of Route 2
5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.